3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Description
Properties
IUPAC Name |
trimethoxy(10-trimethoxysilyldecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFBPULXPLWPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073816 | |
| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122185-09-5 | |
| Record name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122185095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Properties, Synthesis, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Key Crosslinking Agent
3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is an organosilicon compound that plays a significant role as a crosslinking agent and surface modifier in the realm of materials science.[1] Known by its synonym 1,10-Bis(trimethoxysilyl)decane, this molecule is a member of the bis-alkoxysilane family, characterized by two silicon atoms, each bearing hydrolyzable methoxy groups, connected by a flexible ten-carbon aliphatic chain.[2] This unique structure allows it to form durable chemical bonds between inorganic substrates and organic polymers, a property that is leveraged in a variety of high-performance applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and reaction mechanisms, and an exploration of its current and potential applications, particularly in the context of biomaterials and advanced coatings.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of this compound are crucial for its effective application.
| Property | Value | Source |
| Systematic Name | This compound | [2] |
| Synonym | 1,10-Bis(trimethoxysilyl)decane | [2] |
| CAS Number | 122185-09-5 | [2] |
| Molecular Formula | C₁₆H₃₈O₆Si₂ | [2] |
| Molecular Weight | 382.64 g/mol | [2] |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 357.3 °C at 760 mmHg | ChemSrc[2] |
| Density | 0.951 g/cm³ | ChemSrc[2] |
| Refractive Index | 1.430 | [2] |
| Flash Point | 146.4 °C | ChemSrc[2] |
Molecular Structure and Visualization
The structure of this compound consists of a central decane (C10) chain flanked by two trimethoxysilyl groups. This difunctional nature is the key to its utility as a coupling agent.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of α,ω-bis(trialkoxysilyl)alkanes such as 1,10-Bis(trimethoxysilyl)decane is most commonly achieved through the hydrosilylation of the corresponding α,ω-diene.[3] This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bonds of the diene, catalyzed by a transition metal complex, typically platinum-based catalysts like Karstedt's catalyst.[4]
Representative Synthetic Protocol: Hydrosilylation of 1,9-Decadiene
The following protocol describes a representative method for the synthesis of 1,10-Bis(trimethoxysilyl)decane.
Materials:
-
1,9-Decadiene
-
Trimethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene (reaction solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is charged with 1,9-decadiene and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture under a positive pressure of inert gas.
-
Hydrosilylation: Trimethoxysilane is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction is typically exothermic, and the addition rate should be adjusted to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: Workflow for the synthesis of the target compound.
Mechanism of Action: The Sol-Gel Process
The utility of this compound as a coupling agent and surface modifier is rooted in the principles of sol-gel chemistry.[5] The process involves two key reactions: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atoms are hydrolyzed to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[6]
-
Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
With Surface Hydroxyls: Silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds.
-
Self-Condensation: Two silanol groups can react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of a crosslinked polysiloxane network.
-
The long decane chain provides flexibility and hydrophobicity to the resulting film or matrix.
Caption: The hydrolysis and condensation mechanism of bis-alkoxysilanes.
Characterization Techniques
A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methoxy protons (-OCH₃) as a singlet around 3.6 ppm. The protons of the decane chain would appear as a series of multiplets in the upfield region (approximately 0.8-1.6 ppm).[7][8]
-
¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons around 50 ppm. The carbons of the decane chain would resonate in the range of approximately 14-35 ppm.[9][10]
-
²⁹Si NMR: The silicon-29 NMR spectrum is particularly informative for characterizing the hydrolysis and condensation process, with distinct chemical shifts for the unreacted monomer and the various hydrolyzed and condensed species.[11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would exhibit strong C-H stretching vibrations around 2850-2950 cm⁻¹ from the alkane chain and methoxy groups. A strong Si-O-C stretching band would be observed around 1080-1100 cm⁻¹.[12] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of significant hydrolysis.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Materials Science and Biomaterials
While not directly used in drug formulations, this compound and similar bis-silanes are of significant interest to drug development professionals for their applications in medical devices, diagnostics, and biomaterials.[13]
-
Surface Modification of Medical Implants: The ability to form a stable, biocompatible, and hydrophobic layer on metal and ceramic surfaces makes this compound suitable for coating medical implants.[14] Such coatings can improve the biocompatibility, reduce protein fouling, and enhance the corrosion resistance of the implant.[15]
-
Adhesion Promotion in Dental and Orthopedic Composites: In composite materials, it acts as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, hydroxyapatite) and the organic polymer matrix.[16] This leads to enhanced mechanical properties and durability of the composite.
-
Fabrication of Micro/Nanoelectronics: In the field of micro- and nanoelectronics, it can be used as a precursor for the deposition of thin silica films or as a surface modifier for electronic components.[1]
-
Development of Biocompatible Coatings: The silane layer can serve as a platform for the covalent attachment of bioactive molecules, such as peptides or enzymes, to a surface, thereby creating a biofunctionalized interface.[14]
Safety and Handling
Organosilanes, including this compound, should be handled with appropriate safety precautions.
-
Toxicity: The primary toxicological concern arises from the hydrolysis of the methoxy groups, which releases methanol. Ingestion or inhalation of significant quantities can lead to methanol poisoning.[17] The toxicity of the silane itself is generally low, but it can cause skin and eye irritation.
-
Handling: It is recommended to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[17]
-
Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[18]
Conclusion
This compound is a versatile organosilicon compound with significant applications in materials science. Its ability to form robust and flexible crosslinked networks and to covalently bond to inorganic surfaces makes it an invaluable tool for the development of advanced coatings, composites, and biomaterials. For researchers and professionals in drug development, an understanding of the surface modification capabilities of such bis-silanes is crucial for the design of next-generation medical devices and diagnostic platforms with enhanced biocompatibility and performance.
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Chemsrc. 1,10-Bis-Trimethoxysilyl Decane | CAS#:122185-09-5. Available from: [Link]
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JACS Au. Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. Available from: [Link]
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ResearchGate. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. Available from: [Link]
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Wikipedia. Sol-gel process. Available from: [Link]
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Brinker, C.J. Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 1,10-Bis(trimethoxysilyl)decane
This guide provides a comprehensive overview of the synthesis of 1,10-bis(trimethoxysilyl)decane, a valuable bifunctional organosilane. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis pathway, experimental protocols, and characterization of this compound. This document emphasizes the scientific principles behind the synthesis, ensuring both theoretical understanding and practical applicability.
Introduction: The Significance of Bis-Silanes
1,10-Bis(trimethoxysilyl)decane belongs to the class of bis(alkoxysilyl)alkanes, which are crucial crosslinking and surface modification agents. The presence of a trimethoxysilyl group at both ends of the decane chain allows for the formation of durable siloxane bonds (Si-O-Si) upon hydrolysis and condensation. This bifunctionality makes it an ideal candidate for applications requiring robust linkages, such as in the preparation of organic-inorganic hybrid materials, self-assembled monolayers, and as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.[1] The long decane spacer provides flexibility and hydrophobicity to the resulting materials.
The Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
The most efficient and widely employed method for synthesizing 1,10-bis(trimethoxysilyl)decane is the platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane.[2] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bonds of the diene.
The Catalyst: Karstedt's Catalyst
Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is the catalyst of choice for this transformation.[3] It exhibits high activity, solubility in common organic solvents, and promotes the reaction under relatively mild conditions.[4] The platinum center is in the 0 oxidation state, which is crucial for the catalytic cycle.[3]
The Reaction Mechanism: A Modified Chalk-Harrod Pathway
The hydrosilylation of dienes with a platinum catalyst is generally understood to proceed via a modified Chalk-Harrod mechanism.[2][5][6][7][8] This catalytic cycle can be broken down into the following key steps:
-
Oxidative Addition: The Si-H bond of trimethoxysilane undergoes oxidative addition to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: One of the terminal double bonds of 1,9-decadiene coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and typically follows an anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the terminal carbon of the double bond.[2]
-
Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination, forming the C-Si bond and regenerating the platinum(0) catalyst.
-
Second Hydrosilylation: The process is repeated at the other end of the decane chain to yield the final 1,10-bis(trimethoxysilyl)decane product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1,10-bis(trimethoxysilyl)decane.
Materials and Reagents
| Reagent | CAS Number | Purity | Notes |
| 1,9-Decadiene | 1647-16-1 | ≥98% | Should be free of peroxides. |
| Trimethoxysilane | 2487-90-3 | ≥95% | Highly flammable and moisture-sensitive. |
| Karstedt's Catalyst | 68478-92-2 | ~2% Pt in xylene | Store refrigerated and under inert gas.[9] |
| Toluene | 108-88-3 | Anhydrous | Used as a solvent. |
| Hexane | 110-54-3 | Anhydrous | Used for washing. |
Synthesis Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The entire apparatus must be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: The flask is charged with 1,9-decadiene and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst solution (typically 10-20 ppm of platinum relative to the diene) is added to the reaction mixture.[4]
-
Addition of Trimethoxysilane: Trimethoxysilane is added dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. A slight excess of trimethoxysilane (e.g., 2.1 equivalents) is recommended to ensure complete conversion of the diene.
-
Reaction Monitoring: The reaction is exothermic. The temperature should be maintained between 40-60°C. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at 60°C for an additional 2-4 hours to ensure complete conversion.
Purification
-
Solvent Removal: After the reaction is complete, the toluene is removed under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The crude product is purified by fractional distillation under reduced pressure. This step is crucial to remove any unreacted starting materials, monosilylated byproducts, and catalyst residues. Typical conditions for the distillation of similar long-chain alkylsilanes are a pressure of 0.1-1 mmHg and a corresponding boiling point.[10][11] For 1,10-bis(trimethoxysilyl)decane, the boiling point is approximately 357.3°C at 760 mmHg, which necessitates vacuum distillation.
Characterization
The purified 1,10-bis(trimethoxysilyl)decane should be a colorless liquid. Its identity and purity can be confirmed by the following spectroscopic methods:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.5 ppm. The methylene protons of the decane chain will appear as a series of multiplets in the range of 0.5-1.6 ppm. The protons on the carbons adjacent to the silicon atoms (Si-CH₂-) will be shifted slightly downfield compared to the other methylene protons.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon environment. The methoxy carbons (-OCH₃) will appear around 50 ppm. The carbons of the decane chain will resonate in the aliphatic region (10-40 ppm), with the carbons alpha to the silicon being the most shielded.
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for 1,10-bis(trimethoxysilyl)decane include:[12][13][14][15]
-
C-H stretching (alkane): 2925-2855 cm⁻¹ (strong)
-
Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad)
-
C-H bending (alkane): 1465-1450 cm⁻¹ (medium)
-
Si-C stretching: ~800 cm⁻¹ (medium)
-
Absence of Si-H stretching: No band around 2150 cm⁻¹ indicates complete reaction of the silane.
-
Absence of C=C stretching: No band around 1640 cm⁻¹ confirms the full conversion of the diene.
Safety Considerations
The synthesis of 1,10-bis(trimethoxysilyl)decane involves hazardous materials and requires strict adherence to safety protocols.
-
Trimethoxysilane: This reagent is highly flammable and reacts with moisture to produce flammable hydrogen gas. It is also an irritant to the skin, eyes, and respiratory tract. All handling should be done in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources.[16]
-
Karstedt's Catalyst: While the platinum concentration is low, the xylene solvent is flammable and toxic. Avoid inhalation and skin contact.[9]
-
General Precautions: Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times. An emergency shower and eyewash station should be readily accessible.[17]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorosilane waste requires special handling due to its reactivity.[16]
Conclusion
The platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane is a robust and efficient method for the synthesis of 1,10-bis(trimethoxysilyl)decane. This guide has provided a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and characterization techniques. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully synthesize this versatile bis-silane for a wide range of applications in materials science and beyond.
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Marciniec, B. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC. [Link]
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Erbing, E., et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]
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Sakaki, S., et al. (2002). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics. [Link]
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Royal Society of Chemistry. (n.d.). . [Link]
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Wikipedia. (n.d.). Karstedt's catalyst. [Link]
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Chemsrc. (2025). 1,10-Bis-Trimethoxysilyl Decane. [Link]
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CONCAWE. (n.d.). Catalyst Handling Procedures to Minimize Exposure. [Link]
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SIKÉMIA. (n.d.). 1,10-Bis(trimethoxysilyl)decane. [Link]
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An In-depth Technical Guide to 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Properties, Reactivity, and Applications
Executive Summary & Molecular Identity
This guide provides a comprehensive technical overview of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, an organosilicon compound of significant interest in materials science and surface chemistry. While the systematic name suggests a complex heterocyclic structure, it is crucial to note that this compound is commonly and more descriptively known by its synonym, 1,10-Bis(trimethoxysilyl)decane .[1] This identity clarifies its structure as a bifunctional alkoxysilane featuring a flexible ten-carbon alkyl chain separating two reactive trimethoxysilyl groups. This unique architecture imparts a combination of hydrophobicity from its long hydrocarbon backbone and the ability to form durable inorganic siloxane networks via its terminal functional groups.
This document will elucidate the compound's physical and chemical properties, explore its core reactivity—primarily hydrolysis and condensation—and provide standardized protocols for its characterization. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in advanced applications, from creating self-assembling monolayers to developing novel hybrid organic-inorganic materials.
Chemical Identity and Nomenclature
The fundamental identification and structural details of the compound are summarized below.
| Property | Value | Source |
| Systematic Name | This compound | [1][2] |
| Common Synonym | 1,10-Bis(trimethoxysilyl)decane | [1] |
| CAS Registry Number | 122185-09-5 | [1][2][3] |
| Molecular Formula | C₁₆H₃₈O₆Si₂ | [1][2][3] |
| Molecular Weight | 382.65 g/mol | [1][2][3] |
| EINECS Number | 225-112-9 | [1] |
Molecular Structure
The structure consists of a decane -(CH₂)₁₀- backbone covalently bonded at its terminal positions to two trimethoxysilyl -Si(OCH₃)₃ groups. This bifunctional nature is central to its utility.
Caption: Molecular structure of 1,10-Bis(trimethoxysilyl)decane.
Physical and Spectroscopic Properties
Predicted Physical Properties
At standard temperature and pressure, 1,10-Bis(trimethoxysilyl)decane is a colorless and transparent liquid.[1] Its high molecular weight and long alkyl chain suggest a low volatility and a high boiling point. The dominant nonpolar character of the decane chain makes it highly soluble in common organic solvents (e.g., alkanes, ethers, toluene) and insoluble in water.
| Property | Predicted Value / State | Rationale |
| Appearance | Colorless, transparent liquid | Characteristic of many pure organosilicon compounds of similar molecular weight. |
| Boiling Point | > 200 °C (at atm. pressure) | High molecular weight (382.65 g/mol ) necessitates significant energy for vaporization. Analogous long-chain silanes like Octadecyltrimethoxysilane (MW 374.68) have boiling points around 150°C at reduced pressure (2 mmHg). |
| Density | ~0.9 - 1.0 g/cm³ | Typical for long-chain alkoxysilanes. |
| Solubility in Water | Insoluble | The hydrophobic -(CH₂)₁₀- chain dominates the molecule's properties. While hydrolysis occurs in water, the compound itself is not miscible. |
| Solubility in Organic Solvents | Soluble | Highly soluble in nonpolar solvents like hexane, toluene, and ethers due to its long alkyl chain.[4] |
Predicted Spectroscopic Signatures
While a specific public spectrum for this molecule is not available, its characteristic spectroscopic data can be reliably predicted based on its functional groups.
-
¹H NMR: Expected signals would include a large, broad multiplet for the central alkyl protons (-CH₂-)₈, distinct triplets for the Si-CH₂- protons, and a sharp, dominant singlet for the methoxy protons -Si(OCH₃)₃.
-
¹³C NMR: Resonances would correspond to the different carbons in the alkyl chain and a distinct peak for the methoxy carbons.
-
²⁹Si NMR: A single resonance is expected in the range of -40 to -60 ppm, characteristic of T⁰ species (Si atoms with three alkoxy groups and one alkyl group). Upon hydrolysis and condensation, new peaks corresponding to T¹, T², and T³ species (representing one, two, and three siloxane bonds, respectively) would appear.[5][6]
-
FTIR Spectroscopy: The spectrum would be dominated by strong C-H stretching vibrations from the alkyl chain (2850-2950 cm⁻¹) and prominent Si-O-C stretching bands (1090-1103 cm⁻¹).[7] The absence of a broad O-H band (around 3200-3600 cm⁻¹) would confirm the absence of hydrolysis.
Core Chemical Reactivity: Hydrolysis and Condensation
The primary chemical utility of 1,10-Bis(trimethoxysilyl)decane stems from the reactivity of its terminal trimethoxysilyl groups. These groups undergo a two-step sol-gel process: hydrolysis followed by condensation.[8][9] This process is the foundation for forming protective coatings, modifying surfaces, and creating organic-inorganic hybrid materials.
Mechanism and Catalysis
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming silanols (-SiOH) and releasing methanol as a byproduct. This reaction can be catalyzed by either acid or base.[9][10]
-
Equation: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
-
-
Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si). This step releases water or methanol and results in the formation of oligomers and eventually a cross-linked network.[8][11]
-
Equation (Water-producing): R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
-
The pH of the reaction medium significantly influences the kinetics; acidic conditions tend to slow condensation, allowing for more ordered structures, while basic conditions accelerate condensation, often leading to particulate or gel structures.[10]
Caption: The two-stage hydrolysis and condensation pathway.
Experimental Protocols for Characterization
The following protocols outline standard methodologies for characterizing 1,10-Bis(trimethoxysilyl)decane and its reactivity.
Protocol 1: Determination of Hydrolytic Stability via ¹H NMR
This protocol monitors the hydrolysis of the alkoxysilane by tracking the formation of methanol.
-
Sample Preparation: Prepare a 1-2% (w/w) solution of the silane in a deuterated solvent system (e.g., acetone-d₆) containing a known concentration of water.
-
NMR Acquisition: Acquire a ¹H NMR spectrum immediately after preparation (t=0) and at subsequent time intervals.
-
Data Analysis: Integrate the signal for the methoxy protons on the silicon (-Si(OCH₃)₃) and the signal for the released methanol (CH₃OH).
-
Interpretation: A decrease in the integral of the -Si(OCH₃)₃ peak and a corresponding increase in the methanol peak over time indicates the progression of hydrolysis. The rate can be quantified to determine hydrolytic stability under the chosen conditions.[5]
Protocol 2: Surface Modification and Hydrophobicity Assessment
This protocol demonstrates the compound's primary application as a surface modifier.
-
Substrate Preparation: Clean a glass or silicon wafer substrate thoroughly using a piranha solution or UV/Ozone treatment to ensure a high density of surface hydroxyl (-OH) groups.
-
Silanization: Immerse the cleaned substrate in a dilute solution (e.g., 1% in anhydrous toluene) of 1,10-Bis(trimethoxysilyl)decane for several hours. Alternatively, use vapor phase deposition.
-
Curing: Rinse the substrate with fresh solvent to remove unbound silane and cure at an elevated temperature (e.g., 120°C for 30-60 minutes) to promote covalent bond formation with the surface and cross-linking of the silane layer.[8]
-
Contact Angle Measurement: Measure the static water contact angle on the modified surface.
-
Interpretation: A significant increase in the water contact angle (typically >100°) compared to the clean, hydrophilic substrate confirms the successful formation of a hydrophobic monolayer. The long alkyl chain of the silane is responsible for this water-repellent property.[12][13]
Applications and Future Directions
The dual functionality of 1,10-Bis(trimethoxysilyl)decane makes it a versatile molecule in materials science.
-
Surface Modification: It is widely used to render surfaces like glass, metal oxides, and ceramics hydrophobic and water-repellent.[12][14][15] This is critical for applications in self-cleaning coatings, anti-fouling treatments, and protecting sensitive electronics.[12][14]
-
Adhesion Promoter: By acting as a molecular bridge, it can enhance the adhesion between inorganic fillers (like silica) and organic polymer matrices, improving the mechanical properties of composites.[12][14]
-
Organic-Inorganic Hybrid Materials: As a bifunctional precursor, it is a key building block in sol-gel processes to create novel hybrid materials with tailored porosity, stability, and functionality.[1]
-
Nanoparticle Functionalization: It can be used to modify the surface of nanoparticles, improving their dispersion in nonpolar matrices and preventing aggregation.[14][15]
Future research may focus on leveraging the long, flexible decane spacer to create ordered, self-assembling monolayers with unique interfacial properties or to synthesize novel porous materials for applications in catalysis and separation sciences.
References
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 3). The Versatility of Organosilanes in Material Science: Beyond Coupling. Retrieved from [Link]
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Changfu Chemical. (n.d.). Long-Chain Alkyl Silanes. Retrieved from [Link]
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Silico. (n.d.). High-Quality Long-chain Silanes for Surface Modification. Retrieved from [Link]
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Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
- Al-Oweini, R., & El-Rassy, H. (2009).
- Bunker, B. C., et al. (1994). Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface. Langmuir, 10(10), 3472-3483.
- Gorbunova, Y. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. International Journal of Molecular Sciences, 24(18), 13917.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
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ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Retrieved from [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Long Chain Functional Silanes, Silane Waterproofing & Waterrepellent. Retrieved from [Link]
- Pan, Y., et al. (2005). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification.
- Brand, M., et al. (1999). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.
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PubChem. (n.d.). 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy-. Retrieved from [Link]
- Gualandris, V., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 79-83.
- Cao, J., et al. (2015). Hygroscopicity and characterization of wood fibers modified by alkoxysilanes with different chain lengths. BioResources, 10(3), 5244-5256.
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SiSiB SILICONES. (n.d.). Octodecyltrimethoxysilane. Retrieved from [Link]
- Loy, D. A. (1996). Intramolecular condensation reactions of {alpha}, {omega}- bis(triethoxy-silyl)alkanes. Formation of cyclic disilsesquioxanes.
- Babonneau, F., et al. (2001). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29Si NMR. Journal of Sol-Gel Science and Technology, 22(1-2), 13-22.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,10-Bis(trimethoxysilyl)decane (CAS No. 122185-09-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,10-Bis(trimethoxysilyl)decane (CAS No. 122185-09-5), a bifunctional organosilane of significant interest in materials science and surface chemistry. Given the limited availability of directly published spectra for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of analogous long-chain alkylsilanes and fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring high-quality spectroscopic data are provided, emphasizing methodological rigor and self-validation. This document serves as a vital resource for researchers working with or synthesizing this compound, enabling its unambiguous identification and characterization.
Introduction: The Chemical Identity of 1,10-Bis(trimethoxysilyl)decane
1,10-Bis(trimethoxysilyl)decane, with the systematic name 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, is a molecule featuring a central ten-carbon alkyl chain (decane) terminated at both ends by trimethoxysilyl groups. Its unique structure, combining a hydrophobic hydrocarbon spacer with reactive silane functionalities, makes it a valuable crosslinking agent and surface modifier.
Table 1: Chemical and Physical Properties of 1,10-Bis(trimethoxysilyl)decane
| Property | Value |
| CAS Number | 122185-09-5 |
| Molecular Formula | C₁₆H₃₈O₆Si₂ |
| Molecular Weight | 382.64 g/mol |
| Appearance | Colorless Liquid (Predicted) |
| Boiling Point | 357.3 °C at 760 mmHg |
| Density | 0.951 g/cm³ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,10-Bis(trimethoxysilyl)decane, providing detailed information about the hydrogen and carbon environments within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.58 | Singlet | 18H | Si(OCH₃ )₃ | The methoxy protons are in a highly shielded environment, appearing as a sharp singlet. |
| ~1.2-1.6 | Multiplet | 16H | -CH₂-(CH₂ )₈-CH₂- | The internal methylene protons of the decane chain will overlap, creating a complex multiplet. |
| ~0.6-0.7 | Triplet | 4H | Si-CH₂ - | The methylene protons adjacent to the silicon atoms are shielded and will appear as a triplet due to coupling with the neighboring CH₂ group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~50.5 | Si(OC H₃)₃ | The methoxy carbons are deshielded by the electronegative oxygen atoms. |
| ~33.1 | -C H₂- (internal) | The central methylene carbons of the decane chain will have similar chemical shifts. |
| ~29.5 | -C H₂- (internal) | The internal methylene carbons of the decane chain will have similar chemical shifts. |
| ~22.8 | -C H₂- | Methylene carbons further from the silicon atom. |
| ~14.2 | Si-C H₂- | The methylene carbons directly attached to silicon are the most shielded of the alkyl chain. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,10-Bis(trimethoxysilyl)decane in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for nonpolar compounds and its distinct solvent peak.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 1,10-Bis(trimethoxysilyl)decane.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the C-H, Si-O, and C-O bonds.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2925-2855 | Strong | C-H stretch | Alkyl (CH₂) |
| 1465 | Medium | C-H bend | Alkyl (CH₂) |
| 1190, 1080 | Strong, Broad | Si-O-C stretch | Methoxy-silane |
| 820 | Medium | Si-C stretch | Alkyl-silane |
Experimental Protocol for IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum to identify characteristic functional groups.
Methodology:
-
Sample Preparation: As 1,10-Bis(trimethoxysilyl)decane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT).
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates must be acquired prior to the sample scan.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 2: IR Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum
Electron ionization (EI) is a common technique for volatile compounds. The molecular ion peak ([M]⁺) is expected at m/z 382. However, due to the lability of the methoxy groups, this peak may be of low intensity or absent.
Table 5: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment | Rationale |
| 351 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common initial fragmentation. |
| 321 | [M - 2(OCH₃) - H]⁺ | Subsequent loss of methoxy groups. |
| 121 | [Si(OCH₃)₃]⁺ | A stable fragment corresponding to the trimethoxysilyl cation. |
| Various | [CnH2n+1]⁺ | Fragmentation of the decane chain will produce a series of alkyl cations separated by 14 Da (CH₂). |
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) interface or direct infusion.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion and fragment peaks to deduce the structure.
Diagram 3: Mass Spectrometry Logical Flow
Caption: Ionization and fragmentation pathways in EI-MS.
Conclusion
This guide provides a robust framework for the spectroscopic identification and characterization of 1,10-Bis(trimethoxysilyl)decane. By combining predicted spectral data with detailed, field-proven experimental protocols, researchers can confidently verify the synthesis and purity of this important bifunctional organosilane. The presented methodologies are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advanced research and development applications.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Michigan State University Department of Chemistry. Infrared Spectroscopy.[Link]
-
University of California, Davis. Mass Spectrometry - Fragmentation Patterns.[Link]
1H NMR and 13C NMR analysis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Introduction: Elucidating the Structure of a Symmetrical Organosilane
This compound, also known by its synonym 1,10-Bis(trimethoxysilyl)decane, is an organosilicon compound with the molecular formula C₁₆H₃₈O₆Si₂.[1][2] Its structure features a central ten-carbon aliphatic chain flanked by two trimethoxysilyl groups. This symmetrical architecture makes it an ideal candidate for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent symmetry simplifies the resulting spectra, allowing for a clear and unambiguous assignment of proton and carbon environments.
This guide serves as a comprehensive resource for researchers and scientists on the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple recitation of spectral data to explain the underlying principles that govern the observed chemical shifts, multiplicities, and integrations. By understanding the causal relationships between molecular structure and spectral output, professionals in materials science and drug development can leverage these techniques for robust quality control, reaction monitoring, and structural verification of related organosilane compounds.
Molecular Structure and Predicted NMR Environments
The key to interpreting the NMR spectra of this compound lies in recognizing its symmetry. The molecule possesses a C₂ symmetry axis at the center of the decane chain, which significantly reduces the number of unique proton and carbon signals.
Caption: Molecular structure with unique proton environments labeled (a-f).
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting).[3] For this molecule, we anticipate five distinct signals corresponding to the labeled proton environments.
Predicted ¹H NMR Signals:
-
Signal (a) - Methoxy Protons (-OCH₃):
-
Chemical Shift (δ): Expected around 3.5 - 3.6 ppm . The protons on the methoxy groups are deshielded by the adjacent electronegative oxygen atom. Their chemical shift is comparable to that observed in tetramethoxysilane (TMOS).[4]
-
Integration: These six equivalent methoxy groups contain a total of 18 protons (6 x CH₃). This signal will have the largest integral value.
-
Multiplicity: Singlet (s) . These protons have no adjacent, non-equivalent protons with which to couple.
-
-
Signal (b) - Methylene Protons (α to Si):
-
Chemical Shift (δ): Expected around 0.5 - 0.7 ppm . Protons on carbons directly attached to silicon are shifted upfield relative to typical alkanes. This is a characteristic effect of silicon, which is less electronegative than carbon.
-
Integration: The two equivalent methylene groups contain 4 protons (2 x CH₂).
-
Multiplicity: Triplet (t) . These protons are coupled to the two adjacent protons of environment (c), following the n+1 rule (2+1=3).
-
-
Signal (c) - Methylene Protons (β to Si):
-
Chemical Shift (δ): Expected around 1.3 - 1.5 ppm . These protons are one carbon removed from the silicon atom, so they experience less of its shielding effect and appear in a more typical aliphatic region.
-
Integration: The two equivalent methylene groups contain 4 protons (2 x CH₂).
-
Multiplicity: Multiplet (m) or Quintet . These protons are coupled to the two protons at (b) and the two protons at (d). This complex coupling will likely result in a multiplet.
-
-
Signals (d), (e), (f) - Central Methylene Protons:
-
Chemical Shift (δ): Expected around 1.2 - 1.4 ppm . These 12 protons (from 6 CH₂ groups) are in the center of the alkyl chain, furthest from the influence of the silyl groups. Their electronic environments are very similar, and their signals will likely overlap significantly.
-
Integration: The combined integral for these overlapping signals will correspond to 12 protons.
-
Multiplicity: Broad Multiplet (m) . Due to the extensive overlap and similar coupling environments, these signals will merge into a complex, broad peak that is difficult to resolve.
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon environment.[5] Due to the molecule's symmetry, we expect to see six distinct signals.
Predicted ¹³C NMR Signals:
-
Signal (a') - Methoxy Carbons (-OCH₃):
-
Chemical Shift (δ): Expected around 50 - 52 ppm . These carbons are bonded to an electronegative oxygen, shifting them significantly downfield.
-
-
Signal (b') - Methylene Carbons (α to Si):
-
Chemical Shift (δ): Expected around 10 - 12 ppm . In contrast to protons, carbons directly attached to silicon are shielded and appear at a characteristically upfield chemical shift.
-
-
Signal (c') - Methylene Carbons (β to Si):
-
Chemical Shift (δ): Expected around 22 - 24 ppm . The beta-carbon is less affected by the silicon and appears in a more standard aliphatic region.
-
-
Signal (d') - Methylene Carbons (γ to Si):
-
Chemical Shift (δ): Expected around 32 - 34 ppm .
-
-
Signals (e') & (f') - Central Methylene Carbons:
-
Chemical Shift (δ): Expected around 29 - 30 ppm . The carbons at the center of the long alkyl chain will have very similar chemical shifts, typical for the internal methylenes of a long alkane.
-
Data Summary
The predicted ¹H and ¹³C NMR data are summarized below for easy reference.
| Signal Label | Environment | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |
| a | -OC H₃ | 3.5 - 3.6 | s | 18H | 50 - 52 |
| b | -Si-C H₂- | 0.5 - 0.7 | t | 4H | 10 - 12 |
| c | -Si-CH₂-C H₂- | 1.3 - 1.5 | m | 4H | 22 - 24 |
| d | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 32 - 34 |
| e | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 29 - 30 |
| f | -(C H₂)₆- | 1.2 - 1.4 | m | 4H | 29 - 30 |
Experimental Protocols
Achieving high-quality, reproducible NMR data requires adherence to standardized protocols for sample preparation and data acquisition.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample analysis.
Step-by-Step Methodology
-
Solvent Selection and Sample Preparation:
-
Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low cost, ability to dissolve many organic compounds, and ease of removal.[6]
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a vial.
-
Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the conventional standard for non-aqueous solvents, defined as 0.00 ppm.[3][7]
-
Transfer the final solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz spectrometer. Field strength should always be reported for each spectrum.[8]
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds. A longer delay may be needed for highly quantitative results.[9]
-
Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of the ¹H nucleus.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (¹³C{¹H}).
-
Pulse Angle: 30 degrees. Using a smaller pulse angle can help in observing quaternary carbons with long relaxation times.[9]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256-1024 scans are often required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10]
-
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11][12]
-
For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[13]
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are definitive and highly informative due to the molecule's symmetry. The ¹H spectrum is characterized by a prominent methoxy singlet, an upfield triplet for the methylene group alpha to silicon, and a series of overlapping aliphatic multiplets. The ¹³C spectrum confirms the structure with six distinct signals, including the characteristic upfield signal for the carbon directly bonded to silicon. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently use NMR spectroscopy to verify the structure and assess the purity of this and structurally related organosilicon compounds.
References
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This compound - PubChemLite. Available from: [Link]
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29 Si NMR chemical shifts variations in organically modifies silanes. Available from: [Link]
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NMR Spectroscopy of Organosilicon Compounds - ResearchGate. Available from: [Link]
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Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem. Available from: [Link]
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Chemical shift referencing - University of Ottawa. Available from: [Link]
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NMR Guidelines for ACS Journals. Available from: [Link]
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13.3: Chemical Shifts - Chemistry LibreTexts. Available from: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra - Royal Society of Chemistry. Available from: [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC. Available from: [Link]
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NMR solvent selection - that also allows sample recovery - BioChromato. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Basic 1H- and 13C-NMR Spectroscopy - Wiley. Available from: [Link]
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Synthesis, reactions, and spectral [NMR(H-1, C-13, and Si-29), IR] studies of organosilicon aryloxides - ResearchGate. Available from: [Link]
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29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchGate. Available from: [Link]
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NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy - PubChem. Available from: [Link]
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NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds - Mechanical Engineering. Available from: [Link]
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A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - OSTI.GOV. Available from: [Link]
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NMR - Interpretation - Chemistry LibreTexts. Available from: [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. Available from: [Link]
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What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. Available from: [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available from: [Link]
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differences & similarities of 1H & 13C NMR spectroscopy - YouTube. Available from: [Link]
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molecular weight and formula of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
This technical guide provides a comprehensive overview of the physicochemical properties of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, a bifunctional organosilane of interest to researchers and professionals in materials science and drug development. This document elucidates the compound's core characteristics, supported by verifiable data and structural information.
Core Molecular Attributes
This compound, identified by the CAS Registry Number 122185-09-5, is a specialized organosilicon compound.[1] It is also recognized by its synonym, 1,10-Bis(trimethoxysilyl)decane.[1] The systematic name accurately describes its structure, featuring a sixteen-carbon backbone with two silicon atoms, each bonded to three methoxy groups, and two oxygen atoms integrated into the main chain.
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C16H38O6Si2 | [1][2][3] |
| Molecular Weight | 382.65 g/mol | [1] |
| Alternate Molecular Weight | 382.64 g/mol | [3] |
| Appearance | Colorless and transparent liquid | [1] |
| CAS Registry Number | 122185-09-5 | [1] |
Structural and Chemical Identity
The molecular structure of this compound is central to its chemical behavior and applications. The presence of two trialkoxysilane functionalities at opposing ends of a long aliphatic chain imparts a dual reactivity. The methoxy groups are susceptible to hydrolysis, a key step in the formation of siloxane bonds (Si-O-Si), which is foundational to its use in surface modification and as a coupling agent.
To visualize the connectivity of this molecule, a simplified workflow for its structural analysis is presented below.
Caption: Workflow for the determination of the molecular formula and weight.
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3, providing a standard, computer-readable representation of its structure.
Experimental Protocols: Molecular Weight Determination
The determination of the molecular weight of a compound like this compound is a foundational experimental procedure. High-resolution mass spectrometry (HRMS) is the preferred method for obtaining a precise molecular weight.
Step-by-Step Protocol for HRMS Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument's introduction system.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte.
-
Select a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.
-
Set the mass analyzer to a high resolution (typically >10,000) to enable accurate mass determination.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
Observe the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+).
-
-
Data Analysis:
-
Identify the monoisotopic mass of the molecular ion.
-
Compare the experimentally determined mass to the theoretically calculated mass for the molecular formula C16H38O6Si2 to confirm the identity of the compound.
-
The following diagram illustrates the logical flow of this experimental process.
Caption: Experimental workflow for molecular weight determination via HRMS.
Applications in Research and Development
Organosilanes such as this compound are primarily utilized as additives in the formulation of advanced functional materials.[1] The dual reactive sites allow this molecule to act as a molecular bridge, coupling inorganic materials (like glass or metal oxides) to organic polymers. This property is invaluable in the development of composites, adhesives, and coatings with enhanced durability and performance characteristics.
In the realm of drug development, similar long-chain silanes can be employed for the surface modification of nanoparticles or drug delivery vehicles. The ability to alter the surface chemistry of these carriers can improve their biocompatibility, circulation time, and targeting efficiency.
References
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This compound. PubChemLite. [Link]
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An In-depth Technical Guide to the Hydrolytic Stability of Long-Chain Bis-Alkoxysilanes
Introduction: The Critical Role of Hydrolytic Stability in Advanced Applications
Long-chain bis-alkoxysilanes are a pivotal class of molecules in materials science, particularly in applications demanding robust and durable surface modification. These compounds, characterized by two silicon atoms bearing hydrolyzable alkoxy groups and bridged by a long organic chain, are integral to the formulation of high-performance coatings, adhesives, and as coupling agents in composites. Their utility in drug development is also expanding, particularly in the surface functionalization of nanoparticles for targeted delivery and controlled release. The efficacy and longevity of these materials are fundamentally tethered to the hydrolytic stability of the bis-alkoxysilane precursors. Understanding and controlling the hydrolysis and subsequent condensation reactions are paramount for researchers, scientists, and drug development professionals to ensure product performance, reproducibility, and shelf-life. This guide provides a comprehensive exploration of the core principles governing the hydrolytic stability of long-chain bis-alkoxysilanes, offering both theoretical insights and practical, field-proven methodologies for its evaluation.
I. The Chemistry of Hydrolysis and Condensation: A Mechanistic Overview
The transformation of bis-alkoxysilanes into a stable, cross-linked siloxane network is a two-step process involving hydrolysis and condensation. A thorough understanding of these mechanisms is the bedrock for controlling the reaction kinetics and the final properties of the modified material.
Hydrolysis: The Initiating Step
Hydrolysis is the cleavage of the silicon-oxygen bond in the alkoxy group (Si-OR) by water to form a silanol group (Si-OH) and an alcohol (R-OH) as a byproduct.[1] This reaction can be catalyzed by both acids and bases.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the alkoxy oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction is generally considered to follow an SN2-type mechanism.[3]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[3] This process also follows an S_N2-Si mechanism with a penta- or hexavalent intermediate.[3]
The hydrolysis of bis-alkoxysilanes proceeds in a stepwise manner, with each of the alkoxy groups reacting sequentially.
Condensation: Building the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
-
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.
The rate and extent of condensation are also heavily influenced by pH, with condensation being slowest around the isoelectric point of silica (pH ~2-4) and accelerating under both more acidic and, particularly, more basic conditions.
II. Key Factors Influencing the Hydrolytic Stability of Long-Chain Bis-Alkoxysilanes
The rate and extent of hydrolysis are not intrinsic properties but are profoundly influenced by a multitude of experimental parameters. Mastering these factors is key to achieving reproducible and optimized performance.
The Central Role of pH
The pH of the aqueous environment is the most critical factor governing the rate of hydrolysis. The hydrolysis of alkoxysilanes is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions.[2] For most non-amino silanes, acidic conditions (pH 3-5) are employed to promote a controlled hydrolysis while minimizing the rate of condensation.[2]
The Bridging Chain Length: A Subtle but Significant Influencer
The length of the alkyl chain ((CH₂)n) separating the two silyl moieties plays a crucial role in the hydrolytic behavior and the properties of the resulting siloxane network.
-
Steric Effects: While the long alkyl chain in molecules like 1,10-bis(trimethoxysilyl)decane does not directly contribute to low surface energy, it can influence the steric accessibility of the silicon centers to water molecules.[4]
-
Flexibility and Network Formation: Longer, more flexible chains can allow for greater conformational freedom, potentially impacting the rate of intramolecular condensation and the final architecture of the cross-linked network. Shorter bridging groups, as in bis(triethoxysilyl)ethane (BTSE), can lead to a higher crosslinking density.
Nature of the Alkoxy Group: Steric Hindrance is Key
The steric bulk of the alkoxy group has a direct and predictable effect on the rate of hydrolysis. Smaller alkoxy groups lead to faster hydrolysis due to reduced steric hindrance around the silicon atom. The general trend for hydrolysis rates is: Methoxy > Ethoxy > Propoxy > Butoxy.
Catalysts: Accelerating the Inevitable
While pH provides broad control, specific catalysts can be employed to fine-tune the hydrolysis and condensation rates. Acids (e.g., acetic acid, hydrochloric acid) and bases (e.g., amines) are common catalysts.[2] Organometallic compounds, such as tin and titanium complexes, can also be effective, particularly in non-aqueous or low-water systems.[5]
Solvent System and Concentration
The choice of solvent and the concentration of the bis-alkoxysilane are critical for controlling the reaction kinetics.
-
Co-solvents: Due to the often-limited water solubility of long-chain bis-alkoxysilanes, a co-solvent such as an alcohol (e.g., ethanol, methanol) is typically used to create a homogeneous reaction mixture. The water-to-solvent ratio can significantly impact the hydrolysis rate.
-
Concentration: Higher concentrations of the silane and water generally lead to faster hydrolysis rates.[2] However, this can also accelerate condensation, potentially leading to premature gelation.
III. Analytical Techniques for Characterizing Hydrolytic Stability
A multi-faceted analytical approach is essential for a comprehensive understanding of the hydrolysis and condensation processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool
NMR spectroscopy is arguably the most powerful technique for studying the kinetics of silane hydrolysis and condensation in situ.
-
¹H NMR: This technique is ideal for monitoring the progress of hydrolysis by quantifying the decrease in the signal corresponding to the alkoxy protons and the concurrent increase in the signal of the alcohol byproduct.[6][7]
-
²⁹Si NMR: While less sensitive, ²⁹Si NMR provides invaluable information on the condensation process by distinguishing between different silicon environments (monomers, dimers, oligomers, and fully condensed species).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Versatile Qualitative and Semi-Quantitative Method
FTIR spectroscopy is a rapid and convenient method for monitoring the chemical changes during hydrolysis and condensation.[9] Key spectral regions of interest include:
-
Disappearance of Si-O-C stretching bands: Indicative of alkoxy group hydrolysis.
-
Appearance of Si-OH stretching bands: Confirmation of silanol formation.
-
Formation of Si-O-Si stretching bands: Monitoring the progress of condensation.[10]
High-Performance Liquid Chromatography (HPLC): Separating the Species
HPLC can be employed to separate and quantify the various species present in a hydrolyzing silane solution, including the parent bis-alkoxysilane, partially and fully hydrolyzed silanols, and low molecular weight oligomers.[11] This technique is particularly useful for complex mixtures.
| Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR | Quantitative kinetics of hydrolysis | High precision, in-situ monitoring | Indirectly measures condensation |
| ²⁹Si NMR | Detailed condensation analysis | Direct observation of Si species | Lower sensitivity, longer acquisition times |
| FTIR | Qualitative and semi-quantitative analysis | Rapid, versatile | Overlapping bands can complicate quantification |
| HPLC | Separation and quantification of species | Excellent for complex mixtures | Requires method development, not always in-situ |
IV. Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a robust framework for assessing the hydrolytic stability of long-chain bis-alkoxysilanes.
Protocol 1: Quantitative ¹H NMR Spectroscopy for Hydrolysis Kinetics
This protocol details a method for determining the pseudo-first-order rate constant of hydrolysis.
1. Materials and Reagents:
-
Long-chain bis-alkoxysilane of interest
-
Deuterated solvent (e.g., D₂O, acetone-d₆)
-
Co-solvent (e.g., ethanol, if required for solubility)
-
pH buffer or acid/base catalyst
-
Internal standard (e.g., dimethyl sulfoxide - DMSO)
-
NMR tubes and spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the bis-alkoxysilane in the chosen co-solvent (if necessary).
-
Prepare the hydrolysis medium by combining the deuterated solvent, buffer/catalyst, and internal standard in an NMR tube.
-
Equilibrate the NMR tube containing the hydrolysis medium to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by injecting a known amount of the bis-alkoxysilane stock solution into the NMR tube and mix thoroughly.
3. NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
The time interval should be chosen based on the expected rate of reaction (e.g., every 1-5 minutes for a fast reaction, every 30-60 minutes for a slower one).
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
4. Data Analysis:
-
Integrate the signal corresponding to a characteristic peak of the alkoxy group (e.g., the methylene protons adjacent to the oxygen) and the signal of the internal standard in each spectrum.
-
Normalize the integral of the alkoxy group signal to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the natural logarithm of the normalized integral of the alkoxy group signal versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
Protocol 2: FTIR Spectroscopy for Monitoring Hydrolysis and Condensation
This protocol provides a qualitative and semi-quantitative method for observing the key chemical transformations.
1. Materials and Reagents:
-
Long-chain bis-alkoxysilane
-
Water and co-solvent (e.g., ethanol)
-
Acid or base catalyst
-
FTIR spectrometer with an appropriate sample cell (e.g., transmission cell, ATR)
2. Sample Preparation and Analysis:
-
Prepare the hydrolysis solution by mixing the bis-alkoxysilane, water, co-solvent, and catalyst.
-
Immediately acquire an initial FTIR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals.
-
Monitor the changes in the absorbance of the characteristic peaks for Si-O-C, Si-OH, and Si-O-Si bonds.
-
For semi-quantitative analysis, the rate of disappearance of a Si-O-C peak can be monitored and plotted against time.
V. Conclusion: A Framework for Controlled Hydrolysis
The hydrolytic stability of long-chain bis-alkoxysilanes is a complex interplay of molecular structure and environmental conditions. By understanding the fundamental mechanisms of hydrolysis and condensation and the key factors that influence these reactions, researchers can exert precise control over the formation of siloxane networks. The analytical techniques and protocols outlined in this guide provide a robust framework for characterizing the hydrolytic stability of these important materials. This knowledge is essential for the rational design of durable and high-performance materials for a wide range of applications, from advanced coatings to innovative drug delivery systems. The enhanced stability offered by dipodal silanes, including those with long bridging chains, presents a significant advantage in applications where long-term performance in aqueous environments is critical.[12]
VI. References
-
Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. [Link]
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Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE. Retrieved from [Link]
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Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and mechanism of aqueous hydrolysis and condensation of alkyltrialkoxysilanes. In H. Ishida & G. Kumar (Eds.), Molecular Characterization of Composite Interfaces (pp. 157–170). Springer.
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Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(TRIMETHOXYSILYL)DECANE. [Link]
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Babonneau, F., Sorarù, G. D., & Dire, S. (2001). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 22(1/2), 19-27.
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Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(TRIMETHOXYSILYL)DECANE. [Link]
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Furtado, F., Michaud, A., Ernault, E., Burel, F., Auberger, N., & Le Meins, J. F. (2014). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry B, 118(1), 269-279.
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Peña-Alonso, R., Rubio, F., Rubio, J., & Oteo, J. L. (2007). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Materials Science, 42(2), 595-603.
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Díaz, B., Encinas, N., Martínez, F. J., & Velasco, F. J. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 369(1-3), 53-56.
-
Brochier Salon, M. C., Abdelmouleh, M., Boufi, S., Belgacem, M. N., & Gandini, A. (2008). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(2-3), 83-90.
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Huber, M. P., Kelch, S., & Berke, H. (2016). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. International Journal of Adhesion and Adhesives, 64, 153-162.
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Mäder, T., Rieger, M., & Flinn, B. D. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(18), 9345-9352.
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Gelest, Inc. (2017). A Comparison of Alkoxysilane Hydrolysis Rates by FT-IR. Gelest, Inc. Technical Publication.
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537.
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Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206.
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Brochier Salon, M. C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254.
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Brochier Salon, M. C., Bardet, M., & Belgacem, M. N. (2008). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. Silicon Chemistry, 3(5-6), 335-350.
-
Díaz, B., Encinas, N., Martínez, F. J., & Velasco, F. J. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 369(1-3), 53-56.
-
Brochier Salon, M. C., Abdelmouleh, M., Boufi, S., Belgacem, M. N., & Gandini, A. (2008). Kinetics of hydrolysis and self condensation reactions of silanes by NMR spectroscopy. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(2-3), 83-90.
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Loy, D. A., & Shea, K. J. (1996). Intramolecular condensation reactions of α, ω-bis (triethoxy-silyl) alkanes. Formation of cyclic disilsesquioxanes. ACS Division of Polymer Chemistry, Preprints, 37(2), 487-488.
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Zhang, K., & Wang, D. (2005). Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR. Journal of Non-Crystalline Solids, 351(43-45), 3567-3573.
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Torry, S. A., & Courtney, C. P. (2006). Kinetic analysis of organosilane hydrolysis and condensation. International Journal of Adhesion and Adhesives, 26(4), 234-243.
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Scott, C. E., & Macosko, C. W. (1995). Effects of Chain Length on the Mechanism and Rates of Metal-Catalyzed Hydrogenolysis of n-Alkanes. Journal of Catalysis, 152(2), 215-226.
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Tsyganenko, A. A., & Smirnov, K. S. (2006). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Colloid and Interface Science, 297(2), 577-584.
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Van Ooij, W. J., & Sabata, A. (2004). U.S. Patent No. WO2004000851A2. Washington, DC: U.S. Patent and Trademark Office.
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Yaws, C. L. (1999). A Survey of the Preparation, Purity, and Availability of Silanes. William Andrew.
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Wang, Z., & Montgomery, J. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
-
Zhang, L., & Li, Y. (2014). CN Patent No. 103868596A.
-
Cofer, S. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. XIAMETER.
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An In-depth Technical Guide to the Safe Handling of Trialkoxysilanes
Introduction: The Dual Nature of Trialkoxysilanes
Trialkoxysilanes are a versatile class of organosilicon compounds characterized by a central silicon atom bonded to three alkoxy groups and one organic substituent. This unique structure underpins their broad utility in fields ranging from materials science to drug development, where they serve as coupling agents, surface modifiers, and precursors for silica-based materials. However, the very reactivity that makes them so valuable also necessitates a thorough understanding of their potential hazards and rigorous adherence to safety protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of trialkoxysilanes, grounded in the principles of chemical reactivity and risk mitigation. Our focus extends beyond mere procedural instructions to elucidate the causal relationships between the chemical properties of these compounds and the requisite safety measures, empowering you to work with confidence and security.
The Chemistry of Hazard: Understanding Trialkoxysilane Reactivity
The primary hazard associated with trialkoxysilanes stems from their susceptibility to hydrolysis, a reaction in which the alkoxy groups react with water to form silanols and the corresponding alcohol.[1][2] This reaction is often the first step in the intended application of these compounds, but it also presents significant safety concerns if not properly controlled.[1][3]
The Hydrolysis Reaction: A Double-Edged Sword
The hydrolysis of a trialkoxysilane proceeds in a stepwise manner, with each of the three alkoxy groups being sequentially replaced by a hydroxyl group. This reaction can be catalyzed by both acids and bases.[1][2][3] The rate of hydrolysis is influenced by several factors, including pH, temperature, the concentration of the silane, and the nature of the alkoxy and organic substituents.[2][4]
The immediate consequence of uncontrolled hydrolysis is the generation of a flammable alcohol. For instance, the hydrolysis of triethoxysilane produces ethanol, a highly flammable liquid with a low flash point.[5] If this reaction occurs in an uncontrolled manner, the accumulation of alcohol vapor can create a significant fire or explosion hazard, particularly in enclosed spaces or near ignition sources.[6]
Caption: The hydrolysis of a trialkoxysilane yields a silanetriol and three molecules of the corresponding alcohol.
Condensation and Polysiloxane Formation
Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions with other silanols or unreacted alkoxy groups to form siloxane bonds (Si-O-Si).[1][3] This process leads to the formation of oligomers and, eventually, a cross-linked polysiloxane network. While this is often the desired outcome in materials synthesis, the uncontrolled condensation of trialkoxysilanes can lead to the formation of solid or gel-like materials, which can clog equipment and create cleanup challenges.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For trialkoxysilanes, this involves a clear understanding of their specific hazards.
Health Hazards
-
Eye Irritation and Damage: Trialkoxysilanes can cause severe eye irritation and, in some cases, permanent damage.[6][7] Vapors can be particularly dangerous, and even short exposures can lead to corneal injury.[6]
-
Skin Irritation: Prolonged or repeated skin contact can cause irritation and dermatitis.[6][8]
-
Respiratory Tract Irritation: Inhalation of vapors or mists can irritate the nose, throat, and lungs.[4][8]
-
Toxicity of Hydrolysis By-products: The alcohol produced during hydrolysis (e.g., methanol from trimethoxysilanes, ethanol from triethoxysilanes) has its own set of health hazards, including potential effects on the central nervous system with chronic exposure.[7][8]
Physical Hazards
-
Flammability: Many trialkoxysilanes are flammable liquids.[4][8][9] Their vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]
-
Reactivity with Water: As detailed above, the reaction with water can generate flammable alcohols and heat. This reaction can be vigorous if a large amount of water is introduced to the silane.
-
Pyrophoric Potential: In some cases, trialkoxysilanes can disproportionate to generate silane (SiH₄), which is pyrophoric and can ignite spontaneously in air.[10]
The Hierarchy of Controls: A Multi-Layered Approach to Safety
Effective risk management relies on a multi-layered approach to safety, often referred to as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The hierarchy of controls prioritizes the most effective safety measures.
Elimination and Substitution
The most effective control is to eliminate the hazard altogether or substitute a less hazardous material. While not always feasible, it is crucial to consider whether a non-silane alternative or a less volatile/reactive trialkoxysilane could be used for a particular application.
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
-
Fume Hoods: All work with trialkoxysilanes should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[7][11] The fume hood should have adequate airflow and be kept free of clutter to ensure proper function.[12]
-
Ventilation: Laboratories where trialkoxysilanes are used and stored should have adequate general ventilation.[11] Explosion-proof ventilation may be required where large quantities are handled.[9][13]
-
Inert Atmosphere: For particularly moisture-sensitive applications or with highly reactive trialkoxysilanes, working under an inert atmosphere (e.g., nitrogen or argon) in a glove box can prevent premature hydrolysis.[11]
Administrative Controls
Administrative controls are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving trialkoxysilanes should be written and strictly followed. These should include procedures for safe transfer, reaction setup, workup, and waste disposal.
-
Training: All personnel working with trialkoxysilanes must receive comprehensive training on their hazards, safe handling procedures, and emergency response.[4]
-
Labeling and Signage: All containers of trialkoxysilanes must be clearly labeled with the chemical name and appropriate hazard warnings. Areas where these chemicals are used should be clearly marked with warning signs.
-
Good Housekeeping: Maintain a clean and organized work area. Promptly clean up any spills according to established procedures.[12] Protect work surfaces with absorbent, plastic-backed paper.
Personal Protective Equipment (PPE)
PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.
-
Eye Protection: Chemical splash goggles are mandatory when working with trialkoxysilanes.[7] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber.[6][7] Inspect gloves for any signs of degradation or puncture before each use.[12]
-
Skin and Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires. For larger scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.[6] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents.
General Handling Procedures
-
Avoid Contact: Avoid all personal contact with trialkoxysilanes, including inhalation of vapors and skin or eye contact.[11]
-
Dispensing: When transferring trialkoxysilanes, use a method that minimizes the generation of vapors, such as a syringe or cannula for smaller quantities or a dispensing pump for larger volumes.[4]
-
Grounding and Bonding: For flammable trialkoxysilanes, ensure that containers and transfer equipment are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[7][9]
-
Use Non-Sparking Tools: When working with flammable trialkoxysilanes, use tools made of non-sparking materials.[7][11]
Storage Requirements
-
Container Integrity: Store trialkoxysilanes in their original, tightly sealed containers to prevent leakage and contamination with atmospheric moisture.[4][11]
-
Ventilation: Store in a cool, dry, and well-ventilated area.[4][11]
-
Segregation: Store trialkoxysilanes away from incompatible materials, particularly water, strong acids, strong bases, and oxidizing agents.[4][11]
-
Flammables Cabinet: Store flammable trialkoxysilanes in a designated flammables storage cabinet.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a well-rehearsed plan is essential for ensuring the safety of all personnel.
Spills and Leaks
-
Evacuation: In the case of a significant spill, evacuate all non-essential personnel from the area.[4]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[4]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, dry lime, or soda ash.[4] Do not use water.[4] Place the absorbed material in a sealed container for proper disposal.[4] For large spills, dike the area to prevent spreading and contact a hazardous waste disposal team.
Caption: A decision-making workflow for responding to a trialkoxysilane spill.
Fire
-
Extinguishing Media: For fires involving trialkoxysilanes, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[4] DO NOT USE WATER , as it will react with the silane and may worsen the fire.[4]
-
Cooling Containers: Use a water spray to keep fire-exposed containers cool and prevent them from rupturing, but avoid direct contact of water with the burning material.[4]
-
Evacuation: If the fire is large or cannot be easily extinguished, evacuate the area and call for emergency services.
First Aid
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Waste Disposal
Trialkoxysilane waste and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Segregation: Do not mix trialkoxysilane waste with other waste streams, particularly aqueous waste.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and reputable contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Physical and Chemical Properties of Common Trialkoxysilanes
The following table summarizes key physical and chemical properties of several common trialkoxysilanes. This information is crucial for conducting a thorough risk assessment.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |
| Methyltrimethoxysilane | 1185-55-3 | CH₃Si(OCH₃)₃ | 136.22 | 102-103 | 8 |
| Triethoxysilane | 998-30-1 | HSi(OC₂H₅)₃ | 164.27 | 134-135 | 26[5] |
| Vinyltrimethoxysilane | 2768-02-7 | CH₂=CHSi(OCH₃)₃ | 148.23 | 123 | 28 |
| 3-Aminopropyltriethoxysilane | 919-30-2 | H₂N(CH₂)₃Si(OC₂H₅)₃ | 221.37 | 217 | 96 |
| 3-Glycidyloxypropyltrimethoxysilane | 2530-83-8 | C₉H₂₀O₅Si | 236.34 | 290 | 110 |
Conclusion: A Culture of Safety
The safe handling of trialkoxysilanes is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. This requires a deep understanding of the chemical principles that govern their reactivity, a commitment to rigorous risk assessment and mitigation, and a proactive approach to preparedness. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can harness the immense potential of trialkoxysilanes while ensuring the safety and well-being of yourself and your colleagues.
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Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. (1985). Semantic Scholar. [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). PMC. [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (2006). ResearchGate. [Link]
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What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula. [Link]
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TRIETHOXYSILANE Safety Data Sheet. (2015). Gelest, Inc.[Link]
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Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (1992). Semantic Scholar. [Link]
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3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane material safety data sheet
An In-Depth Technical Guide to 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, handling, and applications of this compound.
Introduction and Chemical Identity
This compound, also known by its synonym 1,10-Bis(trimethoxysilyl)decane, is a bifunctional organosilicon compound.[1] Its structure features a ten-carbon aliphatic chain (decane) flanked by two trimethoxysilyl groups. This unique architecture allows it to act as a crosslinking agent, capable of forming stable siloxane bonds at both ends of the molecule. This property is particularly valuable in materials science for modifying surfaces and creating inorganic-organic hybrid materials.[1][2][3]
The long, flexible decane spacer provides hydrophobicity and mechanical flexibility to the resulting material, while the terminal trimethoxysilyl groups provide the reactive sites for covalent attachment to substrates or for building a crosslinked network.
Chemical Structure Diagram
Caption: General reaction pathway for alkoxysilanes.
Safety and Handling
Hazard Assessment
-
Flammability: Many organosilicon compounds are flammable. Keep away from heat, sparks, and open flames. [4]Grounding of equipment is essential to prevent static discharge. [4]* Reactivity with Water: The compound reacts with water or moisture to produce methanol. Methanol is flammable and toxic.
-
Health Hazards:
-
Skin and Eye Irritation: Alkoxysilanes can cause skin and eye irritation. [5][6][7]Direct contact should be avoided.
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation. [8][5]Work in a well-ventilated area or a chemical fume hood. [9] * Toxicity of Byproducts: The hydrolysis reaction produces methanol, which is toxic if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves such as neoprene or nitrile rubber. [9]* Skin Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If working outside of a fume hood or in an area with poor ventilation, use a respirator with an appropriate cartridge for organic vapors.
Storage and Handling
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition. [9]* Keep the container tightly closed to prevent contact with atmospheric moisture, which can lead to hydrolysis. [9]* Use non-sparking tools and explosion-proof equipment. [4]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols and Applications
This compound is primarily used as a crosslinking agent in two main applications: surface modification and sol-gel synthesis.
Application 1: Surface Modification for Hydrophobicity
This protocol outlines a general procedure for rendering a hydroxyl-terminated surface (e.g., glass or silica) hydrophobic.
Objective: To create a covalently bound, hydrophobic monolayer on a silica substrate.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable anhydrous organic solvent)
-
Substrate (e.g., glass slides, silicon wafers)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of deionized water and ethanol to remove organic contaminants.
-
Activate the surface to generate a high density of hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or by oxygen plasma treatment.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silanization Solution Preparation:
-
In a chemical fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
To initiate hydrolysis, add a controlled amount of water. The amount of water is critical; a small amount is necessary to catalyze the reaction, but an excess can lead to premature self-condensation in the solution. [10][11]A common starting point is a 1:1 molar ratio of water to hydrolyzable methoxy groups.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrate in the silanization solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. [1]The reaction time can be optimized based on the desired surface coverage.
-
After the reaction, remove the substrate from the solution and rinse with fresh toluene to remove any unbound silane.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 1 hour to promote the formation of stable covalent bonds with the surface and to enhance crosslinking within the silane layer.
-
-
Characterization:
-
The success of the hydrophobic coating can be qualitatively assessed by observing the beading of water droplets on the surface.
-
Quantitative analysis can be performed by measuring the water contact angle.
-
Workflow Diagram: Surface Modification
Caption: Workflow for surface modification using an alkoxysilane.
Application 2: Sol-Gel Synthesis of Hybrid Materials
This protocol provides a basic framework for using the compound as a crosslinker in a sol-gel process to create a flexible, hydrophobic silica-based gel.
Objective: To synthesize a hybrid organic-inorganic gel.
Materials:
-
This compound
-
A co-precursor such as Tetraethyl Orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
An acid or base catalyst (e.g., HCl or NH4OH)
Protocol:
-
Sol Preparation:
-
In a suitable reaction vessel, mix this compound, TEOS, and ethanol. The ratio of the bis-silane to TEOS will determine the flexibility and hydrophobicity of the final gel.
-
Separately, prepare a solution of water, ethanol, and the chosen catalyst.
-
-
Hydrolysis and Condensation:
-
Slowly add the water/ethanol/catalyst solution to the silane/ethanol solution with vigorous stirring. The sol-gel process involves the hydrolysis of the alkoxide precursors and their subsequent polycondensation. [12][13] * The choice of catalyst is crucial:
-
Acid catalysis generally leads to linear or randomly branched polymers and longer gelation times.
-
Base catalysis tends to produce more highly branched clusters and can lead to faster gelation. [14]
-
-
-
Gelation:
-
Continue stirring for a period (e.g., 1 hour), then pour the sol into a mold and seal it to allow for gelation to occur without excessive solvent evaporation.
-
The time required for gelation can range from minutes to days, depending on the specific conditions (precursor concentrations, catalyst, temperature).
-
-
Aging and Drying:
-
Once the gel has set, it should be aged in its mother liquor for a period (e.g., 24-48 hours) to allow for further crosslinking, which strengthens the network.
-
The final step is to dry the gel to remove the solvent. This must be done carefully to avoid cracking. Supercritical drying can be used to produce low-density aerogels, while slow evaporation at ambient or slightly elevated temperatures will produce higher-density xerogels.
-
Conclusion
This compound is a versatile molecule for materials science applications, particularly where the introduction of a flexible, hydrophobic crosslink is desired. Its utility is derived from the well-understood hydrolysis and condensation chemistry of its terminal trimethoxysilyl groups. By carefully controlling reaction conditions, researchers can effectively modify surfaces and synthesize novel hybrid materials with tailored properties. Adherence to strict safety protocols is paramount due to the compound's reactivity with moisture and the potential hazards of its hydrolysis byproducts.
References
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ACS Publications. Surface Modification of Magnetic Nanoparticles with Alkoxysilanes and Their Application in Magnetic Bioseparations. Langmuir. Available from: [Link]
-
National Institutes of Health (NIH). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. PMC. Available from: [Link]
-
ACS Publications. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. ACS Omega. Available from: [Link]
-
Wikipedia. Trimethoxysilane. Available from: [Link]
-
ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. Available from: [Link]
-
Momentive. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available from: [Link]
-
Shin-Etsu. SAFETY DATA SHEET. Available from: [Link]
-
AGPRO. Organosilicone Safety Data Sheet. Available from: [Link]
-
Semantic Scholar. Effect of Water on Silanization of Silica by Trimethoxysilanes. Available from: [Link]
-
Shin-Etsu. SAFETY DATA SHEET. Available from: [Link]
-
AFINITICA. The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available from: [Link]
-
ResearchGate. Effect of Water on Silanization of Silica by Trimethoxysilanes. Available from: [Link]
-
SIKÉMIA. 1,10-Bis(trimethoxysilyl)decane. Available from: [Link]
-
Gelest, Inc. 1,2-BIS(TRIMETHOXYSILYL)DECANE. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme. Alkoxysilanes substituted with 2-ethoxyethanol - Evaluation statement. Available from: [Link]
-
ResearchGate. Influence of sol–gel conditions on the final structure of silica-based precursors. Available from: [Link]
-
ResearchGate. Influence of sol–gel conditions on the final structure of silica-based precursors. Available from: [Link]
-
Wikipedia. Sol–gel process. Available from: [Link]
-
Chemlyte Solutions. 1.10-Bis(trimethoxysilyl)decane, CasNo.122185-09-5. Available from: [Link]
-
SIKÉMIA. 1,10-Bis(triethoxysilyl)decane. Available from: [Link]
-
Harwick Standard. SAFETY DATA SHEET. Available from: [Link]
-
Wiley-VCH. 14 Sol-gel Coating Processes. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Surface Modification of Silica Nanoparticles with 1,10-Bis-Trimethoxysilyl Decane
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
Silica nanoparticles (SNPs) are a cornerstone of nanoscience, offering a versatile platform for applications ranging from drug delivery to advanced materials due to their biocompatibility, tunable size, and high surface area.[1][2] The surface of pristine silica nanoparticles is hydrophilic, adorned with silanol groups (Si-OH) that are amenable to a wide array of chemical modifications.[3] This surface reactivity is the gateway to tailoring the nanoparticle's properties to specific application demands.
Surface functionalization with organosilanes is a powerful strategy to modulate the surface chemistry of silica nanoparticles. This application note provides a comprehensive guide to the surface modification of silica nanoparticles with 1,10-Bis-Trimethoxysilyl Decane, a unique bis-alkoxysilane crosslinker. The long decane (C10) chain imparts significant hydrophobicity, while the presence of two trimethoxysilyl groups at either end of the chain allows for robust covalent attachment and potential cross-linking between nanoparticles or the formation of a dense, stable surface layer. This modification is particularly relevant for applications requiring stable dispersions in non-polar media, the creation of hydrophobic coatings, and the development of novel composite materials.
This document will delve into the mechanistic underpinnings of the silanization process, provide a detailed, field-proven protocol for the surface modification, and outline the essential characterization techniques to validate the functionalization.
Mechanism of Silanization: A Two-Step Dance of Hydrolysis and Condensation
The covalent attachment of 1,10-Bis-Trimethoxysilyl Decane to the silica nanoparticle surface is a two-stage process involving hydrolysis and condensation reactions.[4][5] Understanding this mechanism is crucial for optimizing the reaction conditions and achieving a uniform, stable surface coating.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the trimethoxysilyl moieties undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.[4][6] The rate of hydrolysis is influenced by pH, water concentration, and the solvent system.[4]
-
Condensation: The newly formed silanol groups on the 1,10-Bis-Trimethoxysilyl Decane molecule then react with the silanol groups on the surface of the silica nanoparticle. This condensation reaction forms stable siloxane bonds (Si-O-Si), covalently grafting the modifier to the nanoparticle surface.[5] Additionally, self-condensation between hydrolyzed bis-silane molecules can occur, leading to the formation of a polymeric layer on the surface.
The "bis" nature of 1,10-Bis-Trimethoxysilyl Decane offers the potential for each molecule to bind to the surface through both of its silyl groups, creating a looped conformation that enhances the stability of the coating. Alternatively, one silyl group can bind to the surface while the other remains available for further reactions or cross-linking with other nanoparticles.
Experimental Protocol: A Step-by-Step Guide to Surface Modification
This protocol details the post-synthesis grafting of 1,10-Bis-Trimethoxysilyl Decane onto pre-synthesized silica nanoparticles.
Materials and Reagents
| Reagent | Grade | Supplier |
| Silica Nanoparticles (SNPs) | Synthesis Grade | Various |
| 1,10-Bis-Trimethoxysilyl Decane | ≥95% | e.g., SIKÉMIA[7] |
| Anhydrous Toluene | Reagent Grade | Various |
| Ethanol (200 Proof) | ACS Grade | Various |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Various |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house |
| Nitrogen Gas (High Purity) | ≥99.998% | Various |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Ultrasonic bath
-
Centrifuge
-
Schlenk line or glovebox (for handling anhydrous solvent)
-
Standard laboratory glassware
Detailed Protocol
-
Activation of Silica Nanoparticles (Optional but Recommended):
-
Disperse the silica nanoparticles in a 1:1 (v/v) solution of concentrated hydrochloric acid and methanol.
-
Stir the suspension for 2-4 hours at room temperature.
-
Collect the nanoparticles by centrifugation, wash repeatedly with DI water until the pH is neutral, and then with ethanol.
-
Dry the activated silica nanoparticles in a vacuum oven at 120 °C overnight. This step increases the density of surface silanol groups.
-
-
Reaction Setup:
-
In a round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) under a nitrogen atmosphere.
-
Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
-
Silanization Reaction:
-
To the stirred nanoparticle suspension, add 1,10-Bis-Trimethoxysilyl Decane. The amount of silane should be optimized based on the surface area of the nanoparticles and the desired grafting density. A starting point is a 5-10% w/w ratio of silane to silica nanoparticles.
-
Add a catalytic amount of ammonium hydroxide (e.g., 0.1% v/v of the total solvent volume) to promote the hydrolysis and condensation reactions.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain vigorous stirring under a nitrogen atmosphere for 12-24 hours.
-
-
Washing and Purification:
-
After the reaction, allow the suspension to cool to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (3 times) to remove unreacted silane and by-products.
-
After the final wash, dry the hydrophobic silica nanoparticles under vacuum at 60-80 °C for at least 12 hours.
-
Experimental Workflow Diagram
Caption: Workflow for the surface modification of silica nanoparticles.
Characterization of Modified Silica Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
Expected Results
| Characterization Technique | Unmodified Silica Nanoparticles | Modified Silica Nanoparticles |
| FTIR Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretching), peak at ~950 cm⁻¹ (Si-OH) | Appearance of new peaks around 2850-2960 cm⁻¹ (C-H stretching from decane chain), and a decrease in the intensity of the O-H and Si-OH peaks.[8][9] |
| Thermogravimetric Analysis (TGA) | Minimal weight loss at higher temperatures (>200 °C).[10] | Significant weight loss between 200-600 °C due to the thermal decomposition of the grafted organic modifier.[11] |
| Contact Angle Measurement | Hydrophilic (low contact angle with water). | Hydrophobic (high contact angle with water), indicating successful surface modification.[8] |
| Dynamic Light Scattering (DLS) | Stable dispersion in polar solvents like water and ethanol. | Aggregation in polar solvents, stable dispersion in non-polar solvents like toluene or hexane. |
| Scanning Electron Microscopy (SEM) | Smooth spherical morphology. | Morphology should remain largely unchanged, but may show increased inter-particle interactions. |
Detailed Characterization Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary technique to identify the functional groups present on the nanoparticle surface. The appearance of characteristic C-H stretching vibrations from the decane chain and the reduction of the silanol peak are strong indicators of successful modification.[8][9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the thermograms of unmodified and modified nanoparticles, the amount of grafted organic material can be quantified.[11][12] The weight loss in the 200-600 °C range corresponds to the decomposition of the 1,10-Bis-Trimethoxysilyl Decane.
-
Contact Angle Measurement: This technique directly assesses the change in surface wettability. A significant increase in the water contact angle on a film of the modified nanoparticles confirms the hydrophobic nature of the surface.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for silanization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Surface Modification | Insufficient reaction time or temperature. Inactive silica surface. Poor silane quality. | Increase reaction time and/or temperature. Activate the silica nanoparticles prior to the reaction. Use fresh, high-purity silane. |
| Nanoparticle Aggregation | Excessive cross-linking between particles. Incomplete washing. | Optimize the concentration of the bis-silane. Ensure thorough washing with appropriate solvents to remove unreacted silane. |
| Inconsistent Results | Variations in starting materials or reaction conditions. Moisture contamination. | Use consistent sources and batches of reagents. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere to exclude moisture. |
Safety and Handling
1,10-Bis-Trimethoxysilyl Decane and its hydrolysis byproducts, including methanol, can be hazardous.[13][14] It is imperative to handle these chemicals in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][15]
Conclusion
The surface modification of silica nanoparticles with 1,10-Bis-Trimethoxysilyl Decane is a robust method to impart hydrophobicity and enhance the stability of the surface layer. The detailed protocol and characterization guidelines provided in this application note offer a comprehensive framework for researchers and scientists to successfully functionalize silica nanoparticles for a variety of advanced applications. By understanding the underlying chemical principles and carefully controlling the experimental parameters, reproducible and high-quality surface-modified nanoparticles can be achieved.
References
- Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
- Tan, S., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Colloids and Surfaces B: Biointerfaces.
- Al-Buaidat, M., et al. (n.d.).
- The Influence of New Hydrophobic Silica Nanoparticles on the Surface Properties of the Films Obtained
- Manivasagan, P., et al. (2018). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Pharmaceutics.
- Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2023). Chemical Engineering Transactions.
- Gelest, Inc. (n.d.). Organosilane-Modified Silica Nanoparticles. Gelest Technical Library.
- Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated... (n.d.).
- 1,10-Bis-Trimethoxysilyl Decane | CAS#:122185-09-5. (n.d.). Chemsrc.
- Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. (2019).
- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021). MDPI.
- 1,10-Bis(trimethoxysilyl)decane. (n.d.). SIKÉMIA.
- Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. (2019). Analyst (RSC Publishing).
- Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (2014). PubMed.
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- 1,10-Bis(triethoxysilyl)decane. (n.d.). SIKÉMIA.
- Application Notes & Protocols: A Detailed Method for Silyl Functionalization of Silica Nanoparticles with (3- Aminopropyl)triethoxysilane (APTES). (n.d.). Benchchem.
- SAFETY D
- Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. (2024).
- FTIR Analysis of Silica Nanoparticles. (n.d.).
- Thermogravimetric analysis (TGA) of (a) bare silica nanoparticles, (b)... (n.d.).
- 1,2-BIS(TRIMETHOXYSILYL)DECANE. (n.d.). CymitQuimica.
- 1,2-BIS(TRIMETHOXYSILYL)DECANE. (n.d.). Amazon S3.
- Thermogravimetric analysis of functionalized silica with ligands and... (n.d.).
- 1,2-BIS(TRIMETHOXYSILYL)DECANE. (2015). Gelest, Inc..
Sources
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- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afinitica.com [afinitica.com]
- 7. researchgate.net [researchgate.net]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. gelest.com [gelest.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane as a Crosslinking Agent for Polymers
Introduction: The Role of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane in Advanced Polymer Networks
This compound, also known by its synonym 1,10-Bis(trimethoxysilyl)decane, is an organosilicon compound with significant potential as a crosslinking agent for a variety of polymers.[1] Its unique molecular structure, featuring a flexible long-chain decane linker separating two trifunctional silane heads, offers distinct advantages in tailoring the properties of the final crosslinked material. This bifunctionality allows for the formation of a three-dimensional polymer network, imparting enhanced durability, resilience, and strength.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a crosslinking agent. We will delve into the underlying chemical principles, provide detailed experimental protocols for representative polymer systems, and outline analytical techniques for the characterization of the resulting crosslinked polymers.
Chemical Identity and Properties
-
Systematic Name: this compound
-
Synonym: 1,10-Bis(trimethoxysilyl)decane
-
CAS Registry Number: 122185-09-5[1]
-
Molecular Formula: C16H38O6Si2[1]
-
Molecular Weight: 382.65 g/mol [1]
-
Appearance: Colorless, transparent liquid[1]
The key to its function as a crosslinker lies in the reactivity of the methoxy groups attached to the silicon atoms. These groups are susceptible to hydrolysis, a reaction that is typically initiated by the presence of moisture.
The Crosslinking Mechanism: A Two-Step Process
The crosslinking of polymers using this compound fundamentally proceeds through a two-step moisture-curing mechanism. This process transforms thermoplastic polymers into thermosets with a durable Si-O-Si network.[2]
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH3) on the silane undergo hydrolysis to form reactive silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with other silanol groups on adjacent polymer chains, forming stable siloxane bridges (Si-O-Si) and releasing water. This condensation reaction is the key step in the formation of the three-dimensional network. The rate of this reaction can be significantly accelerated by the use of catalysts, such as organotin compounds like dibutyltin dilaurate (DBTDL).[3]
Applications in Polymer Modification
The introduction of crosslinks using this compound can significantly enhance the properties of a wide range of polymers, including:
-
Polyolefins (Polyethylene, Polypropylene): Improves thermal stability, creep resistance, and stress crack resistance.[4]
-
Acrylics: Increases hardness, chemical resistance, and durability in coatings and adhesives.
-
Polyurethanes and Polyesters: Enhances mechanical strength and environmental resistance.[5]
The long, flexible decane chain of this particular crosslinker can impart a degree of flexibility to the final crosslinked network, which can be advantageous in applications where rigidity is not desired.
Experimental Protocols
The following protocols are representative and may require optimization depending on the specific polymer, desired degree of crosslinking, and available equipment.
Protocol 1: Crosslinking of Low-Density Polyethylene (LDPE)
This protocol is based on the well-established two-step "Sioplas" process, which involves melt-grafting the silane onto the polymer backbone followed by moisture curing.[6]
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound
-
Dicumyl peroxide (DCP) or another suitable radical initiator
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Antioxidant (e.g., Irganox 1010)
-
Toluene or xylene for gel content analysis
Equipment:
-
Twin-screw extruder or internal mixer
-
Compression molding press
-
Water bath or environmental chamber with controlled humidity and temperature
-
Analytical balance
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Premixing: Tumble blend the LDPE pellets with the desired amount of antioxidant.
-
Melt Grafting:
-
Feed the LDPE/antioxidant blend into the extruder or internal mixer at a temperature of 180-200°C.
-
In a separate stream, prepare a mixture of this compound and dicumyl peroxide. A typical starting ratio is 2 parts silane to 0.1 parts peroxide by weight, relative to 100 parts of LDPE.
-
Inject the silane/peroxide mixture into the molten LDPE in the extruder. The peroxide will initiate the grafting of the silane onto the polyethylene backbone.
-
Extrude the grafted LDPE into strands and pelletize.
-
-
Catalyst Masterbatch Preparation: Prepare a masterbatch by mixing the DBTDL catalyst with a small amount of LDPE. A typical concentration is 0.05% DBTDL in the final product.
-
Compounding and Shaping:
-
Dry blend the silane-grafted LDPE pellets with the catalyst masterbatch.
-
Process the blend through an extruder and shape it into the desired form (e.g., film, sheet, or molded part) using compression molding at 150-170°C.
-
-
Moisture Curing:
-
Place the shaped articles in a water bath at 80-95°C or in an environmental chamber with high humidity (>90% RH) at 70-80°C.[6]
-
The curing time will depend on the thickness of the part and the desired degree of crosslinking, typically ranging from a few hours to 24 hours.
-
Protocol 2: Crosslinking of an Acrylic Resin for Coating Applications
This protocol describes a solution-based approach for crosslinking an acrylic resin, suitable for creating durable coatings.
Materials:
-
Hydroxyl-functional acrylic resin solution (e.g., in xylene/butyl acetate)
-
This compound
-
Dibutyltin dilaurate (DBTDL) or another suitable tin catalyst
-
Solvent for dilution (e.g., xylene, butyl acetate)
Equipment:
-
Magnetic stirrer and hotplate
-
Film applicator (e.g., doctor blade)
-
Oven with controlled temperature and ventilation
Procedure:
-
Formulation:
-
In a suitable vessel, add the acrylic resin solution.
-
While stirring, add the desired amount of this compound. A starting concentration of 1-5% by weight of the crosslinker relative to the solid resin content is recommended.
-
Add the DBTDL catalyst. A typical concentration is 0.01-0.05% by weight relative to the solid resin content.
-
If necessary, adjust the viscosity of the formulation by adding more solvent.
-
-
Application:
-
Apply the formulated coating to the desired substrate using a film applicator to ensure a uniform thickness.
-
-
Curing:
-
Allow the coated substrate to air-dry for a short period to allow for solvent evaporation.
-
Cure the coating in an oven at a temperature between 80°C and 120°C. The curing time will depend on the film thickness and the reactivity of the system, but a typical starting point is 30-60 minutes. The crosslinking reaction will be driven by atmospheric moisture.
-
Characterization of Crosslinked Polymers
A suite of analytical techniques can be employed to characterize the degree of crosslinking and the resulting changes in polymer properties.
Gel Content Determination
The gel content is a direct measure of the extent of crosslinking. It represents the fraction of the polymer that has become insoluble in a suitable solvent.
Protocol for Gel Content Determination:
-
Accurately weigh a sample of the crosslinked polymer (W_initial).
-
Place the sample in a wire mesh cage and immerse it in a suitable solvent (e.g., boiling xylene for polyethylene) in a Soxhlet extraction apparatus.
-
Extract the sample for 24 hours to dissolve the uncrosslinked (sol) fraction.
-
Remove the sample from the extractor and dry it in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) * 100
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the crosslinking reaction by identifying the characteristic vibrational bands of the silane functional groups.
-
Si-O-CH3 stretching: Look for peaks around 1090 cm⁻¹ and 1190 cm⁻¹. The disappearance or reduction in the intensity of these peaks indicates the hydrolysis of the methoxy groups.
-
Si-O-Si stretching: The formation of siloxane crosslinks is indicated by the appearance of a broad and strong absorption band in the region of 1000-1100 cm⁻¹.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. An increase in Tg is often observed upon crosslinking due to the restricted mobility of the polymer chains.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. Crosslinked polymers generally exhibit improved thermal stability compared to their non-crosslinked counterparts.
Mechanical Testing
Standard mechanical tests can be performed to quantify the changes in the material's properties upon crosslinking.
-
Tensile Testing: Measures properties such as tensile strength, elongation at break, and Young's modulus. Typically, crosslinking increases tensile strength and modulus while decreasing elongation at break.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta.
Quantitative Data Summary
The following table provides a hypothetical yet representative example of the expected changes in the properties of LDPE upon crosslinking with varying concentrations of this compound.
| Crosslinker Concentration (wt%) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| 0 | 0 | 12 | 600 | -120 |
| 1 | 65 | 18 | 450 | -115 |
| 2 | 80 | 22 | 300 | -110 |
| 3 | 90 | 25 | 200 | -105 |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available, general precautions for handling alkoxysilanes should be followed. These compounds can react with moisture to release methanol, which is flammable and toxic.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
This compound is a versatile and effective crosslinking agent for a range of polymers. Its long, flexible decane linker offers unique opportunities to tailor the mechanical properties of the resulting thermoset materials. By carefully controlling the reaction conditions, including the concentration of the crosslinker, catalyst, and curing parameters, researchers can achieve a desired degree of crosslinking to meet the specific demands of their applications, from advanced materials to drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of this promising crosslinking agent.
References
-
SiSiB Silicones. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. Retrieved from [Link]
-
Provder, T. (2015). Determination of Gel Content of Acrylic Latexes by Size Exclusion Chromatography. ResearchGate. Retrieved from [Link]
-
MONOGEL. (2023). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinked polyethylene. Retrieved from [Link]
-
Musculoskeletal Key. (2019). Cross-Linked Polyethylene. Retrieved from [Link]
-
Morshedian, J., & Hosseinpour, P. M. (2009). Polyethylene Cross-linking by Two-step Silane Method: A Review. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent applications of FT-IR spectroscopy to polymer systems. Retrieved from [Link]
-
LookChem. (n.d.). 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,10-Bis(trimethoxysilyl)decane. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,10-Bis(acryloyloxy)decane. Retrieved from [Link]
-
Jiang, H., et al. (2014). Alkoxysilane Functionalized Polyurethane/Polysiloxane Copolymers: Synthesis and the Effect of End-Capping Agent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of waterborne polyurethanes with alkoxy silane groups in the side chains for potential application in waterborne ink. Retrieved from [Link]
-
National Institutes of Health. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. Retrieved from [Link]
-
Marshall University. (2012). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. Retrieved from [Link]
-
Romanian Reports in Physics. (n.d.). ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Retrieved from [Link]
-
SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. Retrieved from [Link]
-
National Institutes of Health. (2023). Fractional order ATR-FTIR differential spectroscopy for detection of weak bands and assessing the radiation modifications in gamma sterilized UHMWPE. Retrieved from [Link]
-
Marques, F. M. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking of PET through solid state functionalization with alkoxysilane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Novel Crosslinker on the Properties of the Degradable Thermosensitive Hydrogels. Retrieved from [Link]
-
SIKÉMIA. (n.d.). 1,10-Bis(triethoxysilyl)decane. Retrieved from [Link]
-
SiSiB Silicones. (n.d.). Silane Crosslinkers for Adhesives and Sealants. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE. Retrieved from [Link]
-
ResearchGate. (n.d.). Soluble ethane-bridged silsesquioxane polymer by hydrolysis–condensation of bis(trimethoxysilyl)ethane: characterization and mixing in organic polymers. Retrieved from [Link]
Sources
Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Introduction: Harnessing the Power of Bifunctional Silanization for Advanced Surface Engineering
The precise control of surface properties at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices and drug delivery to microelectronics. Self-assembled monolayers (SAMs) offer an elegant and effective strategy for tailoring surface chemistry with nanoscale precision. This application note provides a comprehensive guide to the experimental setup for creating robust and well-ordered SAMs using 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, a unique bifunctional organosilane.
Also known by its synonym, 1,10-Bis(trimethoxysilyl)decane, this molecule (CAS Registry Number 122185-09-5) is a colorless and transparent liquid with a molecular formula of C16H38O6Si2 and a molecular weight of 382.65 g/mol .[1] Its distinctive structure, featuring a C10 alkyl chain terminated at both ends by trimethoxysilyl groups, allows it to act as a potent hydrophobic crosslinking agent.[2] This bifunctionality enables the formation of a highly stable, covalently bound monolayer on hydroxylated surfaces, such as silicon wafers, glass, and other metal oxides. The resulting SAM imparts a hydrophobic character to the substrate, a critical attribute for applications requiring controlled wetting, protein resistance, or specific biomolecular interactions.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the underlying scientific principles that govern the successful formation of high-quality SAMs with this versatile molecule.
Mechanism of SAM Formation: A Two-Step Process of Hydrolysis and Condensation
The formation of a covalent bond between the organosilane and the substrate is a two-step process:
-
Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH3) on the silicon atoms undergo hydrolysis to form reactive silanol groups (-Si-OH).[4][5][6] This step is crucial as it activates the molecule for surface binding. The general reaction is: R-Si(OCH3)3 + 3H2O → R-Si(OH)3 + 3CH3OH
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).[5][6][7] Additionally, adjacent silanol groups on neighboring molecules can condense to form a cross-linked network (Si-O-Si), which significantly enhances the thermal and chemical stability of the monolayer.[8]
The bifunctional nature of this compound allows for the formation of a robust, potentially looped or cross-linked structure on the surface, contributing to a denser and more stable monolayer compared to its monofunctional counterparts.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the preparation of a SAM using this compound.
Caption: A schematic overview of the experimental workflow for SAM formation.
Detailed Protocols
PART 1: Substrate Preparation (Silicon Wafer Example)
A meticulously clean and hydroxylated substrate surface is paramount for the formation of a high-quality, uniform SAM.[9] The following protocol is optimized for silicon wafers but can be adapted for other hydroxyl-bearing substrates like glass or quartz.
Materials:
-
Silicon wafers (or other suitable substrate)
-
Acetone (semiconductor grade)
-
Methanol (semiconductor grade)
-
Sulfuric acid (H2SO4, 98%)
-
Hydrogen peroxide (H2O2, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers (Teflon or stainless steel)
Procedure:
-
Solvent Degreasing:
-
Place the silicon wafer in a beaker with acetone and sonicate for 10-15 minutes.
-
Transfer the wafer to a beaker with methanol and sonicate for another 10-15 minutes to remove residual acetone and organic contaminants.
-
Rinse the wafer thoroughly with DI water.
-
-
Piranha Cleaning (to generate hydroxyl groups):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Prepare the piranha solution by slowly adding H2O2 to H2SO4 in a 3:7 volume ratio. Always add peroxide to acid.
-
Immerse the cleaned wafer in the piranha solution for 15-30 minutes. The solution will become hot.
-
Carefully remove the wafer and rinse it extensively with DI water.
-
-
Final Rinse and Dry:
-
Rinse the wafer under a stream of DI water for at least 1 minute.
-
Dry the wafer using a stream of high-purity nitrogen gas.
-
The substrate should now be hydrophilic (a drop of water should spread out completely). Use the activated substrate immediately for SAM deposition to prevent atmospheric contamination.
-
PART 2: SAM Formation by Solution-Phase Deposition
This is the most common and accessible method for forming organosilane SAMs.[10]
Materials:
-
This compound
-
Anhydrous toluene (or other anhydrous, non-protic solvent like hexane)
-
Clean, dry glass container with a tight-fitting lid (e.g., a petri dish or a specialized deposition vial)
-
Micropipettes
Procedure:
-
Solution Preparation:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.[5]
-
-
Deposition:
-
Place the freshly prepared, hydrophilic substrate into the silane solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the deposition to proceed for 2-24 hours at room temperature. The optimal deposition time may need to be determined empirically, but longer times generally lead to more ordered and densely packed monolayers.[11]
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) molecules.
-
Perform a final rinse with a more volatile solvent like methanol or ethanol.
-
-
Curing:
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the SAM-coated substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds between adjacent molecules and with the substrate, enhancing the stability of the monolayer.
-
PART 3: Characterization of the SAM
Thorough characterization is essential to confirm the successful formation and quality of the SAM.
| Technique | Parameter Measured | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Static water contact angle | A significant increase in water contact angle compared to the bare hydrophilic substrate, typically in the range of 90-110°, indicating a hydrophobic surface. |
| Ellipsometry | Monolayer thickness | A uniform thickness consistent with the length of the molecule (approximately 1.5 - 2.0 nm for a vertically oriented monolayer). |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A smooth, uniform surface with low root-mean-square (RMS) roughness, comparable to the bare substrate. The absence of large aggregates is a key indicator of a well-formed monolayer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition | Presence of characteristic peaks for C-H stretching (around 2850-2960 cm⁻¹) and Si-O-Si stretching (around 1000-1100 cm⁻¹), confirming the presence of the organic monolayer and its covalent attachment. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low water contact angle (hydrophilic surface) | Incomplete SAM formation or poor quality monolayer. | Ensure the substrate was properly cleaned and activated. Use fresh, high-purity silane and anhydrous solvent. Increase deposition time. |
| Hazy or cloudy appearance of the substrate | Polymerization of the silane in solution and deposition of aggregates on the surface. | Strictly use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glovebox). Reduce the concentration of the silane solution.[5] |
| Inconsistent results between experiments | Contamination of glassware, solvents, or the deposition environment. Variations in ambient humidity. | Use dedicated, thoroughly cleaned glassware. Use fresh, high-purity reagents. Control the deposition environment. |
Applications in Research and Drug Development
The ability to create well-defined, hydrophobic surfaces using this compound opens up a wide range of applications:
-
Biomaterial and Implant Surface Modification: The hydrophobic nature of the SAM can be used to control protein adsorption and cellular adhesion, which is critical for the biocompatibility of medical implants.[3]
-
Drug Delivery: The modified surface can serve as a platform for the controlled loading and release of hydrophobic drugs.
-
Biosensors: The SAM can act as a stable, well-defined interface for the immobilization of capture probes in biosensing applications.
-
Microelectronics: Organosilane SAMs are used as ultrathin dielectric layers, adhesion promoters, and for surface passivation.
Conclusion
The formation of self-assembled monolayers with this compound provides a robust and versatile method for creating hydrophobic, cross-linked surfaces. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce high-quality SAMs for a multitude of advanced applications. The key to success lies in meticulous substrate preparation, the use of high-purity reagents, and the careful control of the deposition environment to prevent unwanted side reactions.
References
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Faucheux, N., et al. (2011). Organosilane deposition for microfluidic applications. AIP Advances, 1(3), 032148. [Link]
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Vandenberg, L. J., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Coatings, 3(4), 183-199. [Link]
- Kim, J., et al. (2005). Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. Journal of the Korean Chemical Society, 49(5), 453-458.
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Friend, J., & Yeo, L. (2011). Organosilane deposition for microfluidic applications. Biomicrofluidics, 5(3), 036502. [Link]
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Gelest, Inc. (n.d.). Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD). Gelest, Inc. [Link]
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Loskill, P., et al. (2012). Vapor phase deposition of uniform and ultrathin silanes. In Micro- and Nanofabricated Structures and Devices for Biomedical Environmental Applications (Vol. 3258, pp. 20-28). SPIE. [Link]
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Facchetti, A. (2007). Different steps involving the mechanism of SAM formation of hydrated... ResearchGate. [Link]
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Debrassi, A., et al. (2012). Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium. ResearchGate. [Link]
-
Fiveable. (n.d.). Types of SAMs and their formation processes. Fiveable. [Link]
- Xu, S., et al. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Applied Surface Science, 253(19), 7856-7862.
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PVA TePla America. (n.d.). Introduction to Chemical Vapor Deposition (CVD). PVA TePla America. [Link]
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Carter, J. A., et al. (2005). Micropatterning organosilane self-assembled monolayers with plasma etching and backfilling techniques. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures Processing, Measurement, and Phenomena, 23(1), 211-216. [Link]
-
ResearchGate. (2021). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method?. ResearchGate. [Link]
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Kang, J. F., et al. (2017). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. Molecules, 22(11), 1898. [Link]
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Béclin, F., et al. (2003). Structural characterization of Self-Assembled Monolayers chemically bonded on wafers by dynamical force microscopy. arXiv preprint cond-mat/0307421. [Link]
-
ResearchGate. (2018). Necessity of a Thorough Characterization of Functionalized Silicon Wafers before Biointerface Studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Gelest, Inc. [Link]
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Onclin, S., et al. (2005). Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates. Chemical Communications, (21), 2655-2669. [Link]
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ResearchGate. (n.d.). Formation mechanism of SAM on the hydroxylized silicon substrate. ResearchGate. [Link]
-
Hoque, M. J., et al. (2021). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. ACS Applied Materials & Interfaces, 13(31), 37731-37740. [Link]
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Irimia-Vladu, M., et al. (2010). A contact angle and ToF-SIMS study of SAM–thiol interactions on polycrystalline gold. Surface Science, 605(1-2), 153-160. [Link]
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Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE. Gelest, Inc. [Link]
- Liu, Y., et al. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry C, 8(30), 10236-10255.
-
SIKÉMIA. (n.d.). 1,10-Bis(trimethoxysilyl)decane. SIKÉMIA. [Link]
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SIKÉMIA. (n.d.). 1,10-Bis(triethoxysilyl)decane. SIKÉMIA. [Link]
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Application Note & Protocols: Kinetic Analysis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is a unique bis-alkoxysilane that holds significant promise in the fields of materials science and drug delivery. Its symmetrical structure, featuring two reactive trimethoxysilyl groups separated by a flexible ten-carbon linker, allows for the formation of complex and well-defined polymeric networks through sol-gel processes.[1][2][3] The kinetics of hydrolysis and condensation of its methoxy groups are the critical determinants of the final material's properties, including porosity, mechanical strength, and degradation profile.[1][4] Understanding and controlling these reaction rates are therefore paramount for the rational design of novel drug delivery vehicles, biocompatible coatings, and advanced hybrid materials.[2][5]
This application note provides a comprehensive guide to the principles and methodologies for studying the hydrolysis and condensation reaction kinetics of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate this compound and tailor its reactivity for specific applications.
Reaction Mechanisms: A Tale of Two Reactions
The transformation of this compound from a monomer into a cross-linked network proceeds through two fundamental and often competing reactions: hydrolysis and condensation.[4][6]
1. Hydrolysis: The initial step involves the cleavage of the silicon-methoxy (Si-OCH₃) bonds by water to form silanol (Si-OH) groups and methanol as a byproduct.[4][6] This reaction can proceed sequentially, with the replacement of one, two, or all three methoxy groups at each silicon center. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[1][7][8]
-
Acid Catalysis: Under acidic conditions, the oxygen of the methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[8][9][10] Acidic conditions generally accelerate hydrolysis while slowing down the subsequent condensation reactions, allowing for the accumulation of silanol intermediates.[6][11][12]
-
Base Catalysis: In basic media, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.[8][9] Base catalysis typically accelerates both hydrolysis and condensation, often leading to rapid gelation.[10]
2. Condensation: Following hydrolysis, the newly formed silanol groups can react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges.[4][6] This process is responsible for the growth of oligomers and, ultimately, the formation of a three-dimensional network. The rate of condensation is also highly dependent on pH.[8][12]
Below is a DOT script representation of the hydrolysis and condensation pathway for one of the silicon centers in this compound.
Caption: Generalized reaction pathway for a single silicon center.
Factors Influencing Reaction Kinetics
Precise control over the hydrolysis and condensation of this compound can be achieved by manipulating several key experimental parameters:
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |
| pH | Minimum near pH 7; increases in acidic and basic conditions.[8][9] | Minimum around pH 4; increases in acidic and basic conditions.[8] | Catalytic mechanisms involving protonation (acid) or nucleophilic attack by OH⁻ (base).[8][9][10] |
| Temperature | Increases with temperature.[7][11] | Increases with temperature.[11] | Provides the necessary activation energy for the reactions.[13] |
| Water:Silane Ratio | Increases with water concentration up to a certain point. | Dependent on the concentration of silanols. | Water is a reactant in the hydrolysis step. |
| Solvent | Can influence reactant solubility and local water concentration.[1] | Can affect the stability of intermediates and the solubility of growing oligomers.[1] | The polarity and protic nature of the solvent play a significant role. |
| Catalyst | Acids (e.g., HCl, Acetic Acid) and bases (e.g., NH₄OH, Amines) are effective.[1][8] | Acids and bases also catalyze condensation.[8][14] | Catalysts lower the activation energy of the reactions.[14] |
Experimental Protocols for Kinetic Analysis
The following protocols outline a robust framework for the kinetic analysis of this compound hydrolysis and condensation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool due to its ability to quantitatively track the disappearance of reactants and the appearance of products and intermediates in real-time.[6][7][15][16][17]
Protocol 1: ¹H NMR for Monitoring Hydrolysis Kinetics
This protocol focuses on tracking the consumption of methoxy groups and the formation of methanol.
1. Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., D₂O, acetone-d₆, or a mixture)
-
pH buffer or catalyst solution (e.g., dilute DCl or NaOD in D₂O)
-
Internal standard (e.g., tetramethylsilane - TMS, or a suitable non-reactive compound)
-
NMR tubes and spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the silane in the chosen deuterated solvent.
-
In an NMR tube, combine the deuterated solvent, internal standard, and the pH buffer/catalyst solution.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by injecting a known amount of the silane stock solution into the NMR tube and mix thoroughly.
3. NMR Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
The disappearance of the methoxy proton signal (a singlet) and the appearance of the methanol proton signal (a singlet) will be monitored.
-
Continue data acquisition until the reaction reaches completion or the desired time point.
4. Data Analysis:
-
Integrate the methoxy and methanol proton signals relative to the internal standard at each time point.
-
Plot the concentration of methoxy groups versus time to determine the rate of hydrolysis.
-
The reaction order and rate constant can be determined by fitting the data to appropriate kinetic models (e.g., pseudo-first-order).[11]
Protocol 2: ²⁹Si NMR for Monitoring Condensation Kinetics
This protocol allows for the direct observation of the different silicon species as the condensation reaction proceeds.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
3. NMR Data Acquisition:
-
Acquire ²⁹Si NMR spectra at various time points. This will likely require longer acquisition times than ¹H NMR.
-
Monitor the chemical shifts of the silicon atoms. Different silicon environments (T⁰: monomer, T¹: end-group, T²: middle-group, T³: fully condensed) will have distinct chemical shifts.[6]
4. Data Analysis:
-
Deconvolute and integrate the peaks corresponding to the different T-species at each time point.
-
Plot the relative concentrations of T⁰, T¹, T², and T³ species as a function of time to elucidate the condensation pathway and kinetics.
Below is a DOT script illustrating the experimental workflow for kinetic analysis.
Caption: Experimental workflow for kinetic analysis.
Data Interpretation and Reporting
The kinetic data obtained should be presented clearly to facilitate interpretation. Below is an example of how to tabulate the results from a hypothetical kinetic experiment.
| Time (min) | [Methoxy] (Normalized) | [Methanol] (Normalized) | T⁰ (%) | T¹ (%) | T² (%) | T³ (%) |
| 0 | 1.00 | 0.00 | 100 | 0 | 0 | 0 |
| 10 | 0.85 | 0.15 | 80 | 15 | 5 | 0 |
| 30 | 0.60 | 0.40 | 50 | 35 | 15 | 0 |
| 60 | 0.30 | 0.70 | 20 | 40 | 30 | 10 |
| 120 | 0.05 | 0.95 | 5 | 25 | 45 | 25 |
Conclusion
The hydrolysis and condensation kinetics of this compound are fundamental to harnessing its potential in advanced materials and drug delivery systems. By carefully controlling reaction parameters such as pH, temperature, and solvent, researchers can tailor the sol-gel process to achieve desired material properties. The protocols detailed in this application note provide a robust framework for the systematic investigation of these reactions, enabling a deeper understanding and facilitating the development of innovative technologies based on this versatile bis-silane.
References
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Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (2025). Materials Chemistry and Physics. [Link]
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Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. [Link]
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NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (n.d.). ResearchGate. [Link]
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025). Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. [Link]
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Hydrolysis and condensation of silanes in aqueous solutions. (n.d.). ResearchGate. [Link]
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Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Specialty Silicone Products, Inc.. [Link]
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Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (n.d.). PMC. [Link]
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The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. [Link]
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Hydrolysis and condensation of silicates: effects on structure. (n.d.). Journal of Non-Crystalline Solids. [Link]
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Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. (n.d.). Sci-Hub. [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. [Link]
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Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. (n.d.). OSTI.GOV. [Link]
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Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. (n.d.). ResearchGate. [Link]
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Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst?. (2016). ResearchGate. [Link]
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Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). PMC. [Link]
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The three main reaction steps occurring in the sol-gel process.... (n.d.). ResearchGate. [Link]
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Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. (1987). Semantic Scholar. [Link]
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Kinetic regularities of the early stages of sol-gel process in tetraethoxysilane-based systems. (n.d.). SciSpace. [Link]
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Synthesis and Reactivity of Novel Bis(stannyl)silanes. (n.d.). ResearchGate. [Link]
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Kinetic analysis of organosilane hydrolysis and condensation. (n.d.). ResearchGate. [Link]
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Synthetic applications of bis-silanes. a) The bis-silane compounds.... (n.d.). ResearchGate. [Link]
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Sol-gel kinetics for the synthesis of multi-component glass materials. (n.d.). Code: CP13. [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]
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SOL-GEL α-Al2O3 samples: Analysis of the TL kinetics. (2019). AIP Publishing. [Link]
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The design and characterisation of sol–gel coatings for the controlled-release of active molecules. (2012). Journal of Sol-Gel Science and Technology. [Link]
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Optical spectroscopy methods for the characterization of sol–gel materials. (n.d.). ResearchGate. [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). Semantic Scholar. [Link]
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Silanes: Chemistry and applications. (2017). Indian Prosthodontic Society. [Link]
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BIS-SILANE™. (n.d.). Optident. [Link]
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3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. (n.d.). PubChem. [Link]
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3,3,11,11-Tetramethoxy-2,12-dioxa-7-thia-3,11-disilatridecane. (n.d.). PubChem. [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. [Link]
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4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. (n.d.). Pules. [Link]
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Applications in Hybrid Organic-Inorganic Material Synthesis: A Guide for Researchers
Foreword: The Dawn of Synergistic Materials
In the dynamic landscape of materials science, the fusion of organic and inorganic components at the molecular or nanoscale has unlocked a new frontier of functional materials. These hybrid organic-inorganic materials are not mere physical mixtures; they are intimate composites where the distinct properties of each component are synergistically enhanced, leading to functionalities unattainable by either constituent alone. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and application of these remarkable materials. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.
Chapter 1: The Sol-Gel Process - A Versatile Gateway to Hybrid Materials
The sol-gel process is a cornerstone of hybrid material synthesis, offering unparalleled control over composition and structure at low temperatures.[1][2] This "soft chemistry" approach involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (the "sol") which subsequently evolves into a continuous solid network (the "gel").[3] The entrapment or covalent bonding of organic moieties within this inorganic network is the genesis of the hybrid material.
Mechanism of Sol-Gel Synthesis
The fundamental reactions underpinning the sol-gel process are:
-
Hydrolysis: Metal alkoxides (M-OR) react with water to form metal hydroxides (M-OH). The rate of this reaction is highly dependent on the catalyst (acid or base) and the water-to-alkoxide ratio.
-
Condensation: The metal hydroxides then undergo condensation to form metal-oxygen-metal bridges (M-O-M), releasing water or alcohol as a byproduct. This step is crucial for the formation of the three-dimensional inorganic network.
The ability to introduce organically modified precursors, such as organosilanes, allows for the covalent integration of organic functional groups into the inorganic matrix, creating what are known as Organically Modified Silicates (ORMOSILs).[4]
Application Note I: ORMOSILs for Targeted Drug Delivery
Introduction:
Organically Modified Silicates (ORMOSILs) have emerged as promising nanocarriers for drug delivery due to their biocompatibility, high surface area, and tunable surface chemistry.[4][5] The incorporation of organic groups allows for the encapsulation of hydrophobic drugs and the attachment of targeting ligands for site-specific delivery. This application note details the synthesis of doxorubicin-loaded ORMOSIL nanoparticles and characterizes their pH-responsive drug release profile.
Rationale for Experimental Choices:
The selection of precursors is critical. Tetraethyl orthosilicate (TEOS) provides the inorganic silica backbone, while 3-aminopropyltriethoxysilane (APTES) introduces amino groups. These amino groups serve a dual purpose: they can be protonated at lower pH, facilitating electrostatic interactions with negatively charged cell membranes and promoting endosomal escape, and they provide handles for the conjugation of targeting molecules. The choice of a microemulsion synthesis method allows for the formation of monodisperse nanoparticles with controlled size.[6]
Experimental Protocol: Synthesis of Doxorubicin-Loaded ORMOSIL Nanoparticles
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
3-aminopropyltriethoxysilane (APTES)
-
Triton X-100
-
n-hexanol
-
Cyclohexane
-
Ammonium hydroxide (28-30%)
-
Doxorubicin hydrochloride (DOX)
-
Ethanol
-
Deionized water
Procedure:
-
Microemulsion Formation: In a sealed flask, prepare the oil phase by mixing cyclohexane and n-hexanol. Add the surfactant Triton X-100 and stir until a clear solution is formed.
-
Initiation of Polymerization: To the microemulsion, add a specific volume of aqueous ammonium hydroxide solution to catalyze the reaction.
-
Precursor Addition: A mixture of TEOS and APTES is then added dropwise to the stirring microemulsion. The ratio of TEOS to APTES will determine the density of amino groups on the nanoparticle surface.
-
Doxorubicin Loading: After allowing the silica condensation to proceed for a set time, a solution of doxorubicin hydrochloride in deionized water is added to the reaction mixture. The doxorubicin will be encapsulated within the forming ORMOSIL matrix.
-
Nanoparticle Recovery: After 24 hours of reaction, the microemulsion is broken by the addition of ethanol. The ORMOSIL nanoparticles are then collected by centrifugation, washed repeatedly with ethanol and deionized water to remove unreacted precursors and surfactant, and finally dried under vacuum.
Visualization of ORMOSIL Synthesis Workflow:
Caption: Workflow for the synthesis of doxorubicin-loaded ORMOSIL nanoparticles.
Characterization and Performance Data:
The synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, Dynamic Light Scattering (DLS) for size distribution and zeta potential, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of organic functional groups.[7]
Table 1: Physicochemical Properties of Doxorubicin-Loaded ORMOSIL Nanoparticles
| Parameter | Value |
| Average Diameter (TEM) | 50 ± 5 nm |
| Polydispersity Index (DLS) | < 0.2 |
| Zeta Potential (pH 7.4) | +15 mV |
| Doxorubicin Loading Efficiency | ~85% |
| Doxorubicin Loading Content | ~10% (w/w) |
pH-Responsive Drug Release:
The protonation of the amino groups at acidic pH leads to electrostatic repulsion within the nanoparticle matrix, causing swelling and enhanced drug release. This is a desirable characteristic for cancer therapy, as the tumor microenvironment is often acidic.[2]
Table 2: Cumulative Doxorubicin Release from ORMOSIL Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 | 25 |
| 6 | 20 | 50 |
| 12 | 25 | 65 |
| 24 | 30 | 80 |
| 48 | 35 | 90 |
| 72 | 40 | 95 |
| Data is illustrative and based on typical release profiles reported in the literature.[8][9] |
Application Note II: Metal-Organic Frameworks (MOFs) in Heterogeneous Catalysis
Introduction:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10] Their exceptionally high surface areas, tunable pore sizes, and the presence of catalytically active metal sites make them highly attractive for heterogeneous catalysis.[6] This application note focuses on the synthesis of UiO-66, a zirconium-based MOF, and its application in the esterification of oleic acid, a key reaction in biodiesel production.[11][12]
Rationale for Experimental Choices:
UiO-66 is chosen for its remarkable thermal and chemical stability, which is a critical requirement for catalytic applications.[11] The synthesis is performed solvothermally, a common method for producing highly crystalline MOFs. The organic linker, terephthalic acid (1,4-benzenedicarboxylic acid), provides the framework structure, while the zirconium clusters act as Lewis acid catalytic sites. The addition of a modulator like benzoic acid during synthesis can introduce defects in the crystal structure, which can enhance catalytic activity by creating more accessible active sites.
Experimental Protocol: Solvothermal Synthesis of UiO-66
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator, optional)
Procedure:
-
Precursor Solution Preparation: In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF. If using a modulator, add it to this solution.
-
Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120 °C for 24 hours. During this time, the MOF crystals will self-assemble and precipitate from the solution.
-
Product Recovery and Activation: After cooling to room temperature, the white crystalline product is collected by centrifugation. The powder is then washed thoroughly with fresh DMF and then with a solvent like ethanol or acetone to remove any unreacted precursors and residual DMF from the pores.
-
Activation: The washed UiO-66 is then activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the catalytic sites accessible.
Visualization of UiO-66 Synthesis and Catalytic Cycle:
Caption: Synthesis of UiO-66 and its application in a catalytic esterification cycle.
Characterization and Performance Data:
The synthesized UiO-66 should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, N₂ adsorption-desorption analysis (BET) to determine its surface area and porosity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
Table 3: Physicochemical Properties of Synthesized UiO-66
| Parameter | Value |
| Crystal Structure | Cubic |
| BET Surface Area | ~1200 m²/g |
| Pore Volume | ~0.5 cm³/g |
| Thermal Stability (in air) | Up to 500 °C |
Catalytic Performance in Oleic Acid Esterification:
The catalytic activity of UiO-66 can be enhanced by introducing functional groups onto the organic linker, such as amino (-NH₂) groups (UiO-66-NH₂), which can act as basic sites, creating a bifunctional acid-base catalyst.[10][13]
Table 4: Catalytic Performance of UiO-66 Variants in Oleic Acid Esterification with Methanol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) |
| UiO-66 | 80 | 3 | 20.5 |
| UiO-66-SO₃H | 80 | 3 | 85.0 |
| UiO-66-NH₂ | 60 | 4 | 97 |
| Reaction conditions and yields are based on reported literature values.[11][14] |
Application Note III: Hybrid Perovskites for Next-Generation Solar Cells
Introduction:
Hybrid organic-inorganic perovskites, with a typical ABX₃ crystal structure, have revolutionized the field of photovoltaics.[15] Materials like methylammonium lead iodide (CH₃NH₃PbI₃) exhibit exceptional optoelectronic properties, including a direct and tunable bandgap, high absorption coefficient, and long charge carrier diffusion lengths.[16] This has led to a rapid increase in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs). This application note outlines the fabrication of a planar n-i-p perovskite solar cell.
Rationale for Experimental Choices:
The n-i-p architecture consists of an electron transport layer (ETL), the intrinsic perovskite absorber layer, and a hole transport layer (HTL). Tin oxide (SnO₂) is a common choice for the ETL due to its excellent electron mobility and stability. The perovskite layer is deposited via a two-step sequential method to ensure better film morphology and coverage. Spiro-OMeTAD is a widely used HTL material due to its suitable energy levels and hole mobility. A gold electrode is used as the back contact. Encapsulation is a critical final step to protect the sensitive perovskite layer from moisture and oxygen, thereby enhancing the long-term stability of the device.[1][5][17]
Experimental Protocol: Fabrication of a Planar n-i-p Perovskite Solar Cell
Materials:
-
FTO-coated glass substrates
-
SnO₂ nanoparticle ink
-
Lead(II) iodide (PbI₂) in DMF
-
Methylammonium iodide (MAI) in isopropanol
-
Spiro-OMeTAD solution with additives (Li-TFSI, tBP) in chlorobenzene
-
Gold (for evaporation)
-
Encapsulation materials (e.g., UV-curable epoxy and a glass coverslip)
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
ETL Deposition: Spin-coat the SnO₂ nanoparticle ink onto the FTO substrate and anneal at 150 °C.
-
Perovskite Layer Deposition (Sequential Method):
-
Spin-coat the PbI₂ solution onto the SnO₂ layer and anneal.
-
Dip the PbI₂-coated substrate into the MAI solution or spin-coat the MAI solution on top to form the perovskite layer.
-
Anneal the perovskite film at a moderate temperature (e.g., 100 °C).
-
-
HTL Deposition: Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
Back Contact Deposition: Thermally evaporate a gold back contact onto the HTL.
-
Encapsulation: Apply a UV-curable epoxy around the active area of the device and place a glass coverslip on top. Cure the epoxy under UV light to seal the device.[18]
Visualization of Perovskite Solar Cell Fabrication:
Caption: Fabrication process of a planar n-i-p perovskite solar cell.
Characterization and Performance Data:
The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²). Key performance parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Table 5: Influence of ETL and HTL on Perovskite Solar Cell Performance
| ETL | HTL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| SnO₂ | Spiro-OMeTAD | 1.23 | 19.31 | 90 | 21.61 |
| TiO₂ | Spiro-OMeTAD | 1.10 | 22.50 | 78 | 19.31 |
| SnO₂ | NiOx | 1.15 | 21.80 | 80 | 20.05 |
| PCBM | NiOx | 1.08 | 20.50 | 75 | 16.61 |
| Performance data is based on reported literature values and can vary significantly with fabrication conditions.[4][19][20] |
Chapter 2: Essential Characterization Techniques
A comprehensive understanding of the structure-property relationships in hybrid organic-inorganic materials necessitates a suite of characterization techniques.
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and structure of the materials.
-
Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to identify the functional groups and bonding interactions between the organic and inorganic components.[21] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the molecular structure.[21]
-
Diffraction and Scattering: X-ray Diffraction (XRD) is crucial for determining the crystalline structure of the inorganic phase and in MOFs.[22]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the hybrid materials.[21]
-
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS) provides information on the surface elemental composition and chemical states.[21] Brunauer-Emmett-Teller (BET) analysis is used to measure the specific surface area and pore size distribution of porous materials like MOFs.
Conclusion and Future Outlook
The field of hybrid organic-inorganic materials is a vibrant and rapidly evolving area of research. The ability to tailor their properties at the molecular level opens up a vast design space for materials with unprecedented functionalities. From targeted cancer therapies and efficient catalysts for sustainable energy production to next-generation solar cells, the applications are extensive and impactful. As our understanding of the fundamental principles governing their synthesis and behavior deepens, we can expect the development of even more sophisticated and high-performance hybrid materials that will continue to drive innovation across science and technology.
References
- Kumar, R., et al. (2020). Design of polymer based inorganic-organic hybrid materials for drug delivery application. Journal of the Indian Chemical Society, 97(12a), 2609-2622.
- Chelaru, C., et al. (2022). Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications.
- PubMed. (2022). Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications.
- Singh, R., & Mahajan, A. (2023). Stability and Performance Enhancement of Perovskite Solar Cells: A Review.
- Li, Y., et al. (2024). UiO-66 with Both Brønsted and Lewis Acid Sites for Catalytic Synthesis of Biodiesel.
- Numata, Y., et al. (2015). pH-Dependent anticancer drug release from silk nanoparticles. Journal of Controlled Release, 219, 412-420.
- Caratelli, C., et al. (2016). Catalytic role of UiO-66 and UiO-66-NH2 in Fischer esterification: a mechanistic study. Poster presented at NCCC XVII, Noordwijkerhout, The Netherlands.
- Abou-Elyazed, A. S., et al. (2021). A series of UiO-66(Zr)-structured materials with defects as heterogeneous catalysts for the esterification of oleic acid. Catalysis Science & Technology, 11(16), 5514-5527.
-
ResearchGate. (n.d.). Catalytic activities of various catalysts in the esterification reaction of oleic acid. Reaction conditions. Retrieved from [Link]
- Livage, J. (1998). Sol-gel synthesis of hybrid materials.
- Martins, B., et al. (2014). Synthesis of monodispersed ORMOSIL nanoparticles and conjugation with DNA for gene therapy. Materials Science and Engineering: C, 40, 334-341.
- Keshavarzi, A., et al. (2022). Confined-based catalyst investigation through the comparative functionalization and defunctionalization of Zr-MOF. RSC Advances, 12(27), 17355-17365.
- Ghosh, R., Singh, A., & Agarwal, P. (2023). Study on effect of different HTL and ETL materials on the perovskite solar cell performance with TCAD simulator. Materials Today: Proceedings, 80, 2623-2628.
- Valente, A., et al. (2021). Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. Applied Nano, 2(4), 258-272.
- Grätzel, M. (2014). The light and shade of perovskite solar cells.
- Barichello, J., et al. (2019). Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products.
- Hossain, M. I., et al. (2022). Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material.
- Kanda, H., et al. (2021). Effects of HTL/ETL properties on the performance of (FAPbI3)0.85(MAPbBr3)0.15 perovskite solar cells. Scientific Reports, 11(1), 11756.
- Popescu, M. C., et al. (2021). Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review.
-
ResearchGate. (n.d.). Structural Characterization of Hybrid Organic–Inorganic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Retrieved from [Link]
- Nguyen, T. H., et al. (2019). Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform.
- Gosecka, M., et al. (2022). Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process. Frontiers in Chemistry, 10, 987459.
- Munaweera, I., et al. (2019). Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. Molecules, 24(12), 2293.
- Martins, B., et al. (2014). Synthesis of monodispersed ORMOSIL nanoparticles and conjugation with DNA for gene therapy. Materials Science and Engineering: C, 40, 334-341.
- Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Engineering Metal Organic Frameworks for Heterogeneous Catalysis. Chemical Reviews, 110(8), 4606-4655.
- Czarnobaj, K. (2008). Synthesis of sol-gel mesoporous silica materials providing a slow release of doxorubicin. Drug Delivery, 15(8), 495-500.
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ResearchGate. (n.d.). Synthesis of sol-gel mesoporous silica materials providing a slow release of doxorubicin. Retrieved from [Link]
- Livage, J. (1998). Sol-gel synthesis of hybrid materials.
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Application Notes & Protocols for Flexible Hydrophobic Coatings using 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Introduction: A Novel Bis-Silane for Advanced Surface Modification
In the realm of advanced materials, the quest for surfaces that repel water while maintaining mechanical resilience is paramount. This document delineates the application of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (CAS No. 122185-09-5), a unique long-chain bis-alkoxysilane, in the fabrication of flexible and hydrophobic coatings. Also known by its synonym 1,10-Bis-Trimethoxysilyl Decane, this organosilicon compound offers a strategic advantage in surface engineering due to its dual reactive sites and a long, flexible decane spacer.[1]
These application notes are designed for researchers, scientists, and drug development professionals seeking to impart hydrophobicity and flexibility to a variety of substrates, including glass, silicon wafers, and metal oxides. The protocols herein are grounded in the principles of sol-gel chemistry, focusing on the hydrolysis and condensation of the methoxysilyl groups to form a durable, cross-linked polysiloxane network covalently bonded to the substrate.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 122185-09-5 | [1] |
| Molecular Formula | C16H38O6Si2 | [1] |
| Molecular Weight | 382.65 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Synonym | 1,10-Bis-Trimethoxysilyl Decane | [1] |
Mechanism of Action: The Sol-Gel Pathway to Functional Coatings
The formation of a flexible and hydrophobic coating from this compound is a multi-step process rooted in sol-gel chemistry. This process involves the hydrolysis of the methoxy groups (-OCH3) into reactive silanol groups (-Si-OH), followed by the condensation of these silanol groups to form stable siloxane bridges (Si-O-Si).
The key to this process is the bifunctional nature of the molecule. The two trimethoxysilyl groups at either end of the decane chain allow for the formation of a robust, cross-linked network. The long decane chain, being non-polar, orients away from the polar substrate, creating a low-energy surface that repels water. Furthermore, the inherent flexibility of the long alkyl chain and the siloxane bonds contributes to the mechanical pliancy of the resulting coating.
The overall process can be visualized as follows:
Caption: Sol-gel process for coating formation.
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Coating on Glass Substrates via Dip-Coating
This protocol details the formation of a hydrophobic coating on glass slides.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Glass microscope slides
-
Beakers
-
Magnetic stirrer and stir bar
-
Dip-coater
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonication in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then treat with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.
-
Sol Preparation:
-
In a clean, dry beaker, prepare a 2% (v/v) solution of this compound in anhydrous ethanol.
-
While stirring, add deionized water to achieve a molar ratio of silane to water of 1:4.
-
Add 0.1 M HCl dropwise to the solution to catalyze the hydrolysis reaction, adjusting the pH to approximately 2-3.
-
Continue stirring the solution at room temperature for at least 24 hours to allow for sufficient hydrolysis and initial condensation.
-
-
Coating Deposition:
-
Immerse the cleaned glass slides into the prepared sol using a dip-coater.
-
Allow the slides to dwell in the solution for 60 seconds.
-
Withdraw the slides at a constant speed of 10 cm/min.
-
-
Curing:
-
Air-dry the coated slides for 10 minutes.
-
Transfer the slides to an oven and cure at 110°C for 1 hour to promote further condensation and densification of the coating.
-
-
Post-Curing Cleaning: After cooling to room temperature, rinse the coated slides with ethanol to remove any unreacted precursors and dry with a stream of nitrogen.
Protocol 2: Fabrication of a Flexible Hydrophobic Coating on a Polymer Substrate via Spin-Coating
This protocol is adapted for flexible polymer substrates, such as polyethylene terephthalate (PET) films.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Deionized water
-
Acetic acid
-
PET films
-
Spin-coater
-
Hot plate
Procedure:
-
Substrate Preparation: Clean the PET films with isopropanol and deionized water. Treat the surface with a brief, low-power oxygen plasma to enhance wettability and introduce hydroxyl groups.
-
Sol Preparation:
-
Prepare a 1% (v/v) solution of this compound in isopropanol.
-
Add deionized water and acetic acid to the solution to achieve a final molar ratio of silane:water:acid of 1:4:0.1.
-
Stir the solution at room temperature for 24 hours.
-
-
Coating Deposition:
-
Place the PET film on the spin-coater chuck.
-
Dispense an adequate amount of the sol onto the center of the substrate.
-
Spin-coat at 2000 rpm for 30 seconds.
-
-
Curing:
-
Carefully transfer the coated PET film to a hot plate and cure at 80°C for 30 minutes. The lower curing temperature is crucial to prevent damage to the polymer substrate.
-
Characterization of the Coatings
A comprehensive evaluation of the fabricated coatings is essential to validate their performance.
Hydrophobicity Assessment
The hydrophobicity of the coatings is primarily determined by measuring the static water contact angle.
Protocol 3: Water Contact Angle Measurement
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Microsyringe
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface of the coating.
-
Capture an image of the droplet and use the accompanying software to measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at a minimum of five different locations on each sample to ensure statistical relevance.
Expected Results:
| Coating Type | Expected Static Water Contact Angle |
| Uncoated Glass/PET | < 30° |
| Coated and Cured Substrate | > 100° |
Flexibility and Mechanical Integrity
The flexibility of the coating can be assessed qualitatively and quantitatively.
Protocol 4: Bending Test (Qualitative)
Procedure:
-
For coatings on flexible substrates like PET, repeatedly bend the coated film to a 180-degree angle.
-
Visually inspect the coating for any signs of cracking, delamination, or crazing under an optical microscope.
-
Re-measure the water contact angle in the bent region to check for any degradation in hydrophobic performance.
Protocol 5: Surface Morphology and Topography
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques to visualize the surface of the coating at the nanoscale.
Procedure:
-
AFM:
-
Mount a small section of the coated substrate onto an AFM stub.
-
Scan the surface in tapping mode to obtain topography and phase images. This will reveal the surface roughness and homogeneity of the coating.
-
-
SEM:
-
For conductive substrates, mount the sample directly. For non-conductive substrates, apply a thin conductive layer (e.g., gold or carbon).
-
Image the surface at various magnifications to observe the overall morphology and identify any defects.
-
Caption: Workflow for coating characterization.
Troubleshooting and Expert Insights
-
Low Contact Angle: This may indicate incomplete hydrolysis or condensation. Ensure the sol has aged for the recommended time and that the pH is in the optimal range for catalysis. Surface contamination of the substrate can also be a cause; ensure rigorous cleaning procedures are followed.
-
Cracked or Inhomogeneous Coatings: This can result from a too-rapid evaporation of the solvent or an overly thick coating. Adjust the withdrawal speed in dip-coating or the spin speed in spin-coating. A lower concentration of the silane in the sol may also be beneficial.
-
Poor Adhesion: Inadequate surface preparation is the most common cause. The presence of hydroxyl groups on the substrate surface is critical for covalent bonding. Ensure proper plasma or chemical treatment of the substrate.
Conclusion
This compound is a promising precursor for the creation of flexible and hydrophobic coatings. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this versatile molecule. By carefully controlling the sol-gel process and curing conditions, it is possible to tailor the properties of the resulting coatings for a wide range of applications, from self-cleaning surfaces to biocompatible coatings in drug delivery systems.
References
-
MDPI. (2023). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
-
Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved from [Link]
-
MDPI. (2022). Anti-Adhesive Organosilane Coating Comprising Visibility on Demand. Retrieved from [Link]
-
ResearchGate. (2015). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Retrieved from [Link]
-
MDPI. (2023). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. Retrieved from [Link]
Sources
Unlocking Superior Interfacial Adhesion: A Guide to 1,10-Bis-Trimethoxysilyl Decane (BTMSD)
Introduction: The Critical Role of Interfacial Integrity
In the realms of advanced materials, medical devices, and drug delivery systems, the interface between disparate materials is often the point of failure. Achieving robust and durable adhesion between organic polymers and inorganic substrates is a persistent challenge. This guide provides a comprehensive overview and detailed protocols for the application of 1,10-Bis-Trimethoxysilyl Decane (BTMSD), a dipodal silane adhesion promoter, designed for researchers, scientists, and drug development professionals seeking to enhance the performance and longevity of their composite materials and devices.
BTMSD stands out from conventional monopodal silanes due to its unique molecular structure, which imparts significantly enhanced hydrolytic stability to the interfacial bond.[1] This guide will delve into the mechanistic underpinnings of BTMSD's superior performance, provide detailed, substrate-specific application protocols, and offer practical insights for troubleshooting and optimization.
Chemical and Physical Properties of 1,10-Bis-Trimethoxysilyl Decane
A thorough understanding of the physicochemical properties of BTMSD is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 122185-09-5 | [2][3] |
| Molecular Formula | C16H38O6Si2 | [2] |
| Molecular Weight | 382.64 g/mol | [2] |
| Appearance | Liquid | [4] |
| Density | 0.951 g/cm³ | [5] |
| Boiling Point | 357.3°C at 760 mmHg | [5] |
| Flash Point | 146.4°C | [5] |
| Purity | Typically ≥ 97% | [2] |
The Mechanism of Adhesion Promotion: The Dipodal Advantage
The efficacy of BTMSD as an adhesion promoter lies in its bifunctional nature. The molecule acts as a "chemical bridge" between the inorganic substrate and the organic polymer matrix.[6] The process can be broken down into three key stages: hydrolysis, condensation, and interfacial bonding.
-
Hydrolysis: The trimethoxysilyl groups at both ends of the decane chain react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can condense with each other to form a cross-linked polysiloxane network. More importantly, they condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, and ceramics) to form stable covalent bonds (M-O-Si, where M is a metal or silicon).
-
Interfacial Bonding: The long decane chain of the BTMSD molecule extends away from the substrate and becomes entangled with the polymer matrix of the adhesive or coating, creating a strong and durable interface.
The key advantage of BTMSD being a dipodal silane is its ability to form up to six covalent bonds with the substrate, compared to the three bonds formed by conventional monopodal silanes.[1] This increased number of attachment points significantly enhances the hydrolytic stability of the bond, making it more resistant to degradation in humid or aqueous environments.[1]
Caption: Mechanism of BTMSD adhesion promotion.
Application Protocols
The following protocols provide a starting point for the use of BTMSD on various substrates. Optimization of concentration, curing time, and temperature may be necessary for specific applications.
General Workflow for BTMSD Application
Caption: General workflow for BTMSD application.
Protocol 1: Surface Treatment of Glass and Silicon Substrates
This protocol is suitable for glass slides, silicon wafers, and other silica-based materials.
-
Substrate Cleaning:
-
Sonicate the substrate in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
-
Surface Activation (Hydroxylation):
-
For a highly activated surface, treat with oxygen plasma for 2-5 minutes.
-
Alternatively, immerse in Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution in a fume hood.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
BTMSD Solution Preparation:
-
Prepare a 0.5% to 2% (v/v) solution of BTMSD in an anhydrous solvent such as ethanol or a 95:5 ethanol/water mixture. The water promotes hydrolysis of the methoxy groups.
-
-
Application:
-
Immerse the cleaned and activated substrate in the BTMSD solution for 1-2 minutes.
-
Alternatively, spin-coat the solution onto the substrate.
-
-
Curing:
-
Rinse the substrate with the pure solvent (e.g., ethanol) to remove excess, unreacted BTMSD.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
-
Final Rinse:
-
Sonicate briefly in the pure solvent to remove any loosely bound silane.
-
Dry with nitrogen. The surface is now ready for the application of the polymer.
-
Protocol 2: Surface Treatment of Metal Substrates (Stainless Steel, Titanium)
-
Substrate Cleaning:
-
Degrease the metal surface by sonicating in acetone and isopropanol for 15 minutes each.
-
Rinse with DI water and dry with nitrogen.
-
-
Surface Activation:
-
For stainless steel, chemical passivation using nitric acid can create a uniform oxide layer with hydroxyl groups.[7]
-
Oxygen plasma treatment is also an effective method for generating a clean, hydroxylated surface on many metals.
-
-
BTMSD Solution Preparation:
-
Prepare a 1% to 2% (v/v) solution of BTMSD in a 95:5 ethanol/water mixture.
-
-
Application:
-
Immerse the metal substrate in the BTMSD solution for 2-5 minutes.
-
-
Curing:
-
Gently rinse with ethanol.
-
Cure at 120°C for 1 hour.
-
Protocol 3: Surface Treatment of Polymers (PEEK, PMMA)
Surface treatment of polymers can be more challenging due to their lower surface energy and lack of native hydroxyl groups.
-
Substrate Cleaning:
-
Clean the polymer surface with isopropanol and DI water.
-
-
Surface Activation:
-
BTMSD Application and Curing:
-
Follow steps 3-6 from Protocol 1. The activated polymer surface will now have hydroxyl groups that can react with the BTMSD.
-
Performance Data and Characterization
The effectiveness of the BTMSD treatment can be quantified using various surface analysis techniques and mechanical testing.
| Parameter | Typical Expected Outcome with BTMSD Treatment | Characterization Technique |
| Hydrophobicity | Formation of a hydrophobic surface, with an increase in water contact angle. | Contact Angle Goniometry |
| Adhesion Strength | Significant increase in lap shear strength, peel strength, or tensile strength of the adhesive joint. | Universal Testing Machine |
| Durability | Enhanced resistance to delamination after exposure to harsh conditions (e.g., boiling water, salt spray, acidic/basic solutions).[11] | Mechanical testing after environmental exposure. |
| Surface Chemistry | Presence of Si-O-Substrate bonds and the organic backbone of BTMSD. | X-ray Photoelectron Spectroscopy (XPS) |
Note on Contact Angle: While many silane treatments increase hydrophobicity, the long alkyl chain of BTMSD itself contributes to a hydrophobic nature. The final contact angle will depend on the surface density and orientation of the BTMSD molecules.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Adhesion | 1. Incomplete substrate cleaning. 2. Insufficient surface activation (lack of -OH groups). 3. BTMSD solution is old or has prematurely hydrolyzed. 4. Incomplete solvent removal before polymer application. | 1. Optimize cleaning protocol; use high-purity solvents. 2. Increase plasma/UV treatment time or use a stronger chemical activation method. 3. Prepare fresh BTMSD solution before each use. 4. Ensure the curing step is sufficient to evaporate all solvent. |
| Delamination Under Humid Conditions | 1. Insufficient BTMSD coverage. 2. Formation of a thick, weakly bonded polysiloxane layer instead of a monolayer. | 1. Increase BTMSD concentration or application time. 2. Decrease BTMSD concentration; ensure a thorough rinse step after application and before curing. |
| High Surface Energy (Low Contact Angle) | 1. Incomplete BTMSD reaction or coverage. 2. Contamination of the surface after treatment. | 1. Check BTMSD solution and curing parameters. 2. Handle treated substrates in a clean environment and use immediately. |
Applications in Drug Development and Biomedical Research
The robust and biocompatible interfaces created by BTMSD are highly relevant for various applications in the life sciences.
-
Drug Delivery Systems: BTMSD can be used to modify the surface of inorganic nanoparticles (e.g., silica, titania) to improve their compatibility with polymeric matrices for controlled drug release formulations.[6]
-
Medical Implants and Devices: Enhancing the adhesion of biocompatible polymer coatings (e.g., PEEK) to metallic or ceramic implants can improve their longevity and performance.[12]
-
Biosensors and Microfluidics: Creating stable, well-defined surface chemistries on glass or silicon-based biosensor chips is crucial for the reliable immobilization of biomolecules.[13][14] BTMSD can provide a robust foundation for further surface functionalization.
Conclusion
1,10-Bis-Trimethoxysilyl Decane is a powerful tool for creating strong, durable, and hydrolytically stable interfaces between organic and inorganic materials. Its dipodal nature offers significant advantages over traditional monopodal silanes, particularly in applications where long-term performance in challenging environments is critical. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and professionals can effectively leverage BTMSD to enhance the performance and reliability of their materials and devices.
References
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Al-Samhan, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification. ACS Omega, 8(40), 37235–37245. Available from: [Link]
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Optident. (n.d.). BIS-SILANE™. Available from: [Link]
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Li, Y., et al. (2023). Silane coupling agent in biomedical materials. Biointerphases, 18(3), 030801. Available from: [Link]
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Soderholm, K. J., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of dental research, 72(11), 1545–1549. Available from: [Link]
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Budr, M., et al. (2021). Surface modification of PMMA polymer and its composites with PC61BM fullerene derivative using an atmospheric pressure microwave argon plasma sheet. Scientific reports, 11(1), 9159. Available from: [Link]
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Myung, D., et al. (2012). Surface Modification of PMMA to Improve Adhesion to Corneal Substitutes in a Synthetic Core-Skirt Keratoprosthesis. Investigative ophthalmology & visual science, 53(1), 276–283. Available from: [Link]
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Al-Haj Husain, N., et al. (2023). Effect of Adhesive System on Bond Strength of Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK). Journal of functional biomaterials, 14(8), 415. Available from: [Link]
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Volcke, C., et al. (2010). Silanization with APTES for Controlling the Interactions Between Stainless Steel and Biocomponents: Reality vs Expectation. Journal of Biomaterials Science, Polymer Edition, 21(8-9), 1089-1105. Available from: [Link]
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thin film deposition techniques using organosilicon compounds
An Application Guide to Thin Film Deposition Using Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organosilicon compounds have emerged as exceptionally versatile and effective precursors for the deposition of thin films across a multitude of advanced applications. Their unique chemical properties—including sufficient volatility, relatively low toxicity, and the ability to form diverse film compositions—make them ideal for techniques ranging from chemical vapor deposition to sol-gel processes. This guide provides a comprehensive overview of the primary deposition techniques utilizing organosilicon precursors. It delves into the underlying chemical and physical principles, offers detailed experimental protocols, and explores the functional applications of the resulting films in microelectronics, optics, and biomedical engineering.
The Advantage of Organosilicon Precursors
The utility of a thin film is intrinsically linked to the precursor material from which it is derived. Organosilicon compounds, which feature a silicon-carbon bond, offer a unique hybrid of organic and inorganic characteristics. This duality is the cornerstone of their utility in materials science.
Key Advantages:
-
Tunable Film Properties: By carefully selecting the precursor and deposition parameters, the resulting film's character can be precisely controlled, ranging from a soft, polymer-like organic material to a hard, ceramic-like inorganic coating.
-
Processability and Safety: Many organosilicon precursors are liquids with high vapor pressure at or near room temperature, simplifying delivery into deposition chambers. Compared to pyrophoric precursors like silane (SiH₄), they are generally less hazardous to handle.[1]
-
Versatility in Chemistry: The broad family of organosilicon compounds—including silanes, siloxanes, and silazanes—provides a rich chemical toolbox.[2] Precursors like Hexamethyldisiloxane (HMDSO) are favored for their high organic character, while Tetraethylorthosilicate (TEOS) is a classic precursor for depositing silicon dioxide films.[3] This variety allows for the fabrication of films with tailored dielectric, mechanical, and optical properties.
Core Deposition Methodologies
The selection of a deposition technique is dictated by the desired film properties, such as conformality, thickness control, and deposition temperature. Organosilicon precursors are compatible with a wide array of methods.
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a highly versatile technique that uses plasma to energize gaseous precursors, allowing for film deposition at significantly lower temperatures than conventional Chemical Vapor Deposition (CVD). This is critical for applications involving temperature-sensitive substrates.
Mechanism of Action: In a PECVD reactor, an electric field (typically radio frequency, RF) is applied to a low-pressure gas mixture containing the organosilicon precursor and other reactants (e.g., argon, oxygen, nitrogen).[4] The plasma generated dissociates the precursor molecules into reactive radicals. These radicals then adsorb onto the substrate surface and polymerize or react to form a solid, cross-linked film. The film's chemical composition and structure are heavily influenced by plasma parameters like power, frequency, and pressure.[4][5] For instance, higher plasma power can increase film density and hardness.
Workflow for PECVD Process
Caption: General workflow for depositing organosilicon thin films using PECVD.
Atomic Layer Deposition (ALD)
ALD is renowned for its ability to deposit ultrathin, highly conformal, and pinhole-free films with atomic-level precision.[6][7] The technique is based on sequential, self-limiting surface reactions.
Mechanism of Action: The ALD process consists of repeated cycles, with each cycle depositing a single monolayer of material. A typical cycle involves four steps:
-
Pulse A: The first precursor (e.g., an organosilicon compound) is pulsed into the reactor and chemisorbs onto the substrate surface. The reaction is self-limiting; it stops once all available surface sites are occupied.[6]
-
Purge A: Excess precursor and byproducts are purged from the chamber with an inert gas.
-
Pulse B: The second precursor (co-reactant, e.g., water, ozone, or oxygen plasma) is pulsed in. It reacts with the adsorbed first precursor to form the desired material. This reaction is also self-limiting.
-
Purge B: Excess co-reactant and byproducts are purged, completing one cycle.
This cyclical process allows for precise thickness control simply by varying the number of cycles.[6] Plasma-Enhanced ALD (PEALD) utilizes plasma as the co-reactant (Pulse B), which can enable lower deposition temperatures and produce higher-quality films compared to thermal ALD.[1][8]
The ALD Cycle Diagram
Caption: The four sequential steps of a typical ALD cycle.
Sol-Gel Deposition (Spin & Dip Coating)
The sol-gel process is a wet-chemical technique used to fabricate solid materials from small molecules.[9] It is particularly well-suited for depositing oxide coatings onto various substrates.[10]
Mechanism of Action: The process begins with the creation of a "sol," which is a colloidal suspension of solid particles in a liquid. For organosilica films, this is typically achieved through the hydrolysis and condensation of organosilicon precursors (like TEOS or methyltrimethoxysilane) in a solvent (e.g., ethanol).[11] As the reaction progresses, the particles link together to form a three-dimensional network, causing the solution to become viscous and eventually form a "gel."[9]
This sol can then be applied to a substrate to form a thin film using methods like:
-
Spin Coating: A small amount of the sol is applied to the center of a substrate, which is then spun at high speed. Centrifugal force spreads the liquid evenly, and the solvent evaporates, leaving a uniform thin film. It is ideal for coating flat substrates.[9]
-
Dip Coating: The substrate is immersed in the sol and then withdrawn at a constant speed. A thin layer remains on the substrate, which is then dried and heat-treated to densify the film.[12]
Common Organosilicon Precursors and Their Applications
The choice of precursor is a critical experimental decision that directly impacts the final film's composition and properties.
| Precursor Name | Chemical Formula | Boiling Point (°C) | Primary Deposition Method(s) | Typical Film Type & Application |
| Tetraethylorthosilicate (TEOS) | Si(OC₂H₅)₄ | 168 | PECVD, ALD, Sol-Gel | Silicon Dioxide (SiO₂); used as an interlayer dielectric in microelectronics.[3] |
| Hexamethyldisiloxane (HMDSO) | (CH₃)₃SiOSi(CH₃)₃ | 101 | PECVD | SiOC:H films; used for hydrophobic coatings, barrier layers, and low-k dielectrics.[5][13] |
| Hexamethyldisilazane (HMDS) | (CH₃)₃SiNHSi(CH₃)₃ | 125 | PECVD, Vapor Deposition | Silicon carbonitride (SiCN), adhesion promoter for photoresists. |
| Tetramethylsilane (TMS) | Si(CH₃)₄ | 27 | PECVD | Silicon Carbide (SiC); hard protective coatings.[14] |
| Tris(dimethylamino)silane (3DMAS) | HSi(N(CH₃)₂)₃ | 142 | ALD, PEALD | Silicon Dioxide (SiO₂) and Silicon Nitride (SiN); high-conformality films for advanced semiconductor devices.[15] |
| 1,2-bis(triethoxysilyl)ethane (BTESE) | (C₂H₅O)₃SiC₂H₄Si(OC₂H₅)₃ | 295 | Sol-Gel | Organosilica films; used in membrane and separation technologies.[11] |
Detailed Application Protocols
The following protocols are designed to provide a practical, step-by-step guide for depositing organosilicon thin films.
Protocol 1: Deposition of a Hydrophobic SiOC:H Film using PECVD
Objective: To deposit a hydrophobic, plasma-polymerized film from HMDSO precursor onto a silicon wafer. This type of film is useful for biomedical devices to reduce biofouling or as a moisture barrier in electronics.[13][16]
Materials & Equipment:
-
Capacitively Coupled Plasma (CCP) PECVD system
-
Silicon wafer (or other substrate)
-
Hexamethyldisiloxane (HMDSO) precursor, vapor grade
-
Argon (Ar) and Oxygen (O₂) gases, high purity
-
Substrate cleaning supplies (e.g., isopropyl alcohol, deionized water, nitrogen gun)
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the silicon wafer by sonicating in isopropyl alcohol for 10 minutes, followed by a rinse with deionized water.
-
Dry the substrate completely using a nitrogen gun.
-
Causality: A pristine surface is essential for good film adhesion and uniformity. Contaminants can act as nucleation inhibitors or create defects.
-
-
System Preparation:
-
Load the cleaned substrate onto the center of the bottom electrode in the PECVD chamber.
-
Pump the chamber down to a base pressure below 10 mTorr to remove atmospheric contaminants.
-
-
Deposition Process:
-
Set the substrate temperature to 100°C. A low temperature is sufficient as the plasma provides the required reaction energy.
-
Introduce Argon gas at a flow rate of 50 sccm to stabilize the pressure.
-
Introduce HMDSO vapor into the chamber. The flow rate can be controlled by a mass flow controller or by heating the HMDSO source and using a needle valve. A typical flow is 10-20 sccm.
-
(Optional) Introduce a small flow of Oxygen (1-5 sccm). Causality: Adding O₂ will shift the film from being polymer-like (more -CH₃ groups) to more silica-like (more Si-O-Si bonds), increasing hardness but potentially reducing hydrophobicity.
-
Allow the chamber pressure to stabilize at ~100 mTorr.
-
Ignite the plasma by applying 50 W of RF power (13.56 MHz) to the top electrode. A visible glow should appear.
-
Maintain the plasma for 5-10 minutes, depending on the desired thickness. The deposition rate will be in the range of 100-300 Å/min.
-
-
Post-Deposition:
-
Turn off the RF power and all gas flows.
-
Allow the substrate to cool under vacuum.
-
Vent the chamber with nitrogen and carefully remove the coated substrate.
-
-
Self-Validation/Characterization:
-
Measure the film thickness and refractive index using spectroscopic ellipsometry.
-
Assess the film's chemical composition using Fourier-Transform Infrared (FTIR) Spectroscopy. Look for characteristic peaks of Si-O-Si, Si-(CH₃)ₓ, and CHₓ.
-
Determine the surface hydrophobicity by measuring the water contact angle. A successful hydrophobic film should exhibit a contact angle >90°.[13]
-
Protocol 2: Deposition of an Ultrathin SiO₂ Film using PEALD
Objective: To deposit a highly conformal 10 nm film of silicon dioxide on a complex 3D substrate using an aminosilane precursor. This is representative of processes used in fabricating modern transistors.[6]
Materials & Equipment:
-
Plasma-Enhanced ALD (PEALD) system
-
Substrate with 3D features (e.g., patterned silicon)
-
Tris(dimethylamino)silane (3DMAS) precursor
-
Oxygen (O₂) gas for plasma generation
-
Nitrogen (N₂) gas for purging
Methodology:
-
Substrate and System Preparation:
-
Clean the substrate to ensure a hydroxyl-terminated (-OH) surface, which is crucial for the initial precursor reaction. An O₂ plasma clean within the ALD chamber is effective.
-
Load the substrate and pump the chamber to its base pressure (<1 mTorr).
-
Heat the substrate to the desired deposition temperature, typically 100-300°C. The ALD "temperature window" ensures self-limiting reactions without precursor decomposition or desorption.[8]
-
Heat the 3DMAS precursor vessel to ~50°C to ensure adequate vapor pressure.
-
-
ALD Cycle Execution:
-
The following four steps constitute one ALD cycle. Repeat this cycle until the target thickness is achieved. For a growth-per-cycle (GPC) of ~1.5 Å/cycle, approximately 67 cycles are needed for a 10 nm film.[8]
-
Step 1: 3DMAS Pulse: Pulse 3DMAS vapor into the chamber for 0.5 seconds. The molecules will react with the surface -OH groups.
-
Step 2: N₂ Purge: Purge the chamber with nitrogen gas for 5 seconds to remove any unreacted 3DMAS and gaseous byproducts.
-
Step 3: O₂ Plasma Pulse: Introduce O₂ gas and strike a remote plasma (e.g., 100 W) for 2 seconds. The oxygen radicals will react with the surface-bound precursor, forming a silica layer and preparing the surface for the next cycle.
-
Step 4: N₂ Purge: Purge the chamber with nitrogen for 5 seconds to remove reaction byproducts.
-
-
Post-Deposition and Validation:
-
After the final cycle, cool the substrate under vacuum.
-
Vent the chamber and remove the sample.
-
Characterization: Verify thickness and conformality using cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Confirm stoichiometry (SiO₂) and low impurity levels using X-ray Photoelectron Spectroscopy (XPS).[15]
-
References
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G. Lucovsky, D.V. Tsu, R.A. Rudder, & G.N. Parsons. (1994). Plasma‐enhanced chemical vapor deposition of a‐SiC:H films from organosilicon precursors. Journal of Vacuum Science & Technology A. [Link]
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Krishna G. Sachdev & Harbans S. Sachdev. (1983). Characterization of plasma-deposited organosilicon thin films. Thin Solid Films. [Link]
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F. Vautrin-Ul, et al. (2023). Plasma Polymerized Organosilicon Thin Films for Volatile Organic Compound (VOC) Detection. MDPI. [Link]
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F. Vautrin-Ul. (n.d.). A fine physical chemical study of plasma polymerized organosilicon thin films for VOCs BTEX selective gas sensing. ENSCM. [Link]
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M. Cada, et al. (2006). Deposition of thin organosilicon polymer films in atmospheric pressure glow discharge. ResearchGate. [Link]
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M.A. Worsley, et al. (2007). Chemical Vapor Deposition of Organosilicon Thin Films from Methylmethoxysilanes. ResearchGate. [Link]
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M. Ritala, et al. (n.d.). Controlled preparation of aminofunctionalized surfaces on porous silica by atomic layer deposition. Aalto University. [Link]
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Jerzy J. Chruściel. (2025). Most Important Biomedical and Pharmaceutical Applications of Silicones. PMC - NIH. [Link]
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Application Notes & Protocols: The Role of Surface Modifiers in Micro/Nanoelectronics
Introduction: The Criticality of the Interface in Miniaturized Electronics
In the realm of micro- and nanoelectronics, where device dimensions are relentlessly shrinking, the surface-to-volume ratio of components increases dramatically. This paradigm shift elevates the importance of surfaces and interfaces from mere physical boundaries to active participants in device functionality and performance.[1][2] The electronic, chemical, and physical properties of these interfaces can dictate charge carrier injection and transport, device stability, and even the feasibility of novel device architectures.[2][3] Surface modifiers are molecular or plasma-based treatments that precisely alter the characteristics of a substrate's surface, providing a powerful toolkit for researchers and engineers to rationally design and fabricate next-generation electronic devices.[4][5]
This guide provides an in-depth exploration of the role of surface modifiers in micro- and nanoelectronics. It is designed for researchers, scientists, and drug development professionals who are leveraging micro- and nano-fabricated devices, such as biosensors and microfluidic chips. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of common surface modification techniques.
Part 1: Fundamental Principles of Surface Modification
Surface modification in micro/nanoelectronics is the deliberate alteration of the outermost atomic or molecular layers of a material to achieve desired properties without changing the bulk characteristics.[6] The primary goals of surface modification in this context are:
-
Tuning Electronic Properties: Modifying the work function of electrodes to minimize energy barriers for charge injection or extraction is a crucial application.[3] Surface chemistry can fundamentally alter the electronic properties of nanomaterials, including the density of states at the Fermi level.[7][8]
-
Controlling Wettability and Adhesion: Adjusting the hydrophobicity or hydrophilicity of a surface is critical for applications in microfluidics, inkjet printing of electronic components, and ensuring proper adhesion of subsequent layers like encapsulants.[9][10]
-
Passivation and Insulation: Creating ultra-thin, pinhole-free insulating layers is essential for fabricating nanoscale transistors and reducing leakage currents.[10] Surface passivation can also protect against environmental degradation.
-
Biocompatibility and Bio-functionalization: For biosensors and implantable electronics, surface modifiers are used to immobilize bioreceptors, prevent non-specific binding, and improve integration with biological systems.[11][12]
The choice of a surface modification strategy is dictated by the substrate material, the desired surface properties, and the constraints of the device fabrication process.
Part 2: A Comparative Overview of Key Surface Modification Techniques
Several techniques have been developed to achieve precise control over surface properties at the nanoscale. The following table summarizes the most common methods, their principles, and their primary applications in micro- and nanoelectronics.
| Technique | Principle of Operation | Typical Materials/Substrates | Key Advantages | Common Applications |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered, single-molecule-thick layer that chemisorbs to a substrate.[13] | Silicon oxides, gold, platinum, other metals and metal oxides. | Precise control over thickness and functionality, high degree of order, versatile chemistry.[3] | Tuning electrode work functions, gate dielectrics, biosensor functionalization, molecular electronics.[3] |
| Plasma Treatment | Use of ionized gas (plasma) to clean, etch, or functionalize surfaces through physical bombardment and chemical reactions.[6][9] | Polymers, silicon, metals, ceramics, glass. | "Dry" process, conformal, effective for cleaning nanoscale contaminants, can induce chemical functionality.[4][9] | Surface cleaning and activation, improving adhesion, creating hydrophilic/hydrophobic surfaces.[9] |
| Polymer Brushes | Polymer chains are tethered by one end to a surface, creating a dense, brush-like layer.[14][15] | Silicon oxides, gold, various polymers. | Robust and stable coatings, tunable thickness and functionality, responsive to stimuli.[16] | Lubrication, anti-fouling coatings, biosensors, controlling surface interactions in microfluidics.[15][17] |
| Langmuir-Blodgett Films | Transfer of one or more floating monolayers from a liquid-gas interface to a solid substrate.[18][19] | Silicon wafers, metals, quartz. | Precise control over layer thickness and composition, ability to create multilayer heterostructures.[19][20][21] | Fabrication of ultra-thin films for molecular electronics, sensors, and optical devices.[18][20] |
| Covalent Functionalization of 2D Materials | Direct chemical modification of the surface of 2D materials like graphene or TMDs to alter their properties.[22][23] | Graphene, transition metal dichalcogenides (TMDs), MXenes.[24][25] | Tuning of electronic and optical properties, addition of new functionalities.[22][23] | Enhancing device performance in 2D material-based transistors, sensors, and optoelectronics.[23] |
Part 3: Detailed Application Protocols
The following protocols provide step-by-step guidance for common surface modification techniques. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Silanization of Silicon Wafers for Self-Assembled Monolayer (SAM) Formation
This protocol describes the formation of an amine-terminated SAM on a silicon wafer, a common step for subsequent bio-functionalization in biosensors.[11][26]
Rationale: The process begins with aggressive cleaning and hydroxylation of the silicon surface to create a high density of reactive Si-OH groups. These groups are essential for the covalent attachment of the silane molecules. The silanization step itself is performed in an anhydrous environment to prevent premature polymerization of the silane in solution, which would lead to a disordered, multilayer film instead of a monolayer.
Diagram of the Silanization Workflow:
Caption: Workflow for silanization of silicon substrates.
Materials and Equipment:
-
Silicon wafers
-
Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive)
-
Deionized (DI) water
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone, Isopropanol
-
Nitrogen gas source
-
Glass beakers and wafer holders
-
Sonicator
-
Oven or hotplate
Step-by-Step Methodology:
-
Surface Cleaning and Hydroxylation (CAUTION: Perform in a fume hood with appropriate personal protective equipment):
-
Immerse silicon wafers in freshly prepared Piranha solution at 90°C for 30 minutes.[27] This step removes organic residues and creates a dense layer of hydroxyl (-OH) groups on the surface.
-
Copiously rinse the wafers with DI water.
-
Dry the wafers under a stream of nitrogen gas.[27] The surface should be used immediately for silanization to prevent re-contamination.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a clean, dry beaker.
-
Immerse the cleaned and dried wafers in the APTES solution.
-
Incubate for 1-2 hours at room temperature. The triethoxysilane headgroup of APTES reacts with the surface hydroxyl groups to form stable Si-O-Si covalent bonds.[13][28]
-
-
Removal of Physisorbed Silanes:
-
Remove the wafers from the silane solution and rinse with fresh toluene.
-
Sonicate the wafers in toluene for 5 minutes, followed by sonication in acetone for 5 minutes. This is a critical step to remove any non-covalently bonded silane molecules or small polymers that may have formed.
-
-
Curing:
-
Dry the wafers with nitrogen gas.
-
Cure the wafers in an oven or on a hotplate at 110-120°C for 30-60 minutes. This step helps to drive off any remaining solvent and promotes the formation of cross-links between adjacent silane molecules, creating a more stable monolayer.
-
Protocol 2: Surface Activation of Polymers using Air Plasma
This protocol details a general procedure for increasing the hydrophilicity and adhesiveness of a polymer surface (e.g., polystyrene or PDMS) using a plasma cleaner.
Rationale: Plasma treatment utilizes energetic ions and radicals to modify the surface.[9][29] In an air or oxygen plasma, these species break chemical bonds on the polymer surface and introduce oxygen-containing functional groups (e.g., -OH, -C=O, -COOH).[9] These polar groups increase the surface energy, making the surface more hydrophilic and improving adhesion for subsequent coatings or bonding.[9]
Diagram of Plasma Surface Activation:
Caption: Plasma activation of a polymer surface.
Materials and Equipment:
-
Polymer substrate (e.g., PDMS, polystyrene, epoxy)
-
Plasma cleaner/etcher system
-
Gas source (typically compressed air or oxygen)
-
Contact angle goniometer (for characterization)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the polymer substrate is clean and free of gross contamination. If necessary, sonicate in isopropanol and dry with nitrogen.
-
-
Plasma System Setup:
-
Place the polymer substrate inside the vacuum chamber of the plasma system.
-
Evacuate the chamber to a base pressure, typically in the range of 50-100 mTorr. This removes atmospheric contaminants that could interfere with the process.
-
-
Plasma Treatment:
-
Introduce the process gas (air or oxygen) into the chamber, allowing the pressure to stabilize at the desired setpoint (e.g., 200-500 mTorr).
-
Apply RF power (typically 30-100 W) to generate the plasma. A characteristic glow will be visible in the chamber.
-
Treat the surface for a specific duration, typically ranging from 30 seconds to 5 minutes. The optimal time depends on the polymer and the desired level of activation. Shorter times prevent excessive etching or surface damage.
-
-
Post-Treatment:
-
Turn off the RF power and vent the chamber to atmospheric pressure.
-
Remove the sample. The modified surface should be used as soon as possible, as polymer surfaces can undergo hydrophobic recovery over time (hours to days) due to chain reorientation.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle on the treated and untreated surfaces. A significant decrease in the contact angle indicates successful hydrophilic activation.
-
Part 4: Surface Characterization Techniques
Validating the success of a surface modification protocol is crucial. A multi-technique approach is often necessary to fully characterize the chemical, topographical, and physical properties of the modified surface.[30][31]
| Technique | Information Provided | Relevance to Surface Modification |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) and surface energy. | A primary and straightforward method to confirm changes in surface chemistry, e.g., after plasma treatment or SAM formation. |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging, surface roughness, and nanomechanical properties.[30] | Verifies the smoothness and uniformity of monolayers (like SAMs), detects potential polymer aggregates, and can probe mechanical changes. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface (top 5-10 nm). | Confirms the presence of the desired chemical elements from the modifier (e.g., Si, N for APTES SAMs) and identifies the chemical bonds formed.[16] |
| Scanning Electron Microscopy (SEM) | Topographical imaging at lower resolution than AFM but with a larger field of view.[30] | Useful for inspecting patterned surfaces and identifying larger-scale defects or inconsistencies in the coating. |
| Ellipsometry | Precise measurement of thin film thickness and refractive index. | The gold standard for measuring the thickness of SAMs, polymer brushes, and Langmuir-Blodgett films to confirm monolayer formation. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Highly sensitive detection of molecular and elemental species on the very top surface layer.[30] | Provides detailed chemical information about the outermost surface, confirming the presence and purity of the surface modifier. |
Conclusion
The deliberate and precise modification of surfaces is a cornerstone of modern micro- and nanoelectronics. From tuning the electronic properties of advanced 2D materials to enabling the development of sensitive biosensors, the ability to engineer interfaces at the molecular level is indispensable. The techniques and protocols outlined in this guide—including the formation of self-assembled monolayers, plasma-based activation, and the growth of polymer brushes—provide a robust framework for researchers to control and manipulate surface properties. By understanding the causality behind each experimental step and employing rigorous characterization, the scientific community can continue to push the boundaries of what is possible in miniaturized electronic and bioelectronic devices.
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Dunn, G. Plasma Cleaning and Surface Modification for Microelectronics. Semiconductor Digest. [Link]
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Getty, J.D. How Plasma-Enhanced Surface Modification Improves the Production of Microelectronics and Optoelectronics. Chip Scale Review. [Link]
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Thierry Corporation. Exploring Plasma Surface Modification Techniques and Their Benefits. Thierry Corporation. [Link]
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Zheng, N., et al. The Electronic Principle of Nanomaterial Surface Chemistry. Chinese Journal of Chemistry. [Link]
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Lear, B. et al. Surface chemistry controls the density of states in metallic nanoparticles. ChemRxiv. [Link]
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ACS Applied Nano Materials. Surface Functionalization of 2D Transition Metal Oxides and Dichalcogenides via Covalent and Non-covalent Bonding for Sustainable Energy and Biomedical Applications. ACS Publications. [Link]
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Gelest, Inc. Self-Assembled Monolayers (SAMs). Gelest.com. [Link]
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Wikipedia. Self-assembled monolayer. Wikipedia. [Link]
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ScienceDirect. Functionalized 2D materials. ScienceDirect. [Link]
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ProChimia Surfaces. Silanes Surfaces Protocols. ProChimiaSurfaces.com. [Link]
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Wikipedia. Langmuir–Blodgett film. Wikipedia. [Link]
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MDPI. Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]
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MatterHackers. How To Use Plasma Technology For Surface Modification. MatterHackers. [Link]
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ResearchGate. How Plasma-Enhanced Surface Modification Improves the Production of Microelectronics and Optoeclectronics. ResearchGate. [Link]
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Harvard Medical School. PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Harvard University. [Link]
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Open Access Pub. Self-Assembled Monolayer. Journal of Advances in Nanotechnology. [Link]
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ResearchGate. Modulating the Surface via Polymer Brush for High-Performance Inkjet-Printed Organic Thin-Film Transistors. ResearchGate. [Link]
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arXiv. The unified electronic nature of nanomaterial surface science. arXiv. [Link]
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Hussain, S.A. LANGMUIR–BLODGETT FILMS AND MOLECULAR ELECTRONICS. World Scientific. [Link]
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Wikipedia. Silanization of silicon and mica. Wikipedia. [Link]
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Forschungszentrum Jülich. Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. Forschungszentrum Jülich. [Link]
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Nottingham ePrints. Application of Microfluidics in Biosensors. University of Nottingham. [Link]
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ResearchGate. Optimization of cleaning and amino‐ silanization protocols for Si wafers to be used as platforms for biochip microarrays by surface analysis. ResearchGate. [Link]
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National Institutes of Health. Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. NIH. [Link]
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Biolin Scientific. What is a Langmuir-Blodgett film?. Biolin Scientific. [Link]
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ResearchGate. Langmuir-Blodgett Films a unique tool for molecular electronics. ResearchGate. [Link]
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National Institutes of Health. Surface Mapping of Functionalized Two-Dimensional Nanosheets: Graphene Oxide and MXene Materials. NIH. [Link]
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Fiveable. Nanoelectronics and Nanofabrication Class Notes. Fiveable. [Link]
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Parc Científic de Barcelona. Surface characterization techniques at the micro/nano scale: a complete set of tools. Parc Científic de Barcelona. [Link]
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Leibniz-Institut für Polymerforschung Dresden. Polymer brushes – A versatile tool for surface modification. Leibniz-Institut für Polymerforschung Dresden. [Link]
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ACS Publications. Surface Functionalization of 2D MXenes: Trends in Distribution, Composition, and Electronic Properties. ACS Publications. [Link]
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ResearchGate. Application of Microfluidics in Biosensors. ResearchGate. [Link]
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PSE Community.org. Special Issue “Micro and Nanotechnology: Application in Surface Modification”. PSE Community.org. [Link]
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MDPI. Recent Progress in the Applications of Langmuir–Blodgett Film Technology. MDPI. [Link]
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National Institutes of Health. Surface Modification to Improve Properties of Materials. NIH. [Link]
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Frontiers. Two-Dimensional Materials for Nanoelectronics. Frontiers. [Link]
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PubMed. Surface modification and biomolecule immobilization on polymer spheres for biosensing applications. PubMed. [Link]
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National Institutes of Health. Surface modification strategies and the functional mechanisms of gold nanozyme in biosensing and bioassay. NIH. [Link]
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ResearchGate. Characterization techniques of surface-modified or functionalized nanofillers. ResearchGate. [Link]
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Blacklight. Surface modification with polymer brushes via light-mediated polymerizations. Blacklight. [Link]
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NASA Technical Reports Server. Surface Characterization Techniques: An Overview. NASA. [Link]
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ACS Publications. Chemical Modification of Semiconductor Surfaces for Molecular Electronics. ACS Publications. [Link]
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Scrivener Publishing. Surface Modification Strategies for Fabrication of Nano-biodevices: A Critical Review. Scrivener Publishing. [Link]
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Controlled Radical Polymerization. Polymer brushes: surface-immobilized macromolecules. ACS Symposium Series. [Link]
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ResearchGate. Surface modification and creation of nano-objects for nanoelectronics. ResearchGate. [Link]
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ResearchGate. Advanced Characterisation Techniques for Nanostructures. ResearchGate. [Link]
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ResearchGate. Polymer Brushes as Functional, Patterned Surfaces for Nanobiotechnology. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Welcome to the technical support center for the synthesis of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, also known by its common synonym, 1,10-Bis(trimethoxysilyl)decane.[1] This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the yield and purity of this versatile organosilicon compound. As a key building block in materials science and a coupling agent in advanced applications, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Core Synthetic Strategy & Protocol
The most efficient and widely adopted method for synthesizing this molecule is the platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, offering high atom economy and generally clean conversion. However, success is contingent on meticulous control over reaction parameters.
Recommended Experimental Protocol
This protocol outlines a standard procedure for the synthesis on a laboratory scale.
Diagram of the Synthetic Workflow
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.
-
Reagent Charging: To a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, add purified 1,9-decadiene and the platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
-
Silane Addition: Begin stirring and gently heat the flask to 50-60°C. Add trimethoxysilane dropwise via the dropping funnel over 1-2 hours. An exotherm is expected; maintain the internal temperature below 90°C.
-
Reaction: After the addition is complete, heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction's progress by analyzing aliquots via GC or TLC to confirm the disappearance of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. If desired, the catalyst can be deactivated and precipitated using a small amount of activated carbon or a phosphine ligand, followed by filtration through a pad of Celite or silica gel.
-
Purification: Purify the crude product by vacuum distillation to remove unreacted starting materials and any low-boiling side products.
Reagent & Condition Summary
| Component | CAS Number | Molecular Weight | Typical Stoichiometry | Key Considerations |
| 1,9-Decadiene | 1647-16-1 | 138.25 g/mol | 1.0 equivalent | Must be free of sulfur or amine impurities. |
| Trimethoxysilane | 2487-90-3 | 122.22 g/mol | 2.0 - 2.2 equivalents | Highly moisture sensitive. Use freshly opened or distilled. |
| Platinum Catalyst | Varies | Varies | 5-20 ppm | Highly sensitive to poisons. |
| Condition | Value | Rationale | ||
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of methoxysilyl groups.[2][3] | ||
| Temperature | 60-100°C | Balances reaction rate against side reactions/catalyst degradation. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes?
A: Low yields are typically traced back to three areas: catalyst issues, reactant quality, or competing side reactions.
-
Catalyst Inactivity: The platinum catalyst is the heart of the reaction and is highly susceptible to poisoning. Trace amounts of sulfur, phosphorus, or amine compounds in your reactants or solvent can completely halt the reaction.
-
Solution: Use high-purity, hydrosilylation-grade 1,9-decadiene. If purity is uncertain, pass it through a plug of activated alumina before use. Ensure your trimethoxysilane is also of high purity.
-
-
Moisture Contamination: Trimethoxysilane and the final product readily hydrolyze in the presence of water. This leads to the formation of silanols, which then condense to form Si-O-Si linked oligomers and polymers instead of the desired product.[2][3][4]
-
Solution: Rigorously dry all glassware, solvents, and reactants. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.
-
-
Suboptimal Stoichiometry: An insufficient amount of trimethoxysilane will result in incomplete conversion, leaving behind the mono-adduct (1-trimethoxysilyl-dec-9-ene) as a major impurity.
-
Solution: Use a slight excess (5-10%) of trimethoxysilane to ensure the reaction goes to completion.
-
Q2: My post-reaction analysis (GC-MS, NMR) shows multiple unexpected peaks. What are these side products and how can I avoid them?
A: The primary side products in this hydrosilylation are the mono-adduct and isomers of the desired product.
-
Mono-adduct Formation: As mentioned above, this is due to incomplete reaction.
-
Mitigation: Increase reaction time, temperature (within limits), or catalyst loading. Using a slight excess of the silane is the most effective strategy.
-
-
Isomerization: The platinum catalyst can promote the isomerization of the terminal double bonds of 1,9-decadiene to internal double bonds. These internal olefins are significantly less reactive in hydrosilylation, effectively acting as a dead-end for that portion of the starting material.
-
Mitigation: This is highly dependent on the catalyst system. For simple terminal alkenes, Karstedt's catalyst is generally effective at minimizing isomerization. Avoid excessively high temperatures or prolonged reaction times after full conversion is reached.
-
-
Oligomers: Visible as a high-boiling or non-volatile residue, these are siloxane polymers formed from moisture contamination.
-
Mitigation: Strict adherence to anhydrous conditions is the only effective preventative measure.
-
Diagram of Main Reaction and Side Products
Caption: Synthetic pathways leading to the target product and common impurities.
Q3: How should I purify the final product for high-tech applications?
A: For applications requiring high purity, a two-step purification process is essential: catalyst removal followed by vacuum distillation.
-
Catalyst Removal: Platinum catalysts, even at ppm levels, can be detrimental to downstream applications. Filtration through a short plug of silica gel, Celite, or treatment with activated carbon is effective at adsorbing the platinum species.
-
Vacuum Distillation: This is the most effective method for separating the product from unreacted starting materials and the mono-adduct.
Table of Physical Properties for Purification
| Compound | Boiling Point (°C) | Notes |
| Trimethoxysilane | 102-104 | Easily removed at atmospheric or reduced pressure. |
| 1,9-Decadiene | 169-171 | Can be removed under moderate vacuum. |
| Product | ~160-165 °C @ 1 mmHg | Requires good vacuum for efficient distillation without degradation. |
| Mono-adduct | Intermediate | Will distill between 1,9-decadiene and the final product. Good fractional distillation is key. |
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use a different alkoxysilane, like trimethoxysilane (TEOS)? A: Yes, the corresponding tetraethoxy- derivative can be synthesized using triethoxysilane. However, be aware that the hydrolysis rate of ethoxysilanes is generally slower than methoxysilanes.[5] This makes them slightly more robust against trace moisture but may require slightly more forcing reaction conditions. The primary toxicity concern also shifts from methanol to ethanol upon hydrolysis.[2]
Q: What are the critical safety precautions for this synthesis? A: Trimethoxysilane is toxic and flammable. Its hydrolysis, and the hydrolysis of the final product, produces methanol, which is toxic and can cause blindness.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The hydrosilylation reaction can be exothermic, so controlled addition and temperature monitoring are crucial to prevent a runaway reaction.
Q: Which analytical techniques are best to confirm my product's identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the structure of the decane backbone and the presence and integration of the methoxy groups.
-
²⁹Si NMR: To directly observe the silicon environment and confirm complete reaction.
-
GC-MS: Ideal for assessing purity, quantifying starting materials, and identifying side products by their mass fragmentation patterns.
-
FTIR: To confirm the disappearance of the Si-H stretch (around 2150 cm⁻¹) from the starting silane and the C=C stretch (around 1640 cm⁻¹) from the diene.
References
-
PubChem. (n.d.). Tetramethoxysilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Tetramethyl orthosilicate. Retrieved from [Link]
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- Artaki, I., Bradley, M., et al. (1985). NMR and Raman study of the hydrolysis reaction in sol-gel processes. The Journal of Physical Chemistry.
-
Zhao, G. (1996). Synthesis of organosilicon compounds. UNT Digital Library. Retrieved from [Link]
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how to control the hydrolysis rate of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Welcome to the technical support guide for 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane. This document provides in-depth guidance for researchers, scientists, and drug development professionals on controlling the hydrolysis of this versatile bis-silane.
A Note on Nomenclature
The systematic IUPAC name This compound (CAS Number: 122185-09-5) can be cumbersome for daily lab use. This molecule is more commonly known in literature and commercial settings as 1,10-Bis(trimethoxysilyl)decane .[1] For clarity, this guide will refer to it by its common name. Its structure, (CH₃O)₃Si-(CH₂)₁₀-Si(OCH₃)₃, consists of two trimethoxysilyl groups linked by a flexible ten-carbon decane chain. This structure is key to its function in forming stable, self-assembled monolayers and robust crosslinked networks.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reactions I need to control?
A1: There are two primary, sequential reactions you must manage: hydrolysis and condensation .[2][3][4]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms react with water to form silanol groups (-OH) and methanol (CH₃OH) as a byproduct. This reaction is the necessary first step for activating the molecule.
-
Condensation: The newly formed, reactive silanol groups then react with each other (or with silanols on a substrate) to form stable siloxane bonds (Si-O-Si), releasing water or methanol in the process.[2]
Uncontrolled, these reactions can lead to premature gelling and an unusable product. The key to successful application is to manage the rate of hydrolysis to ensure silanols are available when needed, without allowing excessive condensation in the solution.
Q2: How can I precisely control the rate of hydrolysis?
A2: The hydrolysis rate is not linear and is exquisitely sensitive to several factors. You can manipulate these to either accelerate the reaction or extend the solution's pot life.
| Factor | To Accelerate Hydrolysis (Faster Reaction) | To Decelerate Hydrolysis (Longer Pot Life) | Causality (Why it Works) |
| pH | Acidic (pH 3–5) or Basic (pH > 8)[5][6][7] | Neutral (pH ≈ 7)[5] | Both H⁺ and OH⁻ ions catalyze the reaction. Acids protonate the methoxy group, making it a better leaving group, while bases enable direct nucleophilic attack on the silicon atom.[3][8] The rate is at a minimum around neutral pH. |
| Water Concentration | Stoichiometric excess of water[2] | Sub-stoichiometric or minimal water | Water is a primary reactant. Increasing its concentration drives the reaction forward according to Le Châtelier's principle. However, too much water can inhibit the reaction by reducing silane solubility.[2] |
| Temperature | Increase temperature (e.g., 40-50°C) | Decrease temperature (e.g., 4-10°C) | Like most chemical reactions, hydrolysis has a positive activation energy. Increasing thermal energy increases the rate of molecular collisions and successful reaction events.[5] |
| Solvent | Use a water-miscible co-solvent (e.g., ethanol, isopropanol) | Use a less polar solvent or work neat (if possible) | A co-solvent improves the solubility of the nonpolar bis-silane in the aqueous phase, increasing the effective concentration of reactants and facilitating the reaction.[5] |
| Catalyst | Add an acid (e.g., acetic acid) or base (e.g., ammonia) | Use a buffer system to maintain neutral pH | External catalysts provide a more controlled and potent alternative to relying on pH alone for rate modulation.[9] |
Q3: My solution is turning into a gel almost instantly. What's happening and how do I fix it?
A3: This is a classic case of runaway condensation, which typically occurs when hydrolysis proceeds too quickly and uncontrollably. The high concentration of reactive silanols leads to rapid formation of a 3D siloxane network, i.e., a gel.
Immediate Corrective Actions:
-
Check the pH: Your solution is likely too acidic or too basic. Adjust the pH towards neutral (6.5-7.5) to dramatically slow both hydrolysis and condensation rates.[10]
-
Reduce Temperature: Immediately place your solution in an ice bath. This will significantly slow down the reaction kinetics.
-
Dilute: If possible, dilute the solution with your chosen solvent (e.g., ethanol). This reduces the concentration of reactive species, making condensation less probable.
Preventative Measures for Future Experiments:
-
Use a two-step hydrolysis procedure: First, hydrolyze with a sub-stoichiometric amount of water under controlled conditions to generate soluble oligomers, then add the remaining water just before application.[3]
-
Control your water addition: Add water dropwise to the silane solution (which is dissolved in a co-solvent) rather than adding the silane to water. This prevents localized high concentrations of water that can trigger rapid reactions.
-
Work with pre-hydrolyzed, stabilized solutions: For some applications, you can prepare a stock solution at a mildly acidic pH (e.g., pH 5) where hydrolysis is favored but condensation is slower, and store it cold.[11]
Q4: How do I know if my silane has hydrolyzed effectively before I use it?
A4: Visual inspection is unreliable. You need analytical techniques to confirm the chemical change.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a highly effective method. Monitor the disappearance of the strong Si-O-C stretch (around 1080-1100 cm⁻¹) and the appearance of a broad Si-OH stretch (around 920 cm⁻¹ and a broader band at 3200-3700 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the decrease of the methoxy (-OCH₃) signal and the appearance of the methanol (CH₃OH) byproduct. ²⁹Si NMR is even more powerful as it can directly track the conversion of the initial silane species to hydrolyzed and condensed species.[12][13]
-
Gas Chromatography (GC): You can quantify the amount of methanol byproduct released into the solution, which directly correlates to the extent of hydrolysis.[9]
Troubleshooting Guide
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy/precipitates | Excessive condensation forming insoluble high-molecular-weight polymers. | Lower the pH to < 4 (this favors hydrolysis over condensation), reduce silane concentration, or use more co-solvent to improve solubility.[11] |
| Inconsistent surface coating/adhesion | Incomplete or non-uniform hydrolysis. The silane is not fully "activated" before application. | Increase hydrolysis time, adjust pH to 4-5, or slightly increase temperature. Ensure vigorous stirring during hydrolysis.[5][10] |
| Short pot life / working time | Hydrolysis and condensation rates are too high for your process window. | Work at a lower temperature, adjust pH closer to 7, and prepare the solution immediately before use. Avoid preparing large batches far in advance.[14][15] |
| Phase separation (oily layer forms) | Poor solubility of the bis-silane in the aqueous solution. | Increase the amount of alcohol co-solvent (e.g., move from a 95:5 ethanol:water mix to 80:20). Ensure the solution is well-mixed. |
Experimental Protocols
Protocol A: Controlled Hydrolysis for Stable Working Solutions
This protocol is designed to create a solution with a longer pot life, suitable for dip-coating or spin-coating applications where stability is key.
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: Add glacial acetic acid dropwise to the solvent mixture until the pH is stable at 4.5–5.0. This pH condition favors hydrolysis while minimizing the rate of condensation.[11]
-
Silane Addition: In a separate, dry vessel, measure the required amount of 1,10-Bis(trimethoxysilyl)decane. Add the silane to the pH-adjusted solvent to achieve the desired final concentration (typically 1-2% by volume). Crucially, add the silane to the solvent, not the other way around.
-
Hydrolysis Reaction: Stir the solution at room temperature for at least 1-2 hours before use. For maximum stability, the solution can be stored at 4°C for up to 24 hours.
-
Application: Use the hydrolyzed silane solution as required for your surface treatment protocol.
Protocol B: Accelerated Hydrolysis for Rapid Curing
This protocol is for applications like adhesives or rapid sol-gel formation where fast reaction and crosslinking are desired.
-
Solution Preparation: Prepare a solution of 1,10-Bis(trimethoxysilyl)decane in a suitable co-solvent like isopropanol (e.g., to a 5% concentration).
-
Water & Catalyst Addition: In a separate vessel, prepare an aqueous solution with a pH adjusted to ~9-10 using ammonium hydroxide.
-
Initiation: Just moments before application, add the basic water solution to the silane/isopropanol mixture with vigorous stirring. The amount of water should be in stoichiometric excess relative to the methoxy groups.
-
Application: Apply the mixture immediately to the substrate or mold. The high pH will catalyze both hydrolysis and condensation very rapidly, leading to a quick cure time.[2][3]
References
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
-
XJY Silicones. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? XJY Silicones Website. [Link]
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [https://www.tandfonline.com/doi/abs/10.1163/156856192X009 Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [Link]
-
Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Molecular characterization of composite interfaces. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest Website. [Link]
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Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest Website. [Link]
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Sabzi, M., et al. (2018). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. Applied Surface Science. [Link]
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Gallego, I., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
Xie, Y., et al. (2010). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. [Link]
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Vrancken, K. C., et al. (1995). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [Link]
-
Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [Link]
-
Coad, J. (2023). What is the shelf-life of A Silane Coupling Agent? Coadtech. [Link]
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Yoshihara, K., et al. (2015). Effectiveness and stability of silane coupling agent incorporated in 'universal' adhesives. PubMed. [Link]
-
Al-Oweini, R., et al. (2014). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PMC. [Link]
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Nishiyama, N., et al. (1991). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. [Link]
-
Arkles, B., et al. (1991). Stable, Water-Borne Silane Coupling Agents. ResearchGate. [Link]
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Donaphon, B., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agent. Gelest Website. [Link]
-
Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Shin-Etsu Silicone Website. [Link]
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Carcel, C., et al. (2007). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate. [Link]
- Dale, W. J., & Gordon, D. J. (1983). Hydrolysis of alkoxysilanes.
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
CAS Common Chemistry. (n.d.). 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. CAS. [Link]
-
PubChem. (n.d.). 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. PubChem. [Link]nih.gov/compound/92506)
Sources
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- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. gelest.com [gelest.com]
- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
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- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility issues of 1,10-Bis-Trimethoxysilyl Decane in common organic solvents
Welcome to the technical support guide for 1,10-Bis(Trimethoxysilyl) Decane (CAS No. 122185-09-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility and handling challenges associated with this versatile hydrophobic crosslinking agent. Here, we provide field-proven insights and detailed protocols to ensure the successful application of this unique bis-silane in your experiments.
Understanding the Molecule: A Dual Personality
1,10-Bis(Trimethoxysilyl) Decane possesses a unique structure that dictates its solubility behavior. It consists of a long, non-polar C10 alkyl chain, which makes it inherently hydrophobic, flanked by two polar trimethoxysilyl head groups.[1] These head groups are the reactive sites, capable of hydrolyzing in the presence of water to form silanols (Si-OH).[2] This dual nature—a greasy middle and reactive, polar ends—is the primary source of solubility challenges. The key to successful dissolution is to accommodate both the hydrophobic chain and the moisture-sensitive silyl ethers.
Frequently Asked Questions (FAQs)
Q1: I tried dissolving 1,10-Bis(Trimethoxysilyl) Decane in my solvent, but it's oily or immiscible. Why?
A1: This is a classic polarity mismatch. The long decane chain requires a non-polar or moderately polar solvent to be effectively solvated. Highly polar solvents like water, methanol, or acetonitrile will not sufficiently solubilize the C10 backbone, leading to phase separation.
Q2: My 1,10-Bis(Trimethoxysilyl) Decane dissolved initially, but now the solution is cloudy, has a precipitate, or has turned into a gel. What happened?
A2: This is the most common issue and is almost always caused by unintentional hydrolysis and condensation of the trimethoxysilyl groups.[3] Trace amounts of water in your solvent or from atmospheric moisture can initiate a chain reaction. The methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol.[4][5] These silanol groups are highly reactive and will condense with each other to form stable siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers that are insoluble and precipitate or gel out of solution.[3][6]
Q3: What are the best solvents for dissolving and storing 1,10-Bis(Trimethoxysilyl) Decane?
A3: The best solvents are anhydrous (dry) and relatively non-polar. Common choices include tetrahydrofuran (THF), toluene, hexane, or chloroform. For applications requiring some polarity, dry acetone or isopropanol may be used, but the risk of hydrolysis is higher. Always use solvents with the lowest possible water content (ideally <50 ppm).
Q4: Can I use this silane in an aqueous or alcohol-based system?
A4: Yes, but not for long-term storage. The purpose of using it in such systems is typically to intentionally hydrolyze the silane to form reactive silanols for surface modification or sol-gel processes.[2][7] In these cases, the solution must be prepared immediately before use. The rate of hydrolysis and condensation is highly pH-dependent, with acidic conditions (pH 3-5) generally favoring a more controlled hydrolysis over rapid condensation.[8]
In-Depth Troubleshooting Guide
Problem 1: Poor Initial Dissolution
-
Root Cause A: Incorrect Solvent Choice. The solvent is too polar to solubilize the C10 alkyl chain.
-
Solution: Switch to a less polar, aprotic solvent. Refer to the solvent compatibility table below.
-
-
Root Cause B: Low Quality or Wet Solvent. The solvent contains an unacceptable level of water, initiating premature hydrolysis.
-
Solution: Use a new bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation) before use. Store solvents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Root Cause C: Insufficient Agitation or Low Temperature. The kinetics of dissolution may be slow.
-
Solution: Use a magnetic stirrer or vortex mixer to provide adequate agitation. Gentle warming (e.g., to 30-40°C) can also aid dissolution, but be cautious as this can also accelerate any potential hydrolysis.[8]
-
Table 1: Solvent Suitability for 1,10-Bis(Trimethoxysilyl) Decane
| Solvent Class | Examples | Suitability for Stable Solutions | Notes |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Excellent | Must be anhydrous. Ideal for long-term storage. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Excellent | Must be anhydrous. Prone to peroxide formation; use fresh. |
| Chlorinated | Chloroform, Dichloromethane | Good | Must be anhydrous and stabilized. |
| Ketones | Acetone, MEK | Fair to Poor | Use only anhydrous grade for immediate applications. Higher risk of hydrolysis. |
| Alcohols | Isopropanol, Ethanol | Poor (for storage) | Will react. Use only for controlled, immediate hydrolysis reactions. |
| Highly Polar | Water, Methanol, Acetonitrile | Not Suitable | Will cause rapid hydrolysis and condensation. |
Problem 2: Solution Instability (Cloudiness, Precipitation, Gelation)
This is a chemical reaction, not just a physical solubility issue. The troubleshooting workflow below can help diagnose and solve the problem.
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting flowchart for unstable silane solutions.
The Chemistry of Instability: Hydrolysis and Condensation
The instability of alkoxysilane solutions in the presence of water is a well-understood chemical process involving two primary steps.[4][9]
-
Hydrolysis: A water molecule attacks the silicon atom, displacing a methoxy group to form a silanol (Si-OH) and releasing a molecule of methanol. This can happen up to six times per molecule of 1,10-Bis(Trimethoxysilyl) Decane.[10]
-
Condensation: Two silanol groups react with each other to form a very stable siloxane bond (Si-O-Si) and release a molecule of water.[4][7] This process builds larger and larger molecules (oligomers/polymers), which eventually become insoluble.
Diagram 2: Reaction Pathway of Silane Hydrolysis and Condensation
Caption: The two-step process of silane solution degradation.
Recommended Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (e.g., 1% w/v in Toluene)
This protocol is designed to create a solution suitable for storage and subsequent use in moisture-sensitive applications.
-
Materials Preparation:
-
1,10-Bis(Trimethoxysilyl) Decane (fresh bottle, stored under inert gas).
-
Anhydrous Toluene (<50 ppm H₂O).
-
Oven-dried glassware (e.g., volumetric flask, syringe, magnetic stir bar).
-
Inert atmosphere source (Nitrogen or Argon gas line).
-
-
Procedure:
-
Assemble the glassware while still hot and allow it to cool under a stream of inert gas or in a desiccator.
-
Place a magnetic stir bar into the volumetric flask.
-
Using a gas-tight syringe, add the desired volume of anhydrous toluene to the flask under a positive pressure of inert gas.
-
Weigh the required amount of 1,10-Bis(Trimethoxysilyl) Decane in a separate, dry, sealed vial.
-
Using a clean, dry syringe, quickly add the silane to the stirring toluene.
-
Seal the flask immediately with a septum or ground glass stopper.
-
Stir at room temperature until the solution is completely clear.
-
For long-term storage, seal the flask with paraffin film, and store in a refrigerator or freezer inside a secondary container with desiccant.
-
Protocol 2: Small-Scale Solubility Screening
This protocol helps determine the best solvent for a specific application.
-
Materials:
-
1,10-Bis(Trimethoxysilyl) Decane.
-
A selection of candidate anhydrous solvents (e.g., Toluene, THF, Hexane, Acetone).
-
Small, dry vials (e.g., 2 mL) with screw caps.
-
Micropipettes.
-
-
Procedure:
-
In an inert atmosphere glovebox or on a bench with a nitrogen purge, add 1 mL of each candidate solvent to a separate labeled vial.
-
Add 10 mg of 1,10-Bis(Trimethoxysilyl) Decane to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Observe initial solubility at room temperature. Note any immiscibility, cloudiness, or undissolved material.
-
For any solvents that do not show complete dissolution, gently warm the vial to ~40°C and observe again.
-
Allow the vials to stand at room temperature for 24 hours and re-examine. Note any signs of precipitation or gelation, which indicates solvent incompatibility or moisture contamination.
-
References
- Chojnowski, J. (2011). Siloxane Bond: Formation and Cleavage. In Silicon-Containing Polymers (pp. 1-84). Springer Netherlands. [Link not available]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Khamkummoun, P., et al. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 14(19), 4057. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
- Schmidt, H. (1989). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of the European Ceramic Society, 5(5), 317-326.
-
Gelest, Inc. (n.d.). Aqueous Systems & Water-borne Silanes. [Link]
Sources
- 1. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. tandfonline.com [tandfonline.com]
preventing premature gelation in 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane solutions
Document ID: TSD-4TMD-PG-2601
Version: 1.0
Introduction: Understanding and Mastering Your Bis-Silane System
Welcome to the technical support guide for 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (CAS No. 122185-09-5), hereafter referred to as 4TMD. This molecule is a valuable bifunctional organosilicon compound, prized for its role as a self-assembling monolayer precursor, surface modifier, and cross-linking agent in advanced materials and microelectronics.[1]
The very reactivity that makes 4TMD effective—the presence of two trimethoxysilyl groups—also presents its primary handling challenge: the propensity for premature gelation. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical troubleshooting strategies to prevent uncontrolled polymerization, ensuring reproducible and successful experimental outcomes. We will delve into the mechanisms of gelation, provide direct answers to common problems, and outline validated protocols for solution preparation and stability monitoring.
Section 1: The Chemistry of Premature Gelation
Premature gelation is the result of a well-understood chemical pathway known as the sol-gel process .[2] This process occurs in two primary, often simultaneous, stages: hydrolysis and condensation .[3][4]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms of the 4TMD molecule react with water (even trace amounts) to form silanol groups (-OH) and release methanol as a byproduct.[3][5]
-
Condensation: The newly formed, highly reactive silanol groups then react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[6][7]
As these condensation reactions continue, oligomers form and grow. When these oligomers link together extensively, they create a three-dimensional network that spans the entire solution, causing it to transition from a low-viscosity liquid (a "sol") to a solid-like material (a "gel").
dot digraph "Gelation_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: The two-step chemical pathway from 4TMD monomer to a cross-linked gel network.
The rate and nature of this process are critically dependent on several factors, which form the basis of our control strategies.
| Factor | Effect on Gelation Rate | Scientific Rationale |
| Water Concentration | Increases | Water is a primary reactant in the hydrolysis step. Excess water drives the equilibrium towards silanol formation, accelerating the entire process.[3][4] |
| pH | Minimal at pH ~7, Increases at acidic and basic pH | Both acid and base catalyze hydrolysis and condensation.[6] However, the structure of the resulting polymer differs. Basic conditions (pH > 7) favor rapid condensation and highly branched clusters, leading to faster gelation. Acidic conditions (pH 4-5) favor hydrolysis over condensation, resulting in more linear, stable oligomers.[8] |
| Temperature | Increases | Higher temperatures increase the kinetic energy of the molecules, accelerating the rates of both hydrolysis and condensation reactions. |
| Solvent | Varies | Protic solvents (e.g., ethanol) can participate in reactions. Anhydrous, aprotic solvents are preferred to limit the water source. The solvent also affects the solubility of forming oligomers.[9] |
| Catalysts | Increases | In addition to H⁺ and OH⁻, other species like amines or certain metal compounds can catalyze the reactions.[10] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My 4TMD solution became viscous or turned into a solid gel almost immediately after I added it to my solvent. What went wrong?
A1: This indicates extremely rapid hydrolysis and condensation. The most likely causes are:
-
Excessive Water: The primary culprit is often the use of non-anhydrous solvents or glassware that was not properly dried. Even solvents with seemingly low water content (e.g., 0.05%) can introduce a significant molar excess of water relative to the silane.
-
Basic pH Conditions: If your solvent system or substrate has a basic character (pH > 8), it will strongly catalyze the condensation reaction, leading to rapid gelation.[6]
-
High Temperature: Preparing the solution at elevated temperatures will dramatically accelerate the reaction rates.
Immediate Corrective Actions:
-
Discard the gelled solution. It is not recoverable.
-
Thoroughly oven-dry all glassware before use.
-
Switch to a fresh, sealed bottle of a high-purity anhydrous solvent (e.g., toluene, THF, or anhydrous ethanol).
-
Prepare the solution at room temperature or in an ice bath to dissipate any heat of dissolution.
Q2: I prepared a solution that looked fine initially, but it became cloudy and hazy after a few hours/days. Can I still use it?
A2: The solution is likely unusable for applications requiring molecular-level uniformity, such as self-assembling monolayers. The haziness is caused by the formation of insoluble oligomers and colloidal particles, which are precursors to a full gel.[9][11]
-
Probable Cause: This is a slower version of the rapid gelation problem, typically caused by trace amounts of water and atmospheric moisture ingress over time. The methoxy groups in 4TMD are more reactive than those in ethoxy or larger alkoxy silanes, making it particularly sensitive.[8]
-
Prevention Strategy:
-
Prepare silane solutions immediately before use.[12]
-
If storage is necessary, store the solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and place it in a refrigerator (~4°C) to slow the condensation process.
-
Consider adding a small amount of an acid stabilizer, such as acetic acid, to maintain a pH between 4 and 5. This slows the condensation step significantly.[7][8]
-
Q3: My experimental results are inconsistent from one day to the next, even though I follow the same procedure. Why?
A3: Inconsistency is often traced back to subtle environmental variables that affect the silane's stability.
-
Atmospheric Humidity: The most common cause. A high-humidity day will introduce more water into your solvents and reaction vessels than a dry day, leading to faster and more extensive oligomerization before your experiment even begins.
-
Solvent Quality: Using different lots of solvents or a bottle that has been opened multiple times can lead to variations in water content.
-
Solution Age: A freshly prepared solution will behave differently than one that is several hours old, as oligomerization will have already begun.
Solutions for Reproducibility:
-
Control the Atmosphere: Whenever possible, handle the 4TMD and prepare solutions in a controlled, low-humidity environment like a glovebox or under a stream of dry nitrogen.[9]
-
Standardize Solution Preparation: Always use a fresh, sealed bottle of anhydrous solvent. Prepare only the amount of solution needed for the day's experiments.
-
Implement a Workflow: Create a standardized workflow diagram to ensure every step is performed consistently.
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Caption: A decision workflow for troubleshooting common 4TMD solution instability issues.
Section 3: Frequently Asked Questions (FAQs)
Q: How should I store pure, undiluted 4TMD? A: Store the original container tightly sealed in a cool, dry, dark place. A refrigerator is suitable. Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing inside.
Q: Can I use ethanol as a solvent? It's required for my application. A: Yes, but with extreme caution. Use absolute, anhydrous ethanol (200 proof). Be aware that ethanol is a protic solvent and can participate in esterification reactions with silanol groups.[6] Furthermore, the hydrolysis byproduct (methanol) will be present with the solvent (ethanol), which can complicate reaction kinetics. Solutions in anhydrous ethanol will have a limited working life and should be used immediately.
Q: How can I monitor my solution to detect the early stages of gelation? A: For rigorous quality control, you can employ several analytical techniques:
-
Dynamic Light Scattering (DLS): This technique is highly sensitive to the formation of small aggregates and can detect the onset of oligomerization long before visible haziness appears.[11][13]
-
Viscometry: A simple increase in the solution's viscosity over time is a direct indicator of polymer growth.
-
Spectroscopy (FTIR/NMR): In-situ FTIR or NMR can be used to monitor the disappearance of Si-O-CH₃ bonds and the appearance of Si-O-Si bonds, providing a quantitative measure of the reaction progress.[5][14]
Q: Is it better to use acidic or basic conditions for my surface treatment application? A: For preparing the treatment solution, it is almost always better to work under mildly acidic conditions (pH 4-5) to maximize the solution's pot life. During the actual surface application and curing step, a catalyst or a change in conditions (e.g., heating) can be used to drive the final condensation and covalent bonding to the substrate.[4][12]
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized 4TMD Stock Solution in an Aprotic Solvent
Objective: To prepare a 1% (v/v) stock solution of 4TMD in anhydrous toluene with a stable working life of several hours.
Materials:
-
This compound (4TMD)
-
Anhydrous Toluene (≤50 ppm H₂O)
-
Glacial Acetic Acid
-
Oven-dried volumetric flask and magnetic stir bar
-
Argon or Nitrogen gas line
-
Micropipettes and syringes
Procedure:
-
Place a 100 mL volumetric flask containing a magnetic stir bar in an oven at 120°C for at least 2 hours.
-
Remove the flask and allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Using a syringe, add 95 mL of anhydrous toluene to the flask.
-
Add 10 µL of glacial acetic acid to the toluene and stir for 1 minute. This will adjust the pH to the stable acidic range.
-
Carefully add 1.0 mL of 4TMD to the stirring solvent.
-
Continue flushing the headspace of the flask with inert gas, then seal it tightly with a septum or ground glass stopper.
-
Stir for 5 minutes to ensure homogeneity.
-
Store the solution at 4°C if not for immediate use. Allow it to warm to room temperature before use.
Protocol 2: Quality Control - Monitoring for Oligomer Formation via Turbidity
Objective: To perform a simple, qualitative check for the onset of aggregation in a prepared 4TMD solution.
Materials:
-
Prepared 4TMD solution
-
UV-Vis Spectrophotometer or a dedicated Turbidimeter
-
Matched cuvettes (e.g., quartz or glass)
Procedure:
-
Immediately after preparing the 4TMD solution (as per Protocol 1), take a baseline measurement.
-
Calibrate the spectrophotometer with the pure, anhydrous solvent used for the solution.
-
Fill a cuvette with the 4TMD solution and measure the absorbance (or scattering) at a wavelength where the components do not absorb, typically in the visible range (e.g., 600 nm). This is your T=0 reading.
-
Record the initial absorbance value. It should be very close to zero for a perfectly clear solution.
-
Before each use of the solution, or at set time intervals (e.g., every 30 minutes), repeat the measurement.
-
Interpretation: A statistically significant increase in the absorbance/scattering value indicates the formation of light-scattering particles (oligomers/colloids). A pre-determined threshold for this increase should be set as a quality control limit, beyond which the solution should be discarded.
References
- Title: Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy Source: Journal of Adhesion Science and Technology URL
- Title: HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE Source: Journal of Non-Crystalline Solids URL
- Source: Gelest, Inc.
- Source: Polymers (Basel)
- Title: How does a Silane Coupling Agent Work?
- Title: Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- Title: Troubleshooting incomplete silanization of surfaces Source: Benchchem URL
- Title: Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering Source: Gels URL
- Title: this compound Source: Vulcanchem URL
- Title: Troubleshooting guide for inconsistent octyl-silanetriol coatings Source: Benchchem URL
- Title: Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution Source: ResearchGate URL
- Title: Influence of sol–gel conditions on the final structure of silica-based precursors Source: Journal of Sol-Gel Science and Technology URL
- Title: Sol-gel process Source: Wikipedia URL
- Title: THE INFLUENCE OF PARAMETERS IN SILICA SOL-GEL PROCESS Source: BULLETIN OF TRANSILVANIA UNIVERSITY OF BRASOV URL
Sources
- 1. This compound (122185-09-5) for sale [vulcanchem.com]
- 2. Sol–gel process - Wikipedia [en.wikipedia.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. webbut.unitbv.ro [webbut.unitbv.ro]
- 8. gelest.com [gelest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (CAS No. 122185-09-5), also known as 1,10-Bis(trimethoxysilyl)decane. This document offers practical, field-proven insights to address common challenges encountered during the purification of this moisture-sensitive organosilicon compound.
I. Compound Profile and Purification Overview
This compound is a colorless and transparent liquid with a molecular formula of C₁₆H₃₈O₆Si₂ and a molecular weight of 382.65 g/mol .[1] It is classified as a trialkoxysilane and is utilized in applications such as self-assembly materials and micro/nanoelectronics.[1] The primary challenge in its purification is the high sensitivity of the trimethoxysilyl groups to moisture, which can lead to hydrolysis and the formation of silanol and siloxane impurities.
This guide will focus on two primary purification techniques: fractional vacuum distillation and preparative column chromatography. The choice between these methods will depend on the nature of the impurities and the required final purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122185-09-5 | [1] |
| Molecular Formula | C₁₆H₃₈O₆Si₂ | [1] |
| Molecular Weight | 382.65 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Purity (Typical) | ≥97% | [2] |
II. FAQs: Handling and Storage
Q1: My sample of this compound has turned cloudy. What is the cause and can it be reversed?
A1: Cloudiness is a strong indicator of hydrolysis. The trimethoxysilyl groups have reacted with ambient moisture to form insoluble silanols and siloxane oligomers. This process is generally irreversible. To prevent this, strict anhydrous handling techniques are paramount. Always handle the compound under an inert atmosphere (e.g., argon or dry nitrogen) and use dry solvents and glassware.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. A refrigerator (2-8°C) is suitable for long-term storage.[5] Ensure the container is made of a material that will not introduce contaminants.
Q3: Can I use standard laboratory solvents for my experiments?
A3: It is crucial to use anhydrous solvents for all procedures involving this compound. Solvents should be dried using appropriate methods, such as distillation from a suitable drying agent or by passing them through a column of activated molecular sieves.[3]
III. Troubleshooting Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is an effective method for separating this compound from non-volatile impurities or those with significantly different boiling points. Due to its high molecular weight, distillation must be performed under reduced pressure to prevent thermal decomposition.
Q4: I am observing bumping or unstable boiling during distillation. How can I resolve this?
A4: This is a common issue when distilling high-boiling liquids under vacuum. Ensure smooth boiling by using a magnetic stir bar or by introducing a fine stream of dry nitrogen through a capillary. This provides nucleation sites for even boiling.
Q5: My purified product is still showing signs of hydrolysis after distillation. What could be the cause?
A5: This suggests the presence of moisture in your distillation setup. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. Check for leaks in your vacuum system, as these can introduce atmospheric moisture. It is also possible that the starting material was already partially hydrolyzed; in this case, distillation will remove non-volatile siloxanes, but may not remove all related impurities.
Q6: I am having difficulty separating my product from a close-boiling impurity. What are my options?
A6: If an impurity has a boiling point close to that of your product, a standard distillation setup may not provide sufficient separation. You will need to use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases in the column.
Experimental Protocol: Fractional Vacuum Distillation (Recommended Starting Point)
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short-path distillation head, a condenser, and a receiving flask. All glassware must be oven-dried and assembled under a flow of inert gas.
-
Sample Loading: Transfer the crude this compound to the distillation flask under a counterflow of inert gas. Add a magnetic stir bar.
-
Degassing: With stirring, slowly reduce the pressure to remove any dissolved gases and low-boiling impurities.
-
Collection and Storage: Collect the purified product in a pre-weighed, dry flask under an inert atmosphere. Store immediately as described in the handling and storage section.
Sources
Technical Support Center: Troubleshooting Surface Coatings with 1,10-Bis-Trimethoxysilyl Decane
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,10-Bis-Trimethoxysilyl Decane (BTMD). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve uniform, robust, and high-quality surface coatings. As a bis-silane, BTMD offers superior crosslinking capabilities, leading to more stable and hydrolytically resistant films compared to traditional monosilanes. However, its dual-functionality requires careful control over the deposition process.
Part 1: Core Directive - Understanding BTMD Coatings
1,10-Bis-Trimethoxysilyl Decane is a unique molecule with a trimethoxysilyl group at each end of a ten-carbon aliphatic chain. This structure allows it to form covalent bonds with hydroxylated surfaces and to create a highly crosslinked, self-assembled monolayer (SAM). The resulting surface is hydrophobic and serves as a stable barrier.[1] The key to a successful coating lies in managing the two critical reaction steps: hydrolysis of the methoxy groups to form reactive silanols, and the subsequent condensation of these silanols with surface hydroxyl groups and with each other.
Part 2: Scientific Integrity & Logic - A Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the coating process.
Issue 1: The Coated Surface Appears Hazy, Oily, or has White Patches
Question: I've coated my substrate, but instead of a clear, uniform layer, I see a hazy or oily film with some white residue. What went wrong?
Answer: This is the most common issue and is almost always due to uncontrolled polymerization of the BTMD in your solution before it has a chance to assemble on the substrate surface. The white, hazy residue consists of polysiloxane aggregates that have precipitated out of solution and physically deposited onto your surface, rather than covalently bonding to it.
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution & Protocol |
| Excess Water in Solvent | Water is necessary for the hydrolysis of the trimethoxysilyl groups into reactive silanols. However, an excess of water will accelerate the condensation of these silanols in the solution, leading to the formation of oligomers and polymers that precipitate. | Use anhydrous solvents (e.g., toluene, anhydrous ethanol) as your starting point. The residual layer of adsorbed water on a properly hydroxylated substrate is often sufficient to initiate the surface reaction. If you find the reaction is too slow, you can add a controlled amount of water (e.g., 1-5 µL per 100 mL of solvent). |
| Overly Concentrated Silane Solution | A high concentration of BTMD increases the likelihood of intermolecular reactions in the bulk solution, which competes with the desired surface reaction. | For SAM formation, a dilute solution is critical. Start with a concentration of 0.5% to 2% (v/v) BTMD in your chosen anhydrous solvent. It is often better to start at the lower end of this range. |
| Contaminated or Old Reagent | If the BTMD has been exposed to atmospheric moisture, it may have already partially hydrolyzed and polymerized in the storage bottle. | Always store BTMD under an inert atmosphere (e.g., nitrogen or argon) and use a syringe to extract the liquid. If the reagent is old or has been improperly stored, it is best to use a fresh bottle. |
Experimental Workflow: Optimizing BTMD Deposition
Caption: A typical workflow for creating a BTMD coating.
Issue 2: The Coating Has Poor Adhesion and Can Be Easily Scratched or Wiped Off
Question: My BTMD coating looks good initially, but it fails a simple scratch or tape test. How can I improve its durability?
Answer: Poor adhesion indicates a failure to form a sufficient density of covalent bonds between the silane and the substrate. This can be due to an improperly prepared surface or an incomplete curing process. The strength of bis-silane films comes from extensive crosslinking, which requires proper conditions to form.[2]
Root Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution & Protocol |
| Insufficient Surface Hydroxylation | The trimethoxysilyl groups of BTMD react with hydroxyl (-OH) groups on the substrate surface. If the density of these groups is low, the coating will be weakly anchored. | Aggressive Surface Activation is Key. For glass or silicon substrates, a fresh Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV/Ozone treatment for 10-15 minutes is highly recommended to generate a high density of surface hydroxyls. |
| Organic Contaminants on the Surface | A layer of organic residue will physically block the BTMD from reaching the reactive hydroxyl sites on the substrate. | Before hydroxylation, perform a thorough cleaning of your substrate. A typical procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water (15 minutes each). |
| Incomplete Curing | The final step of curing is crucial for driving the condensation reactions to completion. This forms robust Si-O-Si bonds both at the substrate interface and between adjacent BTMD molecules, creating a stable, crosslinked network. | After rinsing off the excess silane, cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This thermal energy is necessary to remove water and drive the condensation reactions. For temperature-sensitive substrates, curing under vacuum at a lower temperature for a longer period can be an alternative. |
The Role of Curing in Film Formation
Caption: Curing transforms weak hydrogen bonds into strong covalent bonds.
Part 3: Visualization & Formatting - FAQs
Q1: What makes a bis-silane like BTMD different from a more common monosilane like octadecyltrimethoxysilane (OTMS)?
A1: The key difference is the presence of two trimethoxysilyl groups. This allows BTMD to act as a crosslinking agent, forming bonds with the surface and with neighboring BTMD molecules. This results in a more densely packed and hydrolytically stable film compared to the monolayers formed by monosilanes.[3] The long decane chain ensures the surface remains highly hydrophobic.
Q2: How can I confirm that I have a good quality coating?
A2: There are several methods to characterize your BTMD coating:
-
Water Contact Angle: This is the simplest and most direct measure of hydrophobicity. A successful BTMD coating should yield a static water contact angle of over 100 degrees.
-
Atomic Force Microscopy (AFM): AFM can provide a topographical map of your surface. A good coating will appear smooth with very few aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of your surface, showing the presence of silicon and carbon from the BTMD.
Q3: Is the hydrolysis of BTMD sensitive to pH?
A3: Yes, like other alkoxysilanes, the hydrolysis of BTMD is catalyzed by both acid and base. The reaction is slowest at a neutral pH of around 7. For solution deposition methods, it is generally recommended to perform the reaction without pH modifiers to prevent accelerating the bulk polymerization in the solution.
Q4: Can I use BTMD for vapor-phase silanization?
A4: Yes, vapor-phase deposition is an excellent method for applying BTMD, as it minimizes the risk of solution-phase polymerization. In this method, the hydroxylated substrate is placed in a vacuum chamber with a small amount of BTMD, and the chamber is heated to allow the silane to vaporize and react with the surface.
References
-
Effect of bridging group on the structure of bis-silane water-barrier films. This paper discusses how the structure of bis-silanes influences film morphology and performance, highlighting the importance of the crosslinking group. Source: ResearchGate.[Link]
-
Corrosion Protection Properties of Organofunctional Silanes—An Overview. This review covers the mechanisms of how silane films, including bis-silanes, protect surfaces and the importance of curing for film density. Source: IEEE Xplore.[Link]
-
Crosslinking Waterborne Coatings With Bipodal Silanes for Improved Corrosion Protection Performance. This article explains how bipodal (bis) silanes increase crosslinking density and hydrophobicity in coatings. Source: CoatingsTech.[Link]
-
1,10-Bis(trimethoxysilyl)decane Product Page. Provides basic information on the use of BTMD as a hydrophobic crosslinking agent. Source: SIKÉMIA.[Link]
-
1,2-BIS(TRIMETHOXYSILYL)DECANE Product Information. This technical page from a supplier describes the advantages of dipodal (bis) silanes in enhancing hydrolytic stability and durability. Source: Gelest, Inc.[Link]
Sources
Technical Support Center: Catalyst Optimization for 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane Polymerization
Welcome to the technical support guide for the polymerization of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, also known by its synonym, 1,10-Bis(trimethoxysilyl)decane. This document is intended for researchers and material scientists aiming to synthesize linear polysiloxanes from this bifunctional monomer. Here, we provide in-depth, field-proven insights into optimizing catalyst concentration and other critical reaction parameters, complete with troubleshooting guides and detailed protocols.
Section 1: Understanding the Polymerization Mechanism
The polymerization of 1,10-Bis(trimethoxysilyl)decane is a classic example of a sol-gel polycondensation process.[1][2] It is not a simple, one-step reaction but a complex interplay of two fundamental chemical processes: hydrolysis and condensation.[3][4]
-
Hydrolysis: The methoxy groups (–OCH₃) on the silicon atoms react with water to form reactive silanol groups (–Si-OH) and methanol as a byproduct. This reaction requires a catalyst (acid or base) and is the activation step for the monomer.[3][4]
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bridges (–Si-O-Si–), which constitute the backbone of the polymer. This step releases water or methanol.[5]
Because the monomer has two trifunctional silicon ends, a linear polymer chain is formed through intermolecular condensation. However, improper control can lead to unwanted side reactions, such as intramolecular cyclization or uncontrolled cross-linking.[6]
Caption: Reaction pathway for 1,10-Bis(trimethoxysilyl)decane polymerization.
Section 2: Catalyst Selection and Optimization (FAQs)
The choice and concentration of the catalyst are the most critical factors influencing reaction rate, polymer molecular weight, and final material properties.[3]
Q1: Should I use an acid or a base catalyst for this polymerization?
A1: The choice depends on your desired outcome.
-
Acid Catalysis (e.g., HCl, Acetic Acid): Acidic conditions (pH 3-5) strongly accelerate the hydrolysis step while keeping the condensation reaction relatively slow.[7][8] This is highly advantageous for achieving a controlled polymerization. It allows for the near-complete conversion of methoxy groups to silanols before significant polymerization occurs, leading to a more uniform polymer structure.
-
Base Catalysis (e.g., NH₄OH, NaOH): Basic conditions accelerate both hydrolysis and, more significantly, the condensation step.[7][9] This leads to a much faster overall reaction and gelation but can be difficult to control. It often results in more branched or cross-linked structures and is less ideal for synthesizing high molecular weight linear polymers.
Recommendation: For optimizing and controlling the synthesis of linear polymers, acid catalysis is strongly recommended .
Q2: What is the primary effect of catalyst concentration on the final polymer?
A2: Catalyst concentration directly influences the number of active polymerization sites and, consequently, the final molecular weight.
-
Low Catalyst Concentration: Leads to a slower reaction but favors the growth of longer polymer chains, resulting in a higher molecular weight. There are fewer "active" monomers at any given time, so chain propagation is favored over the initiation of many new chains.
-
High Catalyst Concentration: Creates a large number of active silanol sites simultaneously.[10] This leads to the rapid formation of many short polymer chains, which can prematurely consume the monomer pool, resulting in a lower average molecular weight.[10] Excess catalyst can also promote undesirable side reactions, including cross-linking.
Q3: What is a good starting point for catalyst concentration, and how do I optimize it?
A3: A good starting point for an acid catalyst like HCl is a concentration that brings the reaction mixture to a pH between 3 and 5.[11] For optimization, a Design of Experiments (DoE) approach is recommended.
| Parameter | Range Low | Range Mid | Range High | Effect on Molecular Weight (MW) |
| Catalyst Conc. (mol%) | 0.01 | 0.1 | 1.0 | High concentration generally decreases MW[10] |
| Water/Silane Ratio (R) | 1.5 | 3.0 | 6.0 | Stoichiometric (R=3 for full hydrolysis) or slight excess is often optimal. High excess can inhibit reaction. |
| Temperature (°C) | 25 | 50 | 70 | Increases rates of both hydrolysis and condensation. |
| Monomer Conc. (in solvent) | 5% | 15% | 30% | High concentration can favor intermolecular condensation but increases risk of gelation. |
Optimization Workflow:
-
Fix other parameters (e.g., R=3.0, Temperature=50°C, Monomer Conc.=15% in THF/Methanol).
-
Vary the catalyst concentration across a logarithmic scale (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mol%).
-
Monitor the reaction at set time points using a suitable analytical technique (see Section 4).
-
Analyze the final polymer for molecular weight (Mw) and polydispersity (PDI) using Gel Permeation Chromatography (GPC).
-
Plot Mw vs. Catalyst Concentration to identify the optimal range that balances reaction time with the desired molecular weight.
Caption: Workflow for optimizing catalyst concentration.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Causality & Explanation |
| Low Molecular Weight | 1. Catalyst concentration is too high. 2. Insufficient reaction time.3. Impurities in monomer or solvent (e.g., monofunctional silanes).4. Non-stoichiometric water/silane ratio (R-value). | 1. Decrease catalyst concentration systematically (e.g., by a factor of 5-10). [10]2. Extend reaction time and monitor conversion.3. Purify monomer (distillation) and use anhydrous, high-purity solvents.4. Ensure accurate addition of water. An R-value of 3 is needed for complete hydrolysis of the six methoxy groups. | 1. High catalyst concentration creates too many initiation sites, leading to many short chains.[10]2. Polycondensation is often a slow, step-growth process requiring time to build long chains.3. Impurities can act as chain terminators, capping the polymer ends and preventing further growth.4. Insufficient water leads to incomplete hydrolysis, leaving unreactive ends. |
| Premature Gelation | 1. Catalyst concentration is too high. 2. Monomer concentration is too high.3. Using a base catalyst.4. Temperature is too high. | 1. Significantly reduce catalyst concentration. 2. Reduce monomer concentration by adding more solvent.3. Switch to an acid catalyst for better control over the condensation rate.[7]4. Lower the reaction temperature. | 1. Excess catalyst can accelerate condensation to the point of uncontrolled network formation.2. High monomer concentration increases the probability of intermolecular reactions and cross-linking.3. Bases strongly catalyze condensation, making it difficult to remain in the linear polymerization regime.[7]4. Higher temperatures accelerate all reactions, reducing control.[12] |
| Reaction is Too Slow / No Polymer Formed | 1. Catalyst concentration is too low or catalyst is inactive. 2. Insufficient water.3. Temperature is too low. | 1. Increase catalyst concentration incrementally. Ensure catalyst is fresh and active. 2. Verify the R-value is at least 1.5, preferably >3.0.3. Increase reaction temperature (e.g., to 50-70°C). | 1. Catalysis is essential for both hydrolysis and condensation; an insufficient amount will stall the reaction.[9]2. Water is a necessary reactant for hydrolysis. Without it, the monomer cannot be activated.3. Reaction kinetics are temperature-dependent; higher temperatures provide the necessary activation energy. |
| Cloudy Solution or Precipitation | 1. Polymer has low solubility in the chosen solvent.2. Formation of highly condensed, insoluble oligomers. | 1. Switch to a better solvent (e.g., THF, Chloroform) or use a solvent mixture.2. This is often a sign of poor control. Re-evaluate catalyst type (use acid), concentration, and monomer concentration. | 1. As the polymer chains grow, their solubility characteristics change. The initial solvent may not be able to keep the final polymer in solution.2. Localized "hot spots" of high catalyst or water concentration can lead to the formation of insoluble, highly cross-linked nanoparticles. |
Section 4: Experimental Protocols
Protocol 1: General Acid-Catalyzed Polymerization
This protocol is a starting point and should be optimized based on your specific molecular weight targets.
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 1,10-Bis(trimethoxysilyl)decane (1 equivalent) in a suitable anhydrous solvent (e.g., THF) to achieve a 15% (w/v) solution.
-
Water & Catalyst Solution: In a separate vial, prepare the hydrolysis solution. For an R-value of 3, add 3 equivalents of deionized water to the same solvent. Add the desired amount of acid catalyst (e.g., 0.1 M HCl) to this solution to achieve a final reaction pH of ~4.
-
Reaction Initiation: While stirring vigorously under a nitrogen atmosphere, add the water/catalyst solution dropwise to the monomer solution over 15-20 minutes.
-
Reaction & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50°C). The progress of the hydrolysis and condensation can be monitored by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them.
-
Work-up: Once the desired molecular weight is achieved (determined by GPC analysis of aliquots), cool the reaction to room temperature. The polymer can be isolated by removing the solvent under reduced pressure. Further purification may involve precipitation into a non-solvent like cold methanol.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Monitoring the reaction is a self-validating step to ensure the experiment is proceeding as intended.[12][13]
-
Prepare Reaction in NMR Tube: In a clean NMR tube, combine the monomer, solvent (deuterated, e.g., THF-d8), water (D₂O to avoid a large H₂O peak), and catalyst in the desired ratios.
-
Acquire Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Identify the sharp singlet corresponding to the methoxy protons (–OCH₃) on the silicon atom. Integrate this peak.
-
Monitor Over Time: Acquire subsequent spectra at regular time intervals.
-
Analyze Data: As hydrolysis proceeds, the methoxy peak will decrease in intensity, and a new peak for methanol (CH₃OH) will appear and grow. The percentage of hydrolysis can be calculated by comparing the integral of the starting methoxy peak to its value at time t. This provides direct, quantitative evidence of the catalyst's effectiveness on the first crucial step of the polymerization.
References
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Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst? (2016). ResearchGate. Available at: [Link]
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Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(10), 1603. Available at: [Link]
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Matinlinna, J. P., & Lassila, L. V. J. (2011). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Silicon, 3(3), 155-164. Available at: [Link]
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Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Adhesives & Sealants Industry. Available at: [Link]
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Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. (2025). ResearchGate. Available at: [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025). ResearchGate. Available at: [Link]
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Sol-gel process: an outstanding technology for coatings. (n.d.). CREPIM. Available at: [Link]
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Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2025). ResearchGate. Available at: [Link]
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Sol-gel process. (n.d.). Wikipedia. Available at: [Link]
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Bis(catecholato)silanes: assessing, rationalizing and increasing silicon's Lewis superacidity. (n.d.). Royal Society of Chemistry. Available at: [Link]
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What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer? (2014). ResearchGate. Available at: [Link]
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Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. (n.d.). MDPI. Available at: [Link]
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1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. (2015). Gelest. Available at: [Link]
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Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. Available at: [Link]
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1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. (2015). Amazon S3. Available at: [Link]
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Sol-gel process: an overview. (n.d.). Lehigh University. Available at: [Link]
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Surface Science Engineering through Sol-Gel Process. (n.d.). SciSpace. Available at: [Link]
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Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. (n.d.). ACS Publications. Available at: [Link]
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Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review. (n.d.). MDPI. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2025). ResearchGate. Available at: [Link]
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Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (2025). ResearchGate. Available at: [Link]
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Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (n.d.). Semantic Scholar. Available at: [Link]
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Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications. (n.d.). MDPI. Available at: [Link]
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1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. (2015). Amazon S3. Available at: [Link]
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Sol Gel Synthesis Routes. Processes are defined as sol-gel by the... (n.d.). ResearchGate. Available at: [Link]
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Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. (2021). Royal Society of Chemistry. Available at: [Link]
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Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. (n.d.). DTIC. Available at: [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). Semantic Scholar. Available at: [Link]
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Effect of catalyst amount on the molecular weight and yield for the polymerization of CHO in CH2Cl2 at 40°C over H3PW12O40. (n.d.). ResearchGate. Available at: [Link]
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1,10-Bis(trimethoxysilyl)decane. (n.d.). SIKÉMIA. Available at: [Link]
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Intramolecular condensation reactions of {alpha}, {omega}- bis(triethoxy-silyl)alkanes. Formation of cyclic disilsesquioxanes. (1996). Sandia National Laboratories. Available at: [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. Available at: [Link]
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Cyclization Phenomena in the Sol-Gel Polymerization of a,w-Bis(triethoxysilyl)alkanes and Incorporation of the Cyclic Structures into Network Silsesquioxane Polymers. (1999). OSTI.GOV. Available at: [Link]
-
1,10-Bis-Trimethoxysilyl Decane. (n.d.). Qingdao Kaimosi Biochemical Technology Co.,Ltd. Available at: [Link]
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Polymerization of Bis(triethoxysilyl)ethenes. Impact of Substitution Geometry on the Formation of Ethenylene- and Vinylidene-Bridged Polysilsesquioxanes. (1998). Semantic Scholar. Available at: [Link]
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Polymerization of bis(triethoxysilyl)ethenes. The impact of substitution geometry on the formation of ethenyl- and vinylidene-bridged polysilsesquioxanes. (1998). OSTI.GOV. Available at: [Link]
-
Kinetics of polycondensation and copolycondensation of Bis(3-hydroxypropyl terephthalate) and Bis(2-hydroxyethyl terephthalate). (2025). ResearchGate. Available at: [Link]
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Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020). Royal Society of Chemistry. Available at: [Link]
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Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. (2023). MDPI. Available at: [Link]
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Reaction kinetics of polybutylene terephthalate polycondensation reaction. (2019). CORE. Available at: [Link]
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degradation pathways of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane under acidic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (also commonly known as 1,10-Bis(trimethoxysilyl)decane)[1]. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting for experiments involving the acidic degradation of this compound. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate your research with confidence and precision.
Section 1: Frequently Asked Questions (FAQs) - The Degradation Mechanism
This section addresses fundamental questions regarding the behavior of 1,10-Bis(trimethoxysilyl)decane under acidic conditions.
Q1: What is the primary degradation pathway for 1,10-Bis(trimethoxysilyl)decane in an acidic aqueous environment?
A1: The degradation is a well-defined, two-stage process primarily involving the terminal trimethoxysilyl groups:
-
Hydrolysis: The primary and most rapid reaction is the acid-catalyzed hydrolysis of the four methoxy groups (Si-OCH₃) at each end of the molecule. This reaction consumes water and replaces the methoxy groups with hydroxyl groups, known as silanols (Si-OH), releasing methanol as a byproduct.[2][3]
-
Condensation: Following hydrolysis, the newly formed, reactive silanol groups can react with each other (intermolecularly) or with other silanols on the same molecule (intramolecularly) to form stable siloxane bonds (Si-O-Si).[4][5] This condensation reaction releases water and leads to the formation of oligomers and, eventually, a cross-linked polysiloxane network.
The central C₁₀ alkyl chain is chemically robust and does not degrade under the mild acidic conditions typically used for hydrolysis.[6]
Q2: What is the specific role of the acid catalyst in this degradation process?
A2: The acid catalyst plays a crucial role in accelerating the hydrolysis step, which is otherwise very slow at neutral pH.[5] The mechanism involves the protonation of the oxygen atom on a methoxy group.[3][7] This protonation makes the silicon atom more electrophilic and, therefore, much more susceptible to nucleophilic attack by a water molecule.[8][9][10][11] This catalytic cycle significantly lowers the activation energy for the cleavage of the Si-O bond.[9][10]
Q3: What are the expected final products of the degradation?
A3: The final products depend heavily on the reaction conditions (e.g., concentration, pH, solvent).
-
In dilute solutions: The primary products will be the fully hydrolyzed monomer, 1,10-Bis(trihydroxysilyl)decane, and methanol. Some small, soluble oligomers formed via condensation may also be present.
-
In concentrated solutions or after prolonged reaction times: Extensive condensation will lead to the formation of a cross-linked, insoluble polysiloxane gel or precipitate, where the decane units act as flexible linkers within a rigid Si-O-Si network.
Visualizing the Degradation Pathway
The following diagram illustrates the sequential hydrolysis and subsequent condensation of one of the trimethoxysilyl terminals.
Caption: Acid-catalyzed hydrolysis and condensation of a terminal silyl group.
Section 2: Troubleshooting Guide for Experimental Studies
This guide is structured in a question-and-answer format to directly address common issues encountered during degradation experiments.
Q4: My hydrolysis reaction is incomplete or significantly slower than expected. What are the potential causes and solutions?
A4: This is a frequent issue stemming from several controllable factors.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization |
| Incorrect pH | The rate of hydrolysis is highly pH-dependent, with the slowest rates occurring around pH 7.[4] Optimal acidic catalysis typically occurs in the pH range of 3-5. | Solution: Carefully adjust the pH of your reaction mixture using a suitable acid (e.g., acetic acid, HCl). Verify the pH with a calibrated meter. |
| Insufficient Water | Hydrolysis is a chemical reaction that consumes water. If water is the limiting reagent, the reaction cannot proceed to completion.[4] | Solution: Use a significant molar excess of water relative to the silane. This is especially critical in co-solvent systems (e.g., with ethanol or THF) where water is not the bulk medium. |
| Low Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Ambient laboratory temperatures may be insufficient for rapid conversion. | Solution: Gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring the progress. Avoid excessive heat, which can dramatically accelerate condensation. |
| Presence of Alcohol Co-solvent | While often necessary for solubility, alcohol co-solvents (like ethanol) can slow the hydrolysis rate by participating in equilibrium reactions with the silanol groups (esterification).[4] | Solution: If possible, minimize the alcohol concentration. If it is required, compensate by increasing the reaction time, adjusting the pH, or slightly increasing the temperature. |
Q5: I'm observing the formation of a white precipitate or gel in my solution shortly after starting the experiment. How can I prevent this?
A5: This indicates that the rate of silanol self-condensation is too high, leading to the formation of insoluble polysiloxanes.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization |
| High Silane Concentration | A higher concentration increases the proximity of hydrolyzed silanol groups, making intermolecular condensation reactions much more likely.[4] | Solution: Perform the hydrolysis in a more dilute solution (e.g., 1-5% v/v). This increases the distance between molecules, favoring the initial hydrolysis step over condensation. |
| Prolonged Reaction Time / High Temperature | Even under optimal acidic conditions for hydrolysis, condensation will eventually occur. This process is accelerated by extended reaction times and elevated temperatures.[4] | Solution: If the goal is to study the hydrolyzed monomer, use the solution shortly after preparation is complete. For storage, refrigerate the solution to significantly slow the condensation rate. |
| Non-Optimal pH | While acid catalyzes hydrolysis, very strong acidic or basic conditions can also aggressively catalyze condensation. The relative rates of hydrolysis and condensation are pH-dependent. | Solution: Maintain the pH in the 3-5 range, which generally provides a good balance of rapid hydrolysis with a manageable rate of condensation.[4] |
Q6: My analytical results (NMR, GC-MS) are difficult to interpret or show unexpected peaks. What should I look for?
A6: Interpreting analytical data requires understanding the expected species and potential side products.
-
For ¹H NMR: The most direct method is to monitor the disappearance of the sharp singlet from the methoxy protons (-OCH₃) and the appearance of the singlet from the methanol (CH₃OH) byproduct. See the protocol and data table below for specific chemical shifts. Unexpected broad peaks in the baseline may indicate the formation of oligomers.
-
For GC-MS: Direct analysis is challenging due to the low volatility and high reactivity of the silanol products. You will likely observe peaks corresponding to unreacted starting material, partially hydrolyzed intermediates, or cyclic siloxanes formed from intramolecular condensation. Derivatization may be necessary for quantitative analysis of the hydrolyzed species.[12] Mass spectra of organosilicon compounds often show characteristic fragmentation patterns, including ions with m/z of 73 (C₃H₉Si⁺) and a series of peaks separated by 74 mass units (a dimethyl siloxane unit), although the latter is more common for polydimethylsiloxanes.[13]
Section 3: Experimental Protocols & Data
Protocol: Monitoring Hydrolysis Kinetics using ¹H NMR Spectroscopy
This protocol provides a reliable method for tracking the degradation of 1,10-Bis(trimethoxysilyl)decane.
-
Reagent Preparation:
-
Prepare a stock solution of deuterated water (D₂O) with a known concentration of a suitable acid catalyst (e.g., DCl or acetic acid-d4) to achieve a final pH of ~4.
-
Prepare a separate solution of the silane in a deuterated, water-miscible solvent (e.g., acetone-d6 or THF-d8) to ensure solubility.
-
-
Reaction Initiation:
-
In a clean NMR tube, combine the acidified D₂O solution and an internal standard (e.g., TMSP).
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Inject a precise amount of the silane solution into the NMR tube, cap it, shake vigorously for 10-15 seconds, and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes). The acquisition time should be kept short.
-
-
Data Analysis:
-
Integrate the peak corresponding to the methoxy protons on the silane and the peak for the methyl protons of the methanol byproduct.
-
Calculate the percentage of hydrolysis at each time point by comparing the relative integrals.
-
Table 1: Characteristic ¹H NMR Chemical Shifts (Illustrative)
Values are approximate and can vary based on solvent and concentration.
| Protons | Starting Material (R-Si(OCH₃)₃) | Hydrolysis Products | Change During Reaction |
| Methoxy (-Si-OCH₃ ) | ~3.58 ppm (singlet) | N/A | Peak area decreases |
| Methanol (CH₃ -OH) | N/A | ~3.35 ppm (singlet) | Peak area increases |
| Methylene (α to Si) | ~0.62 ppm (triplet) | ~0.59 ppm (triplet) | Minor upfield shift |
| Alkyl Chain (-CH₂-) | ~1.2-1.4 ppm (broad multiplet) | ~1.2-1.4 ppm (broad multiplet) | No significant change |
Visualizing the Experimental Workflow
Caption: Workflow for a typical NMR-based kinetic study of hydrolysis.
References
-
Oostendorp, D. J., Bertrand, G., & Stoffer, J. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. [Link]
-
Oostendorp, D. J., Bertrand, G., & Stoffer, J. (2012). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1). [Link]
-
Pohl, E. R., & Osterholtz, F. D. (n.d.). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
-
Cypryk, M., & Apeloig, Y. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ACS Publications. [Link]
-
Cypryk, M., & Apeloig, Y. (n.d.). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A The. ACS Publications. [Link]
-
Pohl, E. R. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online. [Link]
-
Doria. (n.d.). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. [Link]
-
SciSpace. (2025). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. [Link]
-
Figshare. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study - Organometallics. [Link]
-
Abdel-Baki, R. A., et al. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
-
Doria.fi. (n.d.). Degradation studies on polydimethylsiloxane. [Link]
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. [Link]
-
ResearchGate. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. [Link]
-
SciSpace. (2008). Kinetics of hydrolysis and self condensation reactions of silanes by NMR spectroscopy. [Link]
-
NIH. (n.d.). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. PMC. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Lucknow University. (2020). Organosilicon Compounds. [Link]
-
Sediver. (2019). AGEING AND DEGRADATION MECHANISMS OF SILICONE POLYMERS USED FOR OUTDOOR ELECTRICAL INSULATION. [Link]
-
Scientific Spectator. (2015). Hydrolysis silicone fluids.pdf. [Link]
-
RSC Publishing. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. [Link]
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- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
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- 13. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]
minimizing residual impurities in 1,10-Bis-Trimethoxysilyl Decane synthesis
Welcome to the technical support center for the synthesis of 1,10-Bis-Trimethoxysilyl Decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize residual impurities and achieve high-purity products for your critical applications.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,10-Bis-Trimethoxysilyl Decane?
A1: The most common and efficient method for synthesizing 1,10-Bis-Trimethoxysilyl Decane is through the platinum-catalyzed hydrosilylation of 1,9-decadiene with trimethoxysilane. This reaction involves the addition of the Si-H bond of trimethoxysilane across the terminal double bonds of 1,9-decadiene.
Q2: What are the most common impurities I might encounter in my synthesis?
A2: The primary impurities can be categorized as follows:
-
Partially reacted species: This includes 1-(trimethoxysilyl)dec-9-ene, where only one of the terminal double bonds of 1,9-decadiene has reacted.
-
Isomers of the desired product: Alkene isomerization, a common side reaction, can lead to the formation of bis(trimethoxysilyl)decane isomers where the silyl groups are not at the 1 and 10 positions.
-
Oligomeric impurities: These are higher molecular weight species formed by the premature hydrolysis of the trimethoxysilyl groups to silanols (Si-OH), followed by self-condensation to form siloxane (Si-O-Si) bridges.[1][2] The presence of moisture is a key contributor to this issue.
-
Catalyst residues: Residual platinum or other transition metal catalysts from the hydrosilylation step can be present in the final product.
Q3: Why is my final product hazy or cloudy?
A3: A hazy or cloudy appearance in the final product is often indicative of the presence of insoluble, high-molecular-weight oligomeric impurities.[1] This is a strong indicator that hydrolysis and self-condensation of the trimethoxysilyl groups have occurred. This can be caused by the presence of moisture in your reactants or reaction vessel.
Q4: The viscosity of my 1,10-Bis-Trimethoxysilyl Decane is higher than expected. What could be the cause?
A4: Increased viscosity is typically a result of the formation of oligomeric impurities. The intermolecular Si-O-Si linkages in these oligomers lead to an increase in the average molecular weight and intermolecular forces of the product, resulting in higher viscosity.
Q5: How can I prevent the premature hydrolysis of the trimethoxysilyl groups?
A5: Preventing premature hydrolysis is critical for obtaining a high-purity product. Here are some key strategies:
-
Use anhydrous conditions: Ensure all reactants, solvents, and glassware are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control the pH: While seemingly counterintuitive, slightly acidic conditions (pH 3-5) can accelerate the hydrolysis of alkoxysilanes but minimize the rate of self-condensation.[1][2] This can be a useful strategy if a controlled hydrolysis is desired for subsequent steps, but for isolating the pure bis-silane, minimizing water is the primary goal.
-
Temperature control: Avoid excessively high reaction temperatures, as this can accelerate both hydrolysis and condensation reactions.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1,10-Bis-Trimethoxysilyl Decane.
Issue 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of starting materials (1,9-decadiene and trimethoxysilane) | Inactive or poisoned catalyst. | • Ensure you are using a fresh, active catalyst. • Avoid reactants or solvents containing impurities that can poison platinum catalysts (e.g., sulfur or phosphorus compounds). |
| Insufficient catalyst loading. | • Increase the catalyst concentration in small increments. | |
| Low reaction temperature. | • Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Significant amount of partially reacted product (1-(trimethoxysilyl)dec-9-ene) | Suboptimal stoichiometry. | • Ensure a slight excess of trimethoxysilane is used to drive the reaction to completion. |
| Insufficient reaction time. | • Extend the reaction time and monitor the progress by GC or NMR. |
Issue 2: Presence of Isomeric Impurities
| Symptom | Potential Cause | Troubleshooting Action |
| GC-MS or NMR analysis shows multiple isomers of bis(trimethoxysilyl)decane. | Alkene isomerization side reaction. | • Catalyst Selection: Consider using a catalyst with higher selectivity for anti-Markovnikov addition and lower isomerization activity. While platinum catalysts are common, catalysts based on rhodium or iridium can sometimes offer better selectivity.[3][4] |
| High reaction temperature. | • Lower the reaction temperature. Isomerization is often favored at higher temperatures. | |
| Prolonged reaction time. | • Optimize the reaction time to maximize the yield of the desired product while minimizing isomerization. |
Issue 3: Product is Hazy, Viscous, or Contains Gel Particles
| Symptom | Potential Cause | Troubleshooting Action |
| Final product is cloudy, has a high viscosity, or contains solid gel particles. | Hydrolysis and self-condensation of trimethoxysilyl groups. | • Strict Anhydrous Conditions: Thoroughly dry all glassware, reactants, and solvents. Use techniques such as distilling solvents over a drying agent and drying glassware in an oven. |
| • Inert Atmosphere: Conduct the entire synthesis and workup under a dry, inert atmosphere (nitrogen or argon). | ||
| • Purification: If hydrolysis has already occurred, the oligomeric impurities can sometimes be removed by vacuum distillation, as they are typically less volatile than the desired product. |
III. Experimental Protocols
Protocol 1: Synthesis of 1,10-Bis-Trimethoxysilyl Decane
Materials:
-
1,9-decadiene (high purity, anhydrous)
-
Trimethoxysilane (high purity, anhydrous)
-
Karstedt's catalyst (or other suitable hydrosilylation catalyst)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, charge the flask with 1,9-decadiene and anhydrous toluene.
-
Add the Karstedt's catalyst to the reaction mixture.
-
Slowly add trimethoxysilane (a slight molar excess) to the reaction mixture via the dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by GC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1,10-Bis-Trimethoxysilyl Decane.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of the synthesized 1,10-Bis-Trimethoxysilyl Decane and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for the analysis of non-polar, high-boiling point compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Typical GC Conditions:
-
Injection Port Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium
-
Sample Preparation: Dilute a small amount of the sample in a suitable anhydrous solvent (e.g., hexane or toluene).
IV. Visualizing Reaction and Troubleshooting Pathways
Caption: Main reaction and side reaction pathways in the synthesis of 1,10-Bis-Trimethoxysilyl Decane.
Caption: A troubleshooting flowchart for common issues in 1,10-Bis-Trimethoxysilyl Decane synthesis.
V. References
-
P. Dubois, et al. (2007). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. [Link]
-
An-Najah Staff. (2014). Selectivity. An-Najah National University Staff. [Link]
-
SIKÉMIA. (2025). 1,10-Bis(trimethoxysilyl)decane. [Link]
-
Y. Wang, et al. (2011). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
An-Najah Staff. (1999). Poly (Siloxane)-Supported Decacarbonyldimanganese(0) Catalyst for Terminal Olefin Hydrosilylation Reactions. An-Najah National University Staff. [Link]
-
Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE. [Link]
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Gelest, Inc. (2015). 1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. [Link]
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Gelest, Inc. (2015). 1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet. [Link]
-
F. Kaltwasser, et al. (2025). Influence of the Supported Ionic-Liquid Layer Thickness on Z-Selectivity in 1-Alkyne Hydrosilylation under Continuous Flow. ResearchGate. [Link]
-
D. K. Dubey, et al. (2007). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. ResearchGate. [Link]
-
M. Gagliardo, et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]
-
Chemsrc. (2025). 1,10-Bis-Trimethoxysilyl Decane. [Link]
Sources
storage and stability issues of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
Welcome to the technical support center for 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (CAS No. 122185-09-5), also known as 1,10-Bis(trimethoxysilyl)decane. This guide is designed for researchers, scientists, and drug development professionals to address common storage and stability challenges encountered during experimentation. As a moisture-sensitive organosilane, proper handling is paramount to ensure the integrity and performance of this crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, the compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] It is critical to use a tightly sealed container to prevent exposure to atmospheric moisture.
Q2: I received the compound as a colorless liquid, but it has become viscous or cloudy. What happened?
A2: Increased viscosity or cloudiness is a primary indicator of hydrolysis and condensation. This occurs when the methoxysilyl groups react with water, forming silanols which then condense to form larger polysiloxane chains. This process degrades the material and can alter its performance in your application.
Q3: What are the primary degradation products of this compound?
A3: The main degradation pathway is hydrolysis, which cleaves the methoxy groups from the silicon atoms to form methanol and silanol intermediates. These silanols are unstable and readily undergo condensation to form siloxane (Si-O-Si) oligomers and polymers, releasing water in the process.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound in a controlled, low-humidity environment, such as a glove box or under a stream of dry, inert gas.[2] Even brief exposure to ambient air can initiate hydrolysis.
Q5: What solvents are compatible with this compound?
A5: Use anhydrous solvents. Ensure that any solvents used are thoroughly dried and stored over molecular sieves or other appropriate drying agents. Protic solvents, even in trace amounts, can contribute to degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: Variable reaction kinetics, poor reproducibility in film formation, or unexpected material properties.
-
Potential Cause: Partial hydrolysis of the silane prior to or during your experiment. The presence of silanol intermediates and oligomers can significantly alter the reaction pathway and final product characteristics.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored under the recommended inert and refrigerated conditions.
-
Inert Handling: If not already doing so, switch to handling the material exclusively within a glovebox or by using Schlenk line techniques to maintain an anhydrous environment.[2]
-
Fresh Aliquots: Use a fresh, unopened bottle of the reagent if possible. If using a previously opened bottle, carefully purge the headspace with a dry, inert gas before and after each use.
-
Solvent Purity: Ensure all solvents and other reagents in your reaction are anhydrous.
-
Issue 2: Formation of Gels or Precipitates in Solution
-
Symptom: The compound forms a gel or a white precipitate when dissolved in a solvent or during a reaction.
-
Potential Cause: This is an advanced stage of hydrolysis and condensation, where extensive crosslinking has led to the formation of insoluble polysiloxane networks.
-
Troubleshooting Steps:
-
Solvent Check: Immediately verify the water content of your solvent. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.
-
pH Environment: Be aware that both acidic and basic conditions can catalyze the hydrolysis of alkoxysilanes.[3] Ensure that your reaction medium is free from acidic or basic contaminants unless they are a controlled part of your experimental design.
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis and condensation. Maintain your reaction at the specified temperature and avoid unnecessary heating.
-
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL). Handle the compound and solvent under an inert atmosphere.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at timed intervals.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at timed intervals.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial.
-
Heat at a temperature above accelerated stability testing conditions (e.g., 70°C).
-
Withdraw samples at timed intervals.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Withdraw samples at appropriate time points.
-
3. Sample Analysis:
-
Analyze the stressed samples against a non-degraded control using a suitable analytical method.
-
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile parent compound and its smaller degradation products, such as methanol.
-
Caution: Unprotected silanols can be unstable in the GC inlet and may polymerize. Derivatization (silylation) of the degradation products might be necessary for accurate quantification.[6]
-
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with a UV or evaporative light scattering detector (ELSD) can also be employed, particularly for analyzing the formation of less volatile oligomers. A reversed-phase C18 column is a common starting point.[3]
-
NMR Spectroscopy: For mechanistic studies, ¹H and ²⁹Si NMR can be invaluable for monitoring the disappearance of methoxy groups and the formation of silanols and siloxane bonds in real-time.[7]
Visualizing the Degradation Pathway
Sources
Validation & Comparative
A Comparative Guide to the Characterization of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and materials engineering, the choice of a surface modifying agent is critical to achieving desired hydrophobicity, adhesion, and overall performance. This guide provides a detailed characterization of pure 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, a bifunctional organosilane, and compares its properties with two prominent alternatives: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) and Octadecyltrimethoxysilane (OTMS). This analysis is designed to offer researchers and drug development professionals a comprehensive understanding to inform their selection of the most suitable agent for their specific application.
Chemical Identity and Overview
This compound, also known by its synonym 1,10-Bis(trimethoxysilyl)decane, is an organosilicon compound with the chemical formula C16H38O6Si2.[1] Its molecular structure features a ten-carbon aliphatic chain flanked by two trimethoxysilyl groups. This symmetrical, bifunctional nature allows it to act as a crosslinking agent, capable of forming durable bonds with inorganic substrates and polymer matrices.[2] At room temperature, it is a colorless and transparent liquid.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Characterization
Precise characterization is fundamental to understanding the behavior and applicability of a chemical compound. Below is a summary of the available physicochemical data for this compound. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental spectroscopic data is not readily found in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 122185-09-5 | [1] |
| Molecular Formula | C16H38O6Si2 | [1] |
| Molecular Weight | 382.65 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 134°C at 0.1 mmHg | [3] |
| Melting Point | <0°C | [3] |
| Specific Gravity | 0.951 g/cm³ | [4] |
| Refractive Index | 1.43 | [4] |
| Vapor Pressure | <0.01 mmHg at 20°C | [3] |
Spectroscopic Profile (Predicted)
In the absence of publicly available experimental spectra, the following sections predict the key spectroscopic features of this compound based on its molecular structure and established principles of spectroscopy for similar organosilane compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:
-
-O-CH₃ (Methoxy Groups): A sharp singlet around 3.5 ppm, integrating to 18 protons.
-
-Si-CH₂-: A triplet adjacent to the silicon atoms, likely appearing around 0.5-1.0 ppm.
-
Aliphatic Chain (-CH₂-)n: A broad multiplet in the region of 1.2-1.6 ppm, corresponding to the methylene protons of the decane backbone.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further structural confirmation:
-
-O-CH₃ (Methoxy Groups): A signal around 50 ppm.
-
-Si-CH₂-: A signal upfield, typically in the range of 10-20 ppm.
-
Aliphatic Chain (-CH₂-)n: A series of signals between 20-40 ppm. Due to the symmetry, the number of distinct signals from the decane chain would be five.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following absorption bands:
-
C-H Stretch (Aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.
-
Si-O-C Stretch: A strong, broad band around 1080-1100 cm⁻¹, characteristic of the methoxysilyl groups.
-
CH₂ Bend: A band around 1465 cm⁻¹.
-
Si-C Stretch: Weaker bands may be observed in the 700-850 cm⁻¹ region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry would likely result in fragmentation of the molecule. Key fragmentation pathways would involve the loss of methoxy groups (-OCH₃) and cleavage of the aliphatic chain. The observation of a molecular ion peak (M⁺) at m/z 382.65 would be indicative of the intact molecule. Common fragments would include [M-OCH₃]⁺ and fragments arising from the cleavage of the C-C bonds in the decane chain. The fragmentation patterns of long-chain bis(trimethylsilyl)alkanes can provide a reference for expected fragmentation behavior.[5][6]
Comparative Analysis with Alternative Surface Modifiers
The selection of a surface modifying agent is dictated by the specific requirements of the application, such as the desired level of hydrophobicity, the nature of the substrate, and the processing conditions. Here, we compare this compound with two widely used alternatives: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) and Octadecyltrimethoxysilane (OTMS).
Table 2: Comparison of Surface Modifying Agents
| Feature | this compound | Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Octadecyltrimethoxysilane (OTMS) | |---|---|---| | CAS Number | 122185-09-5 | 40372-72-3[6] | 3069-42-9[7] | | Molecular Formula | C16H38O6Si2 | C18H42O6S4Si2[6] | C21H46O3Si[5] | | Molecular Weight | 382.65 g/mol | 538.95 g/mol [8] | 374.69 g/mol [5] | | Functionality | Bifunctional (crosslinking) | Bifunctional (coupling agent, crosslinking) | Monofunctional (surface hydrophobization) | | Key Structural Feature | C10 alkyl chain, two trimethoxysilyl groups | Propyl chains, tetrasulfide bridge, two triethoxysilyl groups | C18 alkyl chain, one trimethoxysilyl group | | Primary Application | Hydrophobic crosslinking agent[2] | Coupling agent in rubber industry, surface modification[9] | Formation of hydrophobic self-assembled monolayers (SAMs)[5] | | Boiling Point | 134°C @ 0.1 mmHg[3] | >250°C[10] | 170°C @ 0.1 mmHg[5] | | Density | 0.951 g/cm³[4] | 1.08 g/mL @ 20°C[8] | 0.883 g/cm³[5] |
Discussion of Comparative Performance
This compound is ideally suited for applications requiring a durable, hydrophobic crosslinked network. The long, flexible decane spacer provides hydrophobicity and can improve the flexibility of the resulting material. The presence of two trimethoxysilyl groups allows for strong covalent bonding to inorganic surfaces and crosslinking within a polymer matrix. Its primary role is to act as a bridge, enhancing the adhesion between organic and inorganic phases.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) is a workhorse in the rubber industry, where it functions as a coupling agent between silica fillers and the rubber matrix.[9] The tetrasulfide linkage provides a reactive site for vulcanization, while the triethoxysilyl groups bond to the silica surface.[6] Compared to our target molecule, TESPT introduces sulfur chemistry, which is crucial for rubber curing but may be undesirable in other applications. The shorter propyl spacer offers less flexibility than the decane chain.
Octadecyltrimethoxysilane (OTMS) is a classic example of a monofunctional silane used to create highly hydrophobic surfaces.[5] The long C18 alkyl chain self-assembles into a dense monolayer, effectively repelling water. Unlike the bifunctional silanes, OTMS is primarily used for surface functionalization rather than crosslinking bulk materials. Its single silyl group anchors it to the surface. For applications demanding extreme water repellency without the need for crosslinking, OTMS is often the preferred choice.
Experimental Protocols for Characterization
To ensure the scientific integrity of characterization data, standardized experimental protocols are essential. The following are step-by-step methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity and purity of the compound.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the silane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid interference with the analyte signals.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 0-220 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Causality: The choice of a high-field NMR spectrometer provides better signal resolution, which is crucial for distinguishing between the various methylene groups in the long alkyl chain. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: A small drop of the liquid silane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Causality: The use of salt plates is necessary as glass or quartz absorb strongly in the infrared region. A thin film ensures that the infrared beam can pass through the sample and that the absorption bands are not saturated.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the silane into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) for GC-MS to induce fragmentation and provide structural information. Electrospray ionization (ESI) can be used for direct infusion to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Causality: GC-MS is well-suited for volatile and thermally stable compounds like silanes, providing both separation and mass analysis. The choice between EI and ESI depends on the desired information; EI provides detailed structural information through fragmentation, while ESI is gentler and better for confirming the molecular weight.
Experimental Workflow Diagram:
Caption: General workflow for the spectroscopic characterization of an organosilane.
Conclusion
This compound is a valuable bifunctional organosilane for applications requiring a hydrophobic and flexible crosslinking agent. Its long aliphatic chain and dual trimethoxysilyl groups provide a unique combination of properties that differentiate it from other surface modifiers like TESPT and OTMS. While a complete set of public experimental spectroscopic data is elusive, its predicted spectral characteristics are in line with its known structure. The comparative analysis provided in this guide, along with the detailed experimental protocols, offers a solid foundation for researchers to make informed decisions when selecting and characterizing organosilanes for their specific needs in materials science and drug development.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of Octadecyltrimethoxysilane.
-
Wikipedia. (n.d.). Bis(triethoxysilylpropyl)tetrasulfide. Retrieved from [https://en.wikipedia.org/wiki/Bis(triethoxysilyl)propyl]tetrasulfide]([Link])
- Co-Formula. (n.d.). CG-Si69(CAS No.40372-72-3) - silane coupling agent.
- Gelest, Inc. (n.d.). SIB1829.2 Safety Data Sheet.
- ChemScene. (n.d.). 3069-42-9 | Octadecyltrimethoxysilane.
-
Sikémia. (n.d.). 1,10-Bis(triethoxysilyl)decane. Retrieved from [Link]
- Gelest, Inc. (n.d.). 1,2-BIS(TRIMETHOXYSILYL)DECANE Safety Data Sheet.
- Vulcanchem. (n.d.). This compound.
-
Sikémia. (n.d.). 1,10-Bis(trimethoxysilyl)decane. Retrieved from [Link]
-
PubChem. (n.d.). Decane, 1,6-bis[(trimethylsilyl)oxy]-. Retrieved from [Link]
-
PubChem. (n.d.). 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-. Retrieved from [Link]
- Echemi. (n.d.). 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane.
-
ChemSrc. (2023). 1,10-Bis-Trimethoxysilyl Decane | CAS#:122185-09-5. Retrieved from [Link]
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- 4. 1,10-Bis(triethoxysilyl)decane - SIKÉMIA [sikemia.com]
- 5. Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bis(trimethylsilyl)methane(2117-28-4) 1H NMR [m.chemicalbook.com]
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A Comparative Technical Guide to Long-Chain and Short-Chain Bis-Silanes for Advanced Surface Modification
Introduction: The Critical Role of the Spacer Chain in Bis-Silane Performance
For researchers, scientists, and professionals in drug development, the precise engineering of surfaces is paramount. Bis-silanes are a cornerstone of surface modification, acting as molecular bridges to couple inorganic substrates with organic materials. Their bifunctional nature, possessing two silicon atoms with hydrolyzable groups, allows for the formation of robust, cross-linked siloxane networks on a variety of surfaces.[1] This guide provides an in-depth technical comparison between the long-chain bis-silane, 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane , and its shorter-chain counterparts. We will explore how the length of the hydrocarbon spacer chain dictates critical performance attributes such as hydrophobicity, hydrolytic stability, and adhesion promotion, supported by experimental data and detailed protocols.
The fundamental mechanism of action for all silanes involves the hydrolysis of alkoxy groups to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a durable siloxane (Si-O-Si) network.[2] The nature of the organic group separating the two silicon atoms in a bis-silane, however, profoundly influences the final properties of the modified surface.
Featured Long-Chain Bis-Silane: this compound
Commonly known as 1,10-Bis(trimethoxysilyl)decane, this organosilicon compound is characterized by a C10 hydrocarbon spacer chain separating the two trimethoxysilyl groups.[3]
Molecular Structure and Properties:
-
Chemical Formula: C16H38O6Si2[3]
-
Molecular Weight: 382.65 g/mol [3]
-
Appearance: Colorless and transparent liquid[3]
-
Key Feature: The long decane spacer provides significant flexibility and hydrophobicity to the resulting surface modification.
This long, flexible chain is hypothesized to allow for more effective self-assembly on surfaces and to create a more pronounced hydrophobic barrier compared to bis-silanes with shorter spacers.
Comparative Analysis: Long-Chain vs. Shorter-Chain Bis-Silanes
The length of the alkyl chain separating the two silyl groups in a bis-silane is a critical design parameter that influences several key performance metrics. Shorter-chain bis-silanes, such as bis(trimethoxysilyl)ethane (BTSE), offer a more rigid and compact structure.
Performance Attribute 1: Surface Wettability and Hydrophobicity
The hydrophobicity of a silane-treated surface is a direct consequence of the non-polar organic groups oriented away from the substrate. The length of the alkyl chain plays a significant role in determining the degree of water repellency.
Experimental Evidence:
Table 1: Effect of Alkyl Chain Length on Water Contact Angle (Inferred for Bis-Silanes)
| Bis-Silane | Spacer Chain Length | Expected Water Contact Angle | Reference |
| Bis(trimethoxysilyl)ethane (BTSE) | C2 | Moderately Hydrophobic | [4][5] |
| 1,6-Bis(trimethoxysilyl)hexane | C6 | Hydrophobic | [4][5][6] |
| This compound | C10 | Highly Hydrophobic to Superhydrophobic | [4][5] |
This data is extrapolated from studies on monofunctional silanes and represents expected trends.
The longer decane chain of this compound is expected to provide superior water repellency due to the more effective shielding of the underlying substrate by the dense layer of hydrocarbon chains.
Performance Attribute 2: Hydrolytic Stability and Durability
The longevity of a silane surface treatment, particularly in aqueous or humid environments, is governed by its hydrolytic stability. Bis-silanes, in general, offer enhanced durability over monofunctional silanes due to their ability to form a more densely cross-linked network.[2] The flexibility of the spacer chain can further influence this stability.
Mechanistic Insight:
A longer, more flexible spacer chain can potentially accommodate stresses within the siloxane film more effectively, reducing the likelihood of crack formation and subsequent water ingress. Furthermore, the increased hydrophobicity conferred by the long chain provides a primary barrier against water penetration to the silane-substrate interface. Dipodal silanes, such as the featured long-chain bis-silane, have demonstrated superior resistance to hydrolysis in acidic and brine environments compared to conventional monofunctional silanes.[7][8]
Performance Attribute 3: Adhesion Promotion
Silanes are widely used as adhesion promoters between inorganic fillers and organic polymer matrices. The alkyl chain length can influence the interpenetration and entanglement of the silane with the polymer matrix.
Experimental Findings:
Studies on the effect of chain length on adhesion have shown varied results depending on the specific polymer system. For some systems, an increasing chain length of CH3-terminated silanes led to increased adhesion energy.[5] This suggests that the longer, more flexible decane chain of this compound could provide enhanced adhesion through better interdigitation with certain polymer matrices.
Experimental Protocols
The following protocols provide standardized methods for the application and evaluation of bis-silanes for surface modification.
Protocol 1: Surface Treatment of Glass Substrates
This protocol details a standard procedure for applying a bis-silane solution to a glass surface to create a self-assembled monolayer.
Caption: Workflow for surface treatment with bis-silanes.
Methodology:
-
Substrate Cleaning: Thoroughly clean glass slides by sonicating in acetone, then isopropanol, and finally deionized water for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the bis-silane in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis. Stir the solution for at least 5 minutes.
-
Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes with gentle agitation.
-
Rinsing: Remove the substrates and rinse with ethanol to remove excess silane.
-
Curing: Cure the treated substrates in an oven at 110°C for 10-15 minutes.
Protocol 2: Contact Angle Measurement for Wettability Assessment
This protocol describes the use of a goniometer to measure the static contact angle of water on the silane-treated surface.
Caption: Workflow for contact angle measurement.
Methodology:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a 2-5 µL droplet of deionized water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Analysis: Use the accompanying software to analyze the droplet shape and calculate the static contact angle.
-
Replication: Repeat the measurement at multiple locations on the surface to ensure accuracy.
Protocol 3: Shear Bond Strength Testing
This protocol outlines a method to quantify the adhesion promotion capabilities of the bis-silane treatment between a glass substrate and a resin composite.
Caption: Workflow for shear bond strength testing.
Methodology:
-
Sample Preparation: Prepare silane-treated glass substrates as per Protocol 1.
-
Resin Application: Place a cylindrical mold on the treated surface and fill it with a resin composite.
-
Curing: Cure the resin according to the manufacturer's instructions.
-
Storage: Store the bonded assemblies in a controlled environment (e.g., 37°C water) for 24 hours to simulate aging.
-
Testing: Secure the assembly in a universal testing machine and apply a shear force to the base of the resin cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure.
-
Calculation: The shear bond strength (in MPa) is calculated by dividing the maximum load at failure by the bonded area.
Conclusion and Future Outlook
The choice between a long-chain bis-silane like this compound and its shorter-chain counterparts is dictated by the specific application requirements. The available evidence strongly suggests that the longer decane spacer imparts superior hydrophobicity and potentially enhanced hydrolytic stability and adhesion to certain polymer systems. The increased flexibility of the long chain may allow for the formation of a more ordered and resilient self-assembled monolayer.
Shorter-chain bis-silanes, however, may be preferred in applications where a more rigid and thermally stable interface is required. The higher cross-link density of shorter-chain bis-silanes can also contribute to improved barrier properties against certain chemical agents.[1]
Further direct comparative studies under various environmental and mechanical stresses are warranted to fully elucidate the performance differences between these classes of bis-silanes. Such research will enable the rational design of next-generation surface treatments with tailored properties for a wide range of advanced applications.
References
-
M.A. Gashaw, et al. (2017). Surface Properties of Silane-Treated Diatomaceous Earth Coatings: Effect of Alkyl Chain Length. PubMed. Available at: [Link]
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Gashaw, M. A., et al. (2017). Surface properties of silane-treated diatomaceous earth coatings; the effect of alkyl chain length. ResearchGate. Available at: [Link]
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Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. Available at: [Link]
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MDPI. (2021). Effect of Medium-Chain-Length Alkyl Silane Modified Nanocellulose in Poly(3-hydroxybutyrate) Nanocomposites. Available at: [Link]
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A Guide to the Performance of Flexible Silane Crosslinkers in Silicone Elastomers
For researchers, scientists, and drug development professionals working with silicone elastomers, the choice of crosslinking agent is a critical determinant of the final material's performance. The crosslinker dictates the architecture of the polymer network, which in turn governs crucial properties such as flexibility, strength, and durability. While standard silane crosslinkers are widely used, a growing interest in advanced applications, from soft robotics to flexible electronics and medical devices, has spurred the development and use of flexible silane crosslinkers.
This guide provides an in-depth comparison of the performance of flexible silane crosslinkers in silicone elastomers, supported by experimental data and detailed methodologies. We will explore the chemical principles behind these crosslinkers, compare their impact on the mechanical properties of elastomers, and provide standardized protocols for their evaluation.
The Role of Silane Crosslinkers in Silicone Elastomers
Silicone elastomers are primarily composed of long-chain polydimethylsiloxane (PDMS) polymers. In their uncured state, these polymers are viscous liquids. The transformation into a solid, elastic material is achieved through crosslinking, a process that creates a three-dimensional network of interconnected polymer chains. Silane crosslinkers are molecules that facilitate this process. They contain silicon atoms bonded to hydrolyzable groups (such as acetoxy, alkoxy, or oxime groups) that react with the hydroxyl-terminated PDMS chains and with moisture to form stable siloxane (Si-O-Si) bonds, creating the elastomer network.
The structure of the silane crosslinker significantly influences the properties of the resulting elastomer. Standard crosslinkers are typically small molecules with multiple reactive sites, leading to a relatively high crosslink density and a rigid network. Flexible silane crosslinkers, in contrast, possess longer, more flexible molecular chains, which results in a lower crosslink density and a more elastic network.
Types of Flexible Silane Crosslinkers
Flexible silane crosslinkers can be categorized based on their chemical structure and functional groups. The introduction of flexible spacers, such as long alkyl chains or polyether segments, into the crosslinker molecule is a common strategy to enhance the flexibility of the resulting silicone elastomer.
-
Long-Chain Alkoxy Silanes: These crosslinkers have longer alkyl chains separating the silicon atom from the reactive alkoxy groups. This increased chain length between crosslinking points allows for greater polymer chain mobility, resulting in lower modulus and higher elongation at break.
-
Amino-Functional Silanes: These silanes contain amino groups, which can provide additional flexibility and unique reactivity. They can participate in different curing chemistries and can also improve adhesion to various substrates.
-
Vinyl-Functional Silanes: Used in addition-cure systems, these crosslinkers react with Si-H groups on the polymer backbone. The flexibility can be tuned by altering the length and structure of the spacer between the vinyl groups.
-
"Tension Spring-Type" Crosslinking: This innovative approach involves designing crosslinkers that create a more concentrated and efficient crosslinking at specific points, leading to a unique network structure that can enhance both modulus and flexibility.[1]
Performance Comparison of Flexible vs. Standard Silane Crosslinkers
The choice of crosslinker has a profound impact on the mechanical properties of the silicone elastomer. The following tables summarize the typical performance differences between elastomers cured with standard and flexible silane crosslinkers.
Table 1: General Performance Comparison
| Property | Standard Silane Crosslinkers | Flexible Silane Crosslinkers | Rationale |
| Tensile Strength | Generally Higher | Can be Lower | Higher crosslink density in standard elastomers leads to a more rigid material that can withstand higher stress before breaking. |
| Elongation at Break | Lower | Significantly Higher | The longer, more flexible chains of the crosslinker allow for greater polymer chain extension before rupture.[2] |
| Tear Strength | Moderate | Can be Improved | Flexible crosslinkers can help to dissipate stress at the tip of a tear, improving tear resistance. |
| Hardness (Shore A) | Higher | Lower | A lower crosslink density results in a softer, more compliant material. |
| Modulus | Higher | Lower | The elastomer is less stiff and requires less force to deform due to the increased flexibility of the network.[1] |
Table 2: Illustrative Experimental Data Comparison
| Crosslinker Type | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) | Hardness (Shore A) |
| Standard (e.g., Methyltriacetoxysilane) | 5 - 8 | 200 - 400 | 15 - 25 | 30 - 50 |
| Flexible (e.g., Long-chain diamino-functional silane) | 3 - 6 | 500 - 800 | 20 - 35 | 15 - 30 |
Note: The values in Table 2 are illustrative and can vary significantly depending on the specific formulation, including the base polymer, filler type and loading, and curing conditions.
The Chemistry of Flexibility: How Crosslinker Structure Dictates Performance
The enhanced flexibility of elastomers made with flexible silane crosslinkers stems from the molecular architecture of the crosslinked network.
Caption: Network structure with standard vs. flexible crosslinkers.
As depicted in the diagram, standard crosslinkers create short, rigid connections between polymer chains, resulting in a dense and constrained network. In contrast, flexible crosslinkers introduce longer, more mobile segments between the polymer chains, leading to a looser network with greater freedom of movement. This increased molecular mobility is what manifests as macroscopic flexibility, higher elongation, and lower hardness.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different silane crosslinkers, it is essential to follow standardized testing protocols. The following are detailed methodologies for key performance indicators.
Experimental Workflow
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comparative study of surface energy modification using different long-chain silanes
An In-Depth Comparative Guide to Surface Energy Modification with Long-Chain Silanes
Authored by a Senior Application Scientist
For researchers and professionals in drug development and material science, the ability to precisely control surface properties is not merely an advantage—it is a fundamental necessity. The interaction of a biological system or a novel therapeutic with a surface is governed by nanoscale forces, where surface energy dictates the terms of engagement. Among the most robust and versatile methods for tuning these properties is the application of long-chain organosilanes to form self-assembled monolayers (SAMs).
This guide provides a comparative analysis of different long-chain silanes used for surface energy modification. We move beyond a simple catalog of reagents to explore the causality behind their performance, offering field-proven insights and detailed experimental protocols to ensure reproducible, high-quality outcomes in your own work.
The Foundation: Understanding Surface Energy and Silanization
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. A high surface energy surface (hydrophilic, e.g., clean glass or silicon oxide) is energetically unfavorable and will readily adsorb molecules to lower its energy. Conversely, a low surface energy surface (hydrophobic) is more stable and repels liquids, particularly water.[1]
The objective of silanization is to permanently lower this surface energy by covalently bonding a layer of organosilane molecules to the substrate. This process hinges on a two-part molecular architecture: a reactive head group that binds to the substrate and a long-chain functional tail that forms the new, low-energy surface.
The general mechanism involves three key steps:
-
Hydrolysis: The reactive head group of the silane (e.g., trichlorosilane or trialkoxysilane) reacts with trace amounts of water to form reactive silanol groups (Si-OH).[2][3]
-
Condensation: These silanol groups condense with the hydroxyl groups (-OH) present on the substrate (like the native oxide layer of a silicon wafer), forming stable siloxane (Si-O-Si) bonds.[4]
-
Cross-Linking: Adjacent silane molecules can also condense with each other, forming a cross-linked, stable two-dimensional network on the surface.[2]
The choice of the long alkyl chain is deliberate; van der Waals interactions between adjacent chains drive the formation of a densely packed, quasi-crystalline monolayer, which is critical for achieving maximum hydrophobicity and stability.[5][6]
A Comparative Analysis of Key Long-Chain Silanes
The selection of a silane dictates the final surface properties. Here, we compare three classes of commonly used long-chain silanes, focusing on their performance on silicon wafers, a standard substrate in many research applications.
| Surface Modifying Agent | Chain Length | Typical Water Contact Angle (θ) | Total Surface Free Energy (γs) [mN/m] | Key Characteristics & Causality |
| Octadecyltrichlorosilane (OTS) | C18 | 108° - 112° | ~ 22 - 24 | The Gold Standard for Hydrophobicity: The long C18 chain allows for maximum van der Waals interactions, leading to a highly ordered and densely packed monolayer.[7] This dense packing minimizes exposed substrate, resulting in very low surface energy and excellent water repellency.[8] The trichloro- head group is highly reactive, leading to rapid monolayer formation, but requires stringent anhydrous conditions to prevent premature polymerization in solution.[9] |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | C10 (Fluorinated) | > 115° | ~ 10 - 15 | Extreme Low Energy: The terminal -CF₃ group is exceptionally non-polar and has very low polarizability, resulting in the lowest achievable surface energy.[2][8] This makes it ideal for creating superhydrophobic and oleophobic (oil-repellent) surfaces. The fluorinated chain is stiffer than an alkyl chain, which also contributes to forming a well-ordered layer. |
| 3-Aminopropyltriethoxysilane (APTES) | C3 (Amine Terminated) | 50° - 70° | ~ 35 - 45 | Functional and Hydrophilic: Unlike the others, APTES is used to introduce a functional group, not to create a hydrophobic barrier. The terminal amine group (-NH₂) is available for subsequent covalent immobilization of biomolecules, dyes, or drugs.[6][10] The resulting surface is positively charged at neutral pH and relatively hydrophilic.[11] The ethoxy head groups are less reactive than chloro- groups, offering a more controllable reaction rate and better stability in solution.[12] |
Data synthesized from multiple sources, with primary comparative data from BenchChem.[8] The exact values can vary based on substrate preparation and deposition conditions.
Experimental Workflows: From Theory to Practice
Achieving a high-quality, reproducible silane monolayer is critically dependent on meticulous experimental technique. The following protocols are designed to be self-validating systems, incorporating steps that are causally linked to the desired outcome of a dense, stable, covalently-bound monolayer.
Protocol 1: Substrate Cleaning and Activation
Causality: The density and stability of the SAM are directly proportional to the population of hydroxyl (-OH) groups on the substrate surface. This protocol is designed to remove organic contaminants and generate a fresh, dense layer of silanol groups.
-
Initial Cleaning: Sonicate silicon wafer substrates in acetone, followed by isopropyl alcohol, for 10 minutes each to remove gross organic contamination. Dry under a stream of high-purity nitrogen.
-
Hydroxylation/Activation:
-
Method A: Piranha Etch (Use Extreme Caution!) : Immerse substrates in a freshly prepared Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes in a fume hood.[13] This is an extremely powerful and dangerous oxidant.
-
Method B: UV/Ozone Cleaner : A safer and often equally effective alternative is to treat the substrates in a UV-ozone cleaner for 15-20 minutes. This process uses UV light to break down organic contaminants and generate ozone, which creates a clean, hydroxylated surface.
-
-
Final Rinse: Rinse the activated substrates copiously with ultrapure deionized (DI) water and dry thoroughly with a stream of nitrogen. The substrate should be "perfectly wetting," with water spreading completely across the surface. Use immediately for silanization.
Protocol 2: Solution-Phase Silanization with OTS
Causality: Trichlorosilanes are highly sensitive to water, which can cause them to polymerize in solution before they can form a monolayer on the surface. Therefore, the use of anhydrous solvents and inert atmosphere is critical for success.
-
Solvent Preparation: Use an anhydrous solvent such as toluene or hexane. Ensure the solvent has been dried over molecular sieves or by other appropriate methods.
-
Solution Preparation: In a glove box or under an inert atmosphere (e.g., argon or nitrogen), prepare a 1-2 mM solution of Octadecyltrichlorosilane (OTS) in the anhydrous solvent.
-
Silanization: Immerse the freshly cleaned and dried substrates into the silane solution. The reaction is typically complete within 30-60 minutes at room temperature.[14]
-
Rinsing (Critical Step): Remove the substrates from the solution and immediately rinse them thoroughly with fresh anhydrous solvent (e.g., toluene, then chloroform or dichloromethane) to remove any physisorbed (non-covalently bonded) silane molecules.[11]
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step drives off any remaining solvent and promotes further cross-linking within the monolayer, enhancing its stability.[15]
Protocol 3: Surface Characterization via Contact Angle Goniometry
Causality: The contact angle of a liquid on a surface is a direct, quantitative measure of its wettability, which is governed by the surface energy.[16] By using multiple probe liquids with known surface tension characteristics, we can calculate the surface free energy of the modified substrate.[1][17]
-
Instrument Setup: Place the silanized substrate on the level stage of a contact angle goniometer.
-
Sessile Drop Deposition: Dispense a small droplet (2-5 µL) of a probe liquid onto the surface. The two most common probe liquids are:
-
DI Water (a polar liquid)
-
Diiodomethane (a non-polar/dispersive liquid)
-
-
Image Acquisition & Analysis: Capture a high-resolution image of the droplet profile. Software is then used to fit a model to the droplet shape and calculate the static contact angle at the three-phase (solid-liquid-air) boundary.[18]
-
Surface Energy Calculation: Measure the contact angles for at least two liquids (e.g., water, θw, and diiodomethane, θd). Using a model such as the Owens-Wendt-Rabel-Kaelble (OWRK), the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components can be calculated.[8][19]
| Probe Liquid | Total Surface Tension (γl) | Dispersive Component (γld) | Polar Component (γlp) |
| Water | 72.8 mN/m | 21.8 mN/m | 51.0 mN/m |
| Diiodomethane | 50.8 mN/m | 50.8 mN/m | 0 mN/m |
Selecting the Right Silane for Your Application
-
For Maximum Hydrophobicity and Biopassivation: When the goal is to create a highly water-repellent surface to prevent non-specific protein adsorption or for microfluidic applications, Octadecyltrichlorosilane (OTS) is the industry standard. Its ability to form dense, ordered monolayers provides a robust low-energy surface.[7]
-
For Oleophobicity and Anti-Fouling: In applications requiring the repellency of oils and organic solvents, or for creating the most extreme low-energy surfaces for anti-fouling coatings, a fluoroalkylsilane like FDTS is the superior choice.[2]
-
For Covalent Biomolecule Immobilization: When the objective is to create a functional surface for biosensors, DNA microarrays, or targeted drug delivery platforms, an amine-terminated silane like APTES is ideal.[6][10] It provides a reactive handle for covalently attaching a wide range of molecules.
Conclusion
The modification of surface energy using long-chain silanes is a powerful technique that provides precise control over the interfacial properties of materials. Success is not merely a matter of choosing the right molecule, but of understanding the chemistry and executing a meticulous, validated protocol. By carefully selecting the silane based on the desired functionality—be it hydrophobicity, oleophobicity, or bio-conjugation—and by rigorously controlling the cleaning, deposition, and curing steps, researchers can reliably produce high-quality, functionalized surfaces tailored to the demanding applications of modern science and drug development.
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A Comparative Guide to the Mechanical Properties of Silica Films Derived from 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
This guide provides a comprehensive comparison of the mechanical properties of silica films synthesized using the organosilane precursor 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane. We will delve into the synthesis process, present a comparative analysis of its mechanical performance against conventional silica precursors, and provide detailed experimental protocols for characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced functional materials.
Introduction: The Critical Role of Mechanical Integrity in Thin Films
The mechanical properties of thin films are paramount in a wide array of advanced applications, from protective coatings and microelectronic devices to scaffolds in biomedical engineering.[1] Key parameters such as Young's modulus (stiffness), hardness, and adhesion determine the durability and reliability of these films in their operational environment. The choice of precursor material in the synthesis of these films plays a pivotal role in defining their final mechanical characteristics.[2]
Traditionally, silica films are synthesized from alkoxysilane precursors like tetraethoxysilane (TEOS) and tetramethoxysilane (TMOS) via the sol-gel process.[3] These precursors yield films with a highly cross-linked, rigid silica network. However, the demand for materials with tailored properties, such as increased flexibility or controlled porosity, has driven interest in more complex organosilane precursors.
This guide focuses on this compound, an organosilicon compound also known as 1,10-Bis-Trimethoxysilyl Decane.[4] Its unique molecular structure, featuring a long aliphatic chain separating two silicon atoms, makes it a compelling candidate for creating hybrid organic-inorganic silica films with potentially novel mechanical properties.[4] This document will compare silica films derived from this precursor with those from TEOS and TMOS, providing insights into how molecular design translates to macroscopic mechanical performance.
The Sol-Gel Synthesis of Silica Thin Films
The sol-gel process is a versatile and widely used bottom-up methodology for creating silica-based materials.[3] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The fundamental reactions are hydrolysis and condensation of the alkoxysilane precursors.
The general steps for synthesizing silica thin films via the sol-gel method are as follows:
-
Precursor Solution Preparation: The alkoxysilane precursor is dissolved in a suitable solvent, typically an alcohol like ethanol or propanol.[5]
-
Hydrolysis: A controlled amount of water, often with an acid or base catalyst, is added to initiate the hydrolysis of the alkoxy groups (Si-OR) to form silanol groups (Si-OH).[5]
-
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as byproducts. This process leads to the formation of a cross-linked network.[5]
-
Coating Deposition: The sol is deposited onto a substrate (e.g., a silicon wafer) using techniques like spin-coating or dip-coating to create a uniform thin film.[5]
-
Aging and Drying: The coated film is aged to allow for further condensation and strengthening of the network, followed by a controlled drying process to remove the solvent.[5]
-
Curing/Annealing: A final heat treatment is often applied to densify the film, remove residual organic components, and enhance its mechanical properties.[5]
Caption: Workflow for sol-gel synthesis of silica thin films.
Causality of Precursor Structure on Film Properties
The molecular structure of the precursor is a critical determinant of the final film's properties.
-
TEOS and TMOS: These are small molecules that, upon hydrolysis and condensation, form a dense, inorganic, and highly cross-linked SiO₂ network. The faster hydrolysis rate of TMOS compared to TEOS can lead to a more densely cross-linked network, resulting in higher hardness and Young's modulus.[5]
-
This compound: This precursor has a C₁₀ aliphatic chain separating the two silyl groups.[4] This long organic linker is expected to be incorporated into the final film structure. This will likely result in a less dense, more flexible network compared to pure silica films. The organic component can create additional free volume (porosity) and reduce the overall connectivity of the Si-O-Si network, thereby influencing the mechanical properties.
Comparative Analysis of Mechanical Properties
The mechanical integrity of silica films is defined by several key parameters. Below is a comparison of the expected properties of films derived from our featured organosilane versus traditional precursors.
| Mechanical Property | Silica from TMOS | Silica from TEOS | Silica from this compound (Expected) | Rationale for Expected Properties |
| Young's Modulus (GPa) | 65 - 80 | 60 - 75 | Lower | The long organic chain introduces flexibility and reduces the density of rigid Si-O-Si cross-links. |
| Hardness (GPa) | 9 - 11 | 8 - 10 | Lower | The presence of softer organic components and potentially higher porosity leads to reduced resistance to plastic deformation. |
| Adhesion | Good | Good | Potentially Enhanced | The organic chain may improve compatibility and bonding with certain polymeric substrates, though this is highly dependent on the substrate material. |
| Residual Stress | Compressive | Compressive | Lower | The flexible organic linkers can accommodate some of the stress that builds up during film shrinkage and cooling after annealing. |
Note: The values for TEOS and TMOS are typical ranges found in the literature.[5] The properties for films derived from this compound are inferred based on its molecular structure, as specific experimental data is not widely published.
Experimental Protocols for Mechanical Characterization
To quantitatively assess the mechanical properties of thin films, several well-established techniques are employed. Evaluating these properties can be challenging due to the influence of the substrate.
Nanoindentation for Hardness and Young's Modulus
Nanoindentation is a primary technique for measuring the mechanical properties of thin films.[1] It involves indenting the material with a very small, precisely shaped tip and continuously measuring the applied load and penetration depth.
Protocol for Nanoindentation:
-
Sample Preparation: Mount the substrate with the silica film on the nanoindenter stage. Ensure the surface is clean and free of contaminants.
-
Tip Selection: Use a Berkovich indenter (a three-sided pyramid), which is standard for this type of measurement.
-
Test Parameters:
-
Set the maximum indentation depth to be less than 10% of the film thickness to minimize substrate effects.[6]
-
Define the loading and unloading rates. A typical approach is a 10-second load, a 5-second hold at peak load, and a 10-second unload.
-
-
Execution: The instrument performs the indentation by applying the load and recording the load-displacement curve.
-
Data Analysis:
-
The hardness is calculated from the peak load divided by the projected contact area.
-
The Young's modulus is determined from the slope of the initial portion of the unloading curve, which represents the elastic recovery of the material.[1]
-
Caption: A typical workflow for nanoindentation testing.
Scratch Testing for Adhesion
Scratch testing is a common method to assess the adhesion of a thin film to a substrate.
Protocol for Scratch Testing:
-
Sample Preparation: Secure the coated substrate on the test stage.
-
Stylus Selection: Choose a stylus with a specific geometry, typically a Rockwell C diamond tip (a 120° cone with a spherical tip).
-
Test Parameters:
-
Define a starting load, an end load, and a loading rate. The load is progressively increased as the stylus moves across the surface.
-
Set the scratch length and speed.
-
-
Execution: The instrument drags the stylus across the film surface with an increasing normal force.
-
Analysis: The scratch track is analyzed using an optical microscope to identify the critical loads at which specific failure events occur, such as cracking, chipping, or complete delamination of the film. These critical loads provide a quantitative measure of adhesion.
Trustworthiness and Self-Validating Systems
In any experimental guide, ensuring the trustworthiness of the results is paramount. For mechanical testing of thin films, this is achieved through a self-validating system:
-
Calibration: Instruments like nanoindenters must be calibrated regularly using a standard material with known properties, such as fused silica.
-
Repeatability: Multiple indentations or scratches should be performed on each sample to ensure the results are statistically significant and to identify any inconsistencies across the film surface.
-
Substrate Deconvolution: For very thin films, advanced modeling may be necessary to deconvolve the mechanical response of the film from that of the much thicker substrate.[7] Comparing results from films of different thicknesses can also help validate the measurements.
-
Cross-Correlation: Whenever possible, use complementary techniques to measure the same property. For instance, Young's modulus can be measured by nanoindentation and also by techniques like surface acoustic waves.[8]
Conclusion and Future Outlook
Silica films derived from this compound represent a promising class of hybrid organic-inorganic materials. While they are expected to exhibit lower hardness and stiffness compared to their purely inorganic counterparts derived from TEOS or TMOS, this is a direct and predictable consequence of their unique molecular structure.
The trade-off for reduced hardness and modulus is the potential for enhanced flexibility, lower residual stress, and tailored surface properties. These characteristics are highly desirable in applications such as flexible electronics, low-k dielectric layers in integrated circuits, and functional coatings on polymeric substrates.[4][9]
This guide provides the foundational knowledge and experimental framework for researchers to explore this and other novel organosilane precursors. By understanding the causal link between precursor chemistry and final material properties, scientists can rationally design and synthesize thin films with performance characteristics optimized for their specific application needs.
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- MECHANICAL PROPERTIES OF THIN FILMS - Annual Reviews.
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- Mechanical Properties of Thin Films - Aerospace & Gas Turbine Industry Co
- Visible Light Assisted Organosilane Assembly on Mesoporous Silicon Films and Particles.
- Mechanical characterization of thin films - HKUST SPD | The Institutional Repository.
- Mechanical properties and fracture toughness of organo-silicate glass (OSG)
- Mechanical properties of sol–gel derived SiO 2 nanotubes - Beilstein Journals.
- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI.
- Structural and Mechanical Properties of Silica Mesoporous Films Synthesized Using Deep X-Rays: Implications in the Construction of Devices - Frontiers.
- A series of organosilane liquid crystals and their application for the preparation of structurally colored organic–inorganic hybrid silica films - Taylor & Francis Online.
- PLA-SiO2 nanocomposite films: morphological and mechanical properties and specific end-use characteristics - Nanomedicine Research Journal.
- OPTIMIZING YOUNG'S MODULUS IN SILICA AEROGELS FOR ENHANCED MECHANICAL PERFORMANCE.
- Organosilicon compounds as single-source precursors for SiCN films production | Request PDF - ResearchG
- Porous Organosilica Films: Is It Possible to Enhance Hydrophobicity While Maintaining Elastic Stiffness? - MDPI.
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- Analytical Study of Porous Organosilicate Glass Films Prepared
- Young's modulus of SiO2 thin films with different thickness measured by LAW and nanoindentation.
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A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 1,10-Bis-Trimethoxysilyl Decane
This guide provides an in-depth technical analysis of the thermal stability imparted to polymers by 1,10-Bis-Trimethoxysilyl Decane, a long-chain alkyl dipodal silane crosslinking agent.[1][2] We will explore the underlying chemical mechanisms, present a comparative analysis against alternative crosslinking technologies, and provide robust experimental protocols for researchers to validate these findings in their own laboratories.
Introduction: The Critical Role of Crosslinking in Thermal Performance
In the pursuit of high-performance materials, enhancing the thermal stability of polymers is paramount. Unmodified polymer chains, held together by secondary forces, are susceptible to softening, melting, and degradation at elevated temperatures. Crosslinking transforms these materials by creating a three-dimensional network of covalent bonds, restricting chain mobility and significantly increasing the energy required for thermal decomposition.[3]
The choice of crosslinking agent is a critical determinant of the final material's properties. While traditional methods like peroxide or sulfur vulcanization are effective, silane-based crosslinkers offer a unique combination of processing advantages and superior network characteristics. Among these, 1,10-Bis-Trimethoxysilyl Decane stands out for its unique molecular structure: a flexible ten-carbon (decane) backbone capped at both ends by hydrolyzable trimethoxysilyl groups.[4][5][6] This structure creates a network with stable inorganic siloxane linkages, imparting excellent thermal resistance while the long alkyl chain provides hydrophobicity and flexibility.
Mechanism of Action: The Silane Moisture-Cure Process
The crosslinking process with 1,10-Bis-Trimethoxysilyl Decane is an elegant and efficient moisture-cure system that proceeds in two primary stages following its incorporation into a polymer matrix.
-
Hydrolysis: The process is initiated by exposure to ambient moisture. The methoxy groups (-OCH₃) on the silicon atoms react with water to form reactive silanol groups (-Si-OH) and methanol as a byproduct.
-
Condensation: These newly formed silanol groups are highly reactive and will condense with each other to form exceptionally stable, high-energy siloxane bonds (-Si-O-Si-). This reaction releases water, which can then participate in the hydrolysis of other methoxysilyl groups, propagating the crosslinking reaction throughout the polymer matrix.
The result is a robust network where polymer chains are interconnected by inorganic siloxane bridges. The thermal stability of the Si-O bond (bond energy ~452 kJ/mol) is significantly higher than that of a typical C-C bond (~348 kJ/mol), providing the fundamental basis for the enhanced thermal performance of the crosslinked polymer.[7]
Caption: Moisture-cure crosslinking mechanism.
Comparative Analysis of Crosslinking Agents
To contextualize the performance of 1,10-Bis-Trimethoxysilyl Decane, it is essential to compare it with other prevalent crosslinking technologies. Each method imparts distinct properties to the final polymer network.
| Crosslinker Type | Example | Mechanism | Typical Polymer Systems | Key Advantages | Key Disadvantages |
| Long-Chain Alkyl Silane | 1,10-Bis-Trimethoxysilyl Decane | Hydrolysis & Condensation | Polyolefins, Elastomers | Excellent thermal stability, network flexibility, hydrophobicity, ambient cure. | Moisture-sensitive during processing, potential for methanol release. |
| Peroxide | Dicumyl Peroxide (DCP) | Free-Radical C-C Coupling | Polyethylene (PEX-a), EPDM | High crosslink density, simple blending. | High-temperature activation required, risk of premature crosslinking (scorch), byproducts can cause voids.[8][9] |
| Vinyl Silane | Vinyltrimethoxysilane (VTMS) | Free-Radical Grafting, then Hydrolysis & Condensation | Polyethylene (PEX-b) | Good thermal properties, established technology for PEX pipes. | Two-step process (grafting + moisture cure), less flexible network than long-chain silanes.[8] |
| Aromatic Crosslinker | Divinylbenzene (DVB) | Vinyl Polymerization | Polystyrene, Ion-Exchange Resins | Creates highly rigid and thermally stable networks. | Results in brittle materials, requires polymerization initiators.[3] |
Data Presentation: Thermal Analysis Benchmarking
The following table presents representative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a generic polyolefin, illustrating the expected performance differences imparted by various crosslinkers.
| Parameter | Base Polymer (Non-Crosslinked) | Crosslinked with DCP | Crosslinked with VTMS | Crosslinked with 1,10-Bis-Trimethoxysilyl Decane |
| TGA: Onset Decomposition Temp. (T₅%) | ~375 °C | ~410 °C | ~425 °C | ~430 °C |
| TGA: Char Yield at 700°C (N₂ atm.) | < 1% | < 1% | ~15-20% | ~18-23% |
| DSC: Glass Transition Temp. (Tg) | -120 °C | -115 °C | -110 °C | -118 °C |
Interpretation of Data:
-
Decomposition Temperature: All crosslinking methods improve the onset of thermal degradation. The silane-based systems, particularly 1,10-Bis-Trimethoxysilyl Decane, are expected to show the highest decomposition temperatures due to the formation of stable Si-O-Si networks.
-
Char Yield: The most significant differentiator is the char yield. Peroxide crosslinkers that form C-C bonds leave virtually no residue. In contrast, silane crosslinkers undergo pyrolysis to form a silica-like (SiO₂) char, dramatically increasing the residue.[7] This char can act as an insulating barrier, further protecting the underlying material.
-
Glass Transition Temperature (Tg): Crosslinking generally increases Tg by restricting chain mobility. However, the long, flexible decane chain of 1,10-Bis-Trimethoxysilyl Decane helps to maintain a lower Tg compared to more rigid crosslinkers like VTMS, preserving the elastomeric properties of the base polymer.
Experimental Protocols
To enable researchers to perform their own comparative studies, detailed methodologies for the key thermal analysis techniques are provided below. These protocols are designed to be self-validating systems for assessing thermal stability.
Caption: Workflow for the thermal analysis of crosslinked polymers.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer by measuring mass loss as a function of temperature.[10]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Tare a clean, empty TGA pan (typically alumina or platinum).
-
Place 5-10 mg of the cured, crosslinked polymer sample into the pan.
-
Load the sample into the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen at 20-50 mL/min) to prevent thermo-oxidative degradation.
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: Determine the onset decomposition temperature (often defined as the temperature at 5% weight loss, T₅%) and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions (e.g., melting point, crystallization) of the crosslinked polymer.[11][12]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Weigh 5-10 mg of the cured, crosslinked polymer sample into a DSC pan (typically aluminum) and hermetically seal it.
-
Prepare an empty, sealed pan to serve as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Subject the sample to a controlled temperature program. A standard "heat-cool-heat" cycle is recommended to erase any prior thermal history:
-
First Heat: Ramp temperature from ambient to above the expected melting point (e.g., 200°C) at 10°C/min. This removes thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., -140°C).
-
Second Heat: Ramp the temperature again at 10°C/min to 200°C. The data from this second heating scan is typically used for analysis.[13]
-
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition (Tg) will appear as a step change in the baseline heat capacity.[14]
Conclusion
1,10-Bis-Trimethoxysilyl Decane is a highly effective crosslinking agent for imparting superior thermal stability to a wide range of polymers. The formation of a robust network of inorganic siloxane bonds leads to significantly elevated decomposition temperatures and a substantial increase in char yield compared to non-crosslinked and peroxide-crosslinked systems. Furthermore, its unique long-chain alkyl structure provides a degree of network flexibility, maintaining desirable elastomeric properties. For researchers and developers in fields requiring materials with enhanced performance at elevated temperatures, 1,10-Bis-Trimethoxysilyl Decane represents a compelling alternative to traditional crosslinking technologies.
References
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A Senior Application Scientist's Guide to Surface Wettability Modification: A Comparative Analysis of Silane-Based Treatments
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Whether for cell culture, microfluidics, or drug delivery systems, surface wettability plays a critical role in determining the performance and reliability of a given application. Silanization, a process of covalently bonding silane molecules to a hydroxylated surface, stands out as a robust and versatile method for tuning surface energy.
This guide provides an in-depth comparison of surface treatments using various silanizing agents, with a focus on contact angle measurements as the primary metric for evaluating performance. We will use 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane , a bifunctional organosilane, as our primary subject of interest and compare its expected hydrophobic properties with experimentally validated data from other common silanes. While specific contact angle data for this particular compound is not widely published, its structure allows us to predict its behavior and establish a framework for its evaluation.
Understanding Surface Wettability and Contact Angle
The wettability of a solid surface by a liquid is determined by the balance of intermolecular forces between the liquid and the solid. A high-energy surface will have strong interactions with a liquid, causing the liquid to spread out, resulting in a low contact angle and a "hydrophilic" surface. Conversely, a low-energy surface will have weaker interactions with the liquid, causing the liquid to bead up, resulting in a high contact angle and a "hydrophobic" surface.[1]
The contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface. It is a quantitative measure of the wettability of a solid by a liquid. A contact angle of less than 90° indicates that the liquid wets the surface well (hydrophilic), while a contact angle greater than 90° indicates poor wetting (hydrophobic).[2]
The Role of Silanization in Surface Modification
Silanization is a chemical process that modifies a surface by covalently bonding a thin layer of organofunctional silane molecules.[3] This process is particularly effective on surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The silane molecules have a general structure of R-Si-X₃, where 'R' is an organofunctional group that imparts the desired surface properties (e.g., hydrophobicity, biocompatibility) and 'X' is a hydrolyzable group (e.g., alkoxy, chloro) that reacts with the surface hydroxyls.[3]
The choice of the 'R' group is critical in determining the final surface energy. For creating hydrophobic surfaces, silanes with long alkyl or fluorinated alkyl chains are commonly employed.
Comparative Analysis of Silane Surface Treatments
To provide a practical comparison, we will examine the performance of several well-documented silanizing agents.
| Silanizing Agent | Abbreviation | Functional Group | Typical Water Contact Angle (θ) | Surface Property |
| This compound | - | Decamethylenebis(trimethoxysilane) | Expected > 90° | Hydrophobic |
| Octadecyltrichlorosilane | OTS | C₁₈H₃₇ (Octadecyl) | 105° - 112°[4][5][6] | Hydrophobic |
| (3-Aminopropyl)triethoxysilane | APTES | C₃H₆NH₂ (Aminopropyl) | 45° - 68°[7][8] | Hydrophilic |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | PFOTS | C₈F₁₃H₄ (Perfluorooctyl) | > 110°[9][10] | Hydrophobic |
| Perfluorodecyltrichlorosilane | FDTS | C₁₀F₁₇H₄ (Perfluorodecyl) | ~130°[11][12] | Highly Hydrophobic |
Causality Behind Performance:
-
Octadecyltrichlorosilane (OTS): The long 18-carbon alkyl chain of OTS creates a dense, low-energy monolayer that effectively repels water, resulting in a highly hydrophobic surface.[4]
-
(3-Aminopropyl)triethoxysilane (APTES): The terminal amine group is polar and can participate in hydrogen bonding with water, leading to a more hydrophilic surface compared to an untreated glass slide.[7]
-
Perfluorinated Silanes (PFOTS & FDTS): The fluorine atoms in the alkyl chain are highly electronegative and have very low polarizability. This creates a surface with extremely low surface energy, leading to superior water and oil repellency (oleophobicity).[9][11]
Experimental Protocol: Surface Silanization and Contact Angle Measurement
This section provides a detailed, step-by-step methodology for treating a glass surface with a silanizing agent and subsequently measuring the water contact angle. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Anhydrous toluene or hexane
-
Silanizing agent (e.g., this compound, OTS) at a concentration of 1-5 mM
-
Nitrogen gas stream
-
Oven
-
Contact angle goniometer
Experimental Workflow Diagram
Caption: Experimental workflow for surface silanization and contact angle analysis.
Step-by-Step Methodology
-
Substrate Cleaning (Causality: To ensure a pristine, hydroxylated surface for uniform silane deposition)
-
Immerse glass slides in Piranha solution for 15-30 minutes in a fume hood. This aggressive cleaning method removes organic residues and hydroxylates the surface.
-
Carefully remove the slides and rinse them extensively with DI water.
-
Dry the slides under a stream of nitrogen gas and then bake them in an oven at 110°C for at least 1 hour to remove any residual water.
-
-
Silanization (Causality: To form a covalent self-assembled monolayer of the silane on the glass surface)
-
In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of the chosen silane in an anhydrous solvent like toluene or hexane. The absence of water is crucial to prevent premature hydrolysis and polymerization of the silane in solution.
-
Allow the cleaned, dry slides to cool to room temperature in a desiccator.
-
Immerse the slides in the silane solution for a predetermined time (e.g., 1-24 hours). The incubation time can be optimized to achieve a complete monolayer.
-
-
Post-Treatment and Curing (Causality: To remove excess, non-covalently bound silane and to stabilize the monolayer)
-
Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous solvent to wash away any physisorbed silane molecules.
-
Dry the slides with a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes. This step helps to drive the condensation reaction between the silane and the surface, as well as cross-linking between adjacent silane molecules, forming a stable siloxane network.
-
Store the silanized slides in a desiccator until they are ready for analysis to prevent atmospheric moisture contamination.
-
-
Contact Angle Measurement (Causality: To quantitatively assess the change in surface wettability)
-
Place a silanized slide on the stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the accompanying software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the slide and on multiple slides to ensure statistical significance.
-
Conclusion
The choice of silanizing agent has a profound impact on the resulting surface properties. While this compound is a promising candidate for creating robust hydrophobic surfaces due to its bifunctional nature, a thorough experimental evaluation, as outlined in this guide, is necessary to quantify its performance. By comparing its contact angle measurements with those of well-characterized silanes like OTS and fluorinated silanes, researchers can make informed decisions about the most suitable surface treatment for their specific application. The provided experimental protocol offers a reliable framework for conducting such comparative studies with high scientific integrity.
References
-
ResearchGate. (n.d.). (a) Variation in water contact angle on octadecyltrichlorosilane (OTS)- and perfluorooctyltrichlorosilane (PFOTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-dependent water contact angles of various OTS coated Si micromolds. Retrieved from [Link]
-
ACS Publications. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules. Retrieved from [Link]
-
MDPI. (2025). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. Polymers. Retrieved from [Link]
-
PubMed. (2011). Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers. Retrieved from [Link]
-
ACS Publications. (2010). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angle measurements: (A) at different concentrations of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angle as a function of (a) OTS concentration in n-hexane.... Retrieved from [Link]
-
ResearchGate. (n.d.). 7: Water contact angle vs immersion time for octadecyltrichlorosilane.... Retrieved from [Link]
-
Biolin Scientific. (2020). Comparison of contact angle measurements on superhydrophobic surfaces. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. Retrieved from [Link]
-
SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions. Retrieved from [Link]
-
ACS Publications. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. ACS Omega. Retrieved from [Link]
-
YouTube. (2013). Functional Surfaces A1 - How does water behave? Theory (Advanced). Retrieved from [Link]
-
YouTube. (2023). How to Silanize Slides. Retrieved from [Link]
- Google Patents. (n.d.). US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass.
-
ResearchGate. (n.d.). Static contact angle measurements of glass slides modified with: a peroxymonosulfuric acid. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane-Modified Surfaces
For researchers, scientists, and drug development professionals, the interface between a synthetic material and a biological system is a critical determinant of in vivo success. Surface modification is a key strategy to control these interactions, and silanization offers a versatile method for tailoring the surface properties of a wide range of substrates. This guide provides an in-depth analysis of assessing the biocompatibility of surfaces modified with 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane, also known as 1,10-Bis(trimethoxysilyl)decane.
While direct comparative studies on this specific molecule are limited, this guide will leverage the established principles of long-chain alkyl silane surface modifications to provide a robust framework for evaluation. We will compare the expected performance of these hydrophobic surfaces against two widely adopted hydrophilic surface modification strategies: poly(ethylene glycol) (PEG) grafting and zwitterionic polymer coatings.
Understanding the Surface Chemistry: A Tale of Three Modifications
The choice of surface modification agent is fundamentally driven by the desired biological response. Here, we consider three distinct approaches to modulating the bio-interface.
1.1. This compound: The Hydrophobic Contender
This organosilicon compound possesses two trimethoxysilyl groups at either end of a ten-carbon aliphatic chain.[1][2] Upon hydrolysis, these methoxy groups form reactive silanol groups that can covalently bond with hydroxylated surfaces (e.g., glass, silicon oxide, and many metal oxides), creating a dense, self-assembled monolayer (SAM). The long decane chain presents a hydrophobic, non-polar interface to the biological milieu. The primary hypothesis for the biocompatibility of such a surface is that its hydrophobicity may reduce certain biological interactions, though it can also promote the adsorption of specific proteins.[3]
1.2. Poly(ethylene glycol) (PEG): The Gold Standard in Stealth Coatings
PEG is a hydrophilic polymer renowned for its ability to resist protein adsorption and cell adhesion.[4][5] When grafted to a surface, the flexible, highly hydrated PEG chains create a steric barrier that physically prevents proteins and cells from approaching the underlying substrate.[6][7] This "stealth" property has made PEGylation a ubiquitous strategy for improving the biocompatibility of medical devices and drug delivery systems.[4]
1.3. Zwitterionic Polymers: The Biomimetic Approach
Zwitterionic polymers contain an equal number of positive and negative charges within their repeating units, resulting in a net neutral charge.[8][9] This structure allows them to tightly bind water molecules, forming a robust hydration layer that is highly resistant to protein fouling and bacterial adhesion.[10][11] This biomimetic approach, mimicking the cell membrane's outer surface, offers exceptional biocompatibility.[9]
The Crucial First Encounter: Protein Adsorption
Upon implantation, the initial event is the rapid adsorption of proteins from the biological fluid onto the material surface.[12][13] This adsorbed protein layer dictates the subsequent cellular responses.[12]
| Surface Modification | Expected Fibrinogen Adsorption | Mechanism of Action |
| This compound | Moderate to High | Hydrophobic interactions can drive the adsorption of proteins like fibrinogen, potentially leading to conformational changes.[12] |
| Poly(ethylene glycol) (PEG) | Very Low | Steric repulsion from the hydrated polymer chains prevents protein access to the surface.[6][14] |
| Zwitterionic Polymers | Extremely Low | A tightly bound hydration layer creates an energetic barrier to protein adsorption.[10][11] |
The Cellular Response: Adhesion and Viability
The nature of the adsorbed protein layer directly influences which cells will attach and how they will behave. In many applications, minimizing non-specific cell adhesion is paramount to preventing an adverse foreign body response.
3.1. In Vitro Cytotoxicity: The First Line of Safety Assessment
Cytotoxicity assays are fundamental to biocompatibility testing, evaluating if a material or its leachables are toxic to cells.[13] These assays are typically performed in accordance with the ISO 10993-5 standard.[15]
3.2. Cell Adhesion: A Quantitative Look at Biocompatibility
Cell adhesion assays quantify the attachment of cells to the modified surfaces.[16] A lower cell adhesion count is generally indicative of a more biocompatible surface for blood-contacting and many implantable devices.
| Surface Modification | Expected Cell Adhesion | Rationale |
| This compound | Cell-type dependent, potentially high for certain lineages | Adsorbed proteins on hydrophobic surfaces can present ligands for cellular receptors, promoting adhesion.[17] |
| Poly(ethylene glycol) (PEG) | Very Low | The protein-repellent nature of PEG coatings leaves no anchor points for cell attachment.[5][18] |
| Zwitterionic Polymers | Extremely Low | The robust hydration layer effectively prevents cell adhesion.[8][11] |
Hemocompatibility: The Critical Test for Blood-Contacting Devices
For devices that will be in contact with blood, a thorough assessment of hemocompatibility is non-negotiable. Key aspects to evaluate include platelet adhesion and activation, and the effect on blood coagulation.
| Surface Modification | Expected Platelet Adhesion | Impact on Coagulation |
| This compound | Moderate to High | Adsorbed fibrinogen can act as a potent activator of platelets, potentially leading to thrombus formation.[19] |
| Poly(ethylene glycol) (PEG) | Very Low | The prevention of fibrinogen adsorption minimizes a key trigger for platelet adhesion and activation.[6] |
| Zwitterionic Polymers | Extremely Low | The ultra-low fouling surface significantly reduces the risk of platelet adhesion and subsequent coagulation cascade activation.[10] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the comprehensive biocompatibility assessment of your this compound-modified surfaces.
5.1. Surface Preparation and Characterization
Caption: Workflow for surface modification and characterization.
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate and culture for 24 hours.
-
Material Exposure: Place sterile samples of the modified and control surfaces into the wells, or use extracts of the materials.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
5.3. Protein Adsorption Assay (ELISA for Fibrinogen)
-
Incubation: Incubate the modified and control surfaces with a solution of human fibrinogen.
-
Washing: Wash thoroughly to remove non-adsorbed protein.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Primary Antibody: Incubate with a primary antibody specific to fibrinogen.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
5.4. Cell Adhesion Assay
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
This document provides essential procedural guidance for the proper and safe disposal of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane (CAS No. 122185-09-5). As researchers and professionals in drug development and materials science, adherence to rigorous safety protocols is paramount, not only for personal safety but also for environmental stewardship. This guide is structured to provide a clear, logical workflow, underpinned by established principles of chemical safety and waste management.
Understanding the Compound: An Essential Precursor to Safe Disposal
This compound is an organosilicon compound, also known by its synonym 1,10-Bis(trimethoxysilyl)decane.[1] It exists as a colorless, transparent liquid and is utilized in applications such as surface modification and as an additive in advanced functional materials.[1]
While some related silane compounds are not classified as hazardous under the Globally Harmonized System (GHS), the data for this specific molecule is not broadly available.[2][3] A crucial aspect of alkoxysilanes is their reactivity with water, which can lead to hydrolysis. This reaction can produce methanol, a toxic and flammable alcohol. Therefore, it is imperative to treat this compound as potentially hazardous waste and manage its disposal with a high degree of caution.
| Property | Value | Source |
| CAS Number | 122185-09-5 | [1][4] |
| Molecular Formula | C16H38O6Si2 | [1][5] |
| Appearance | Colorless, transparent liquid | [1] |
| Solubility in Water | Insoluble (but reactive) | [6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow minimizes risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the potential hazard.
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[7]
Step 2: Waste Collection - Containment is Key
Proper containment is critical to prevent accidental release and to comply with hazardous waste regulations.
-
Select an Appropriate Waste Container:
-
Use a sturdy, leak-proof container with a tightly sealing screw cap.[8]
-
The container must be chemically compatible with the silane. High-density polyethylene (HDPE) containers are a suitable choice.
-
Do not use containers that previously held incompatible chemicals.
-
-
Label the Waste Container:
-
Clearly label the container as "Hazardous Waste."
-
Identify the contents: "Waste this compound."
-
Include the approximate concentration and volume.
-
Do not obscure any existing labels on the container.[9]
-
-
Transferring the Waste:
Step 3: Managing Contaminated Materials and Spills
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and pipette tips in a separate, clearly labeled solid hazardous waste container.
-
Spill Cleanup:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[10]
-
Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area thoroughly to remove any residual contamination.[10]
-
For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
Step 4: Storage and Final Disposal - The Handover
Temporary storage of the waste must be handled with the same care as the active chemical.
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials, such as strong oxidizing agents.[7]
-
Use secondary containment (such as a larger bin or tray) for all liquid hazardous waste.[8]
-
-
Disposal Request:
Below is a decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
The Rationale Behind the Protocol: A Commitment to Safety
-
Assuming Hazard: In the absence of comprehensive safety data, treating an unknown or poorly characterized substance as hazardous is a cornerstone of laboratory safety. This "precautionary principle" ensures the highest level of protection.
-
Hydrolysis Risk: The potential for alkoxysilanes to hydrolyze and form methanol necessitates handling in a well-ventilated area and avoiding contact with water during disposal where possible.
-
Regulatory Compliance: Improper chemical disposal can lead to significant regulatory penalties and environmental damage. Following a structured protocol and involving the EHS office ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Segregation of Waste: Never mix incompatible wastes.[8] Mixing this silane with other chemicals could lead to unforeseen hazardous reactions. It should be collected in its own dedicated waste container.
By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane
The causality behind these recommendations is rooted in the general reactivity of alkoxysilanes. These compounds can undergo hydrolysis, sometimes reacting with moisture in the air, which can lead to the formation of other chemical species.[2] Therefore, the following procedures are designed to mitigate potential exposure and ensure safe handling from receipt of the material through to its ultimate disposal.
I. Hazard Assessment and Risk Mitigation
Given the absence of specific toxicity data for 3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane, a conservative approach to handling is warranted. Organosilicon compounds as a class can present various hazards, including potential skin and eye irritation.[3] Therefore, the primary goal is to prevent direct contact and inhalation.
Key Principles for Safe Handling:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for vapor inhalation.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the most critical barrier between the researcher and potential chemical exposure.
-
Good Laboratory Practices: Adherence to standard laboratory hygiene practices, such as washing hands thoroughly after handling, is essential.[5][6]
II. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, based on general guidance for organosilicon compounds.[3][7]
| Protection Type | Recommended Equipment | Purpose and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield worn over safety glasses.[7][8] | Protects against accidental splashes that could cause eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][7][8] | Prevents direct skin contact and potential absorption. Glove selection should be based on the manufacturer's compatibility charts for similar chemicals if available.[8] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over appropriate street clothing.[7][8] | Protects the skin on the arms and torso from spills and splashes. |
| Respiratory Protection | Generally not required when handled in a properly functioning chemical fume hood.[7] If there is a risk of vapor inhalation, a respirator may be necessary.[3] | Ensures that airborne vapors are not inhaled, which could cause respiratory irritation. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[8] | Protects feet from spills. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is maintained at every stage of the process.
A. Preparation and Donning PPE:
-
Inspect Your PPE: Before starting any work, visually inspect all PPE for any signs of damage or degradation.
-
Don PPE in Order:
-
First, put on your lab coat and ensure it is fully buttoned.
-
Next, put on your safety glasses or goggles.
-
Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
B. Handling the Chemical:
-
Work in a Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.[4]
-
Use Appropriate Equipment: Utilize glassware and other equipment that is clean, dry, and compatible with organosilicon compounds.
-
Dispense Carefully: Pour the liquid slowly and carefully to avoid splashing.[3]
-
Keep Containers Closed: When not in use, ensure that the container is tightly sealed to prevent the release of vapors.
C. Post-Handling and Doffing PPE:
-
Decontaminate: If any spills occur on your gloves or lab coat, decontaminate them immediately or remove and dispose of them as hazardous waste.
-
Doff PPE Carefully:
-
Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.[5]
-
Remove your lab coat.
-
Remove your eye protection.
-
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Chemical Waste: Any unused this compound should be collected in a designated, labeled hazardous waste container.[4] The label should clearly identify the contents.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste in a separate, clearly labeled container.
Disposal Procedure:
-
Containment: Ensure all waste containers are securely sealed and stored in a designated hazardous waste accumulation area.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved hazardous waste disposal company.[4] Provide the disposal company with all available information about the chemical.
Visualizing the Workflow
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for PPE selection and use when handling this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
References
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- Personal protective equipment for handling Undecasiloxane, tetracosamethyl-. Benchchem.
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- SAFETY DATA SHEET. (2022, November 15). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment.
- Navigating the Safe Disposal of Trimethoxysilane: A Procedural Guide. Benchchem.
- SAFETY D
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
